molecular formula C8H8BrF B1333605 3-Fluoro-5-methylbenzyl bromide CAS No. 212268-39-8

3-Fluoro-5-methylbenzyl bromide

Cat. No.: B1333605
CAS No.: 212268-39-8
M. Wt: 203.05 g/mol
InChI Key: PVDKNKUVHSULSN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKNKUVHSULSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380941
Record name 3-Fluoro-5-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-39-8
Record name 3-Fluoro-5-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Fluoro-5-methylbenzyl bromide. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry, and building blocks such as 3-Fluoro-5-methylbenzyl bromide are pivotal in this endeavor. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical application of this versatile reagent.

Introduction to 3-Fluoro-5-methylbenzyl bromide: A Key Fluorinated Building Block

3-Fluoro-5-methylbenzyl bromide, registered under CAS number 212268-39-8, is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzyl bromide moiety with fluorine and methyl substituents on the aromatic ring, imparts a unique combination of reactivity and physicochemical properties.

The presence of the fluorine atom is of particular importance. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated building blocks like 3-Fluoro-5-methylbenzyl bromide are highly sought after by medicinal chemists for the synthesis of novel therapeutic agents.[1][2]

This guide will delve into the synthesis, characterization, reactivity, and applications of this compound, with a focus on its role in the development of bioactive molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and synthesis.

PropertyValueSource
CAS Number 212268-39-8[3]
Molecular Formula C₈H₈BrF[3]
Molecular Weight 203.05 g/mol [3]
Appearance Not explicitly stated, but related compounds are clear to light yellow liquids.[2][4]
Storage Inert atmosphere, 2-8°C[1]
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br), the aromatic protons, and the methyl protons. The benzylic protons would appear as a singlet, typically downfield due to the electron-withdrawing bromine atom. The aromatic protons would exhibit splitting patterns influenced by both the fluorine and methyl groups. The methyl protons would appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be in the aliphatic region but shifted downfield. The aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

2.1.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzyl cation.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected absorptions include C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Synthesis of 3-Fluoro-5-methylbenzyl bromide

The primary synthetic route to 3-Fluoro-5-methylbenzyl bromide involves the radical bromination of 3-fluoro-5-methyltoluene. This reaction selectively targets the benzylic position, which is activated for radical halogenation.

Synthesis 3-Fluoro-5-methyltoluene 3-Fluoro-5-methyltoluene 3-Fluoro-5-methylbenzyl_bromide 3-Fluoro-5-methylbenzyl bromide 3-Fluoro-5-methyltoluene->3-Fluoro-5-methylbenzyl_bromide NBS, Radical Initiator (e.g., AIBN), CCl₄, Δ

Caption: Synthesis of 3-Fluoro-5-methylbenzyl bromide.

Detailed Experimental Protocol: Radical Bromination

The following is a generalized protocol for the synthesis of benzyl bromides from toluenes, adapted for the specific synthesis of 3-Fluoro-5-methylbenzyl bromide.

Materials:

  • 3-Fluoro-5-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 3-fluoro-5-methyltoluene and carbon tetrachloride under an inert atmosphere.

  • Addition of Reagents: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.

  • Monitoring the Reaction: The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the solvent as it is converted to the denser succinimide, which sinks, can also be a visual indicator of reaction progress.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

  • Radical Initiator (AIBN/BPO): These compounds decompose upon heating to generate radicals, which initiate the chain reaction.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with oxygen, which can act as a radical scavenger.

  • Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the reactants and facilitate the radical chain reaction.

Reactivity and Applications in Drug Discovery

The reactivity of 3-Fluoro-5-methylbenzyl bromide is dominated by the lability of the benzylic bromine atom, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 3-fluoro-5-methylbenzyl moiety into a wide range of molecules.

Reactivity 3-Fluoro-5-methylbenzyl_bromide 3-Fluoro-5-methylbenzyl bromide Product Substituted Product 3-Fluoro-5-methylbenzyl_bromide->Product Br Br⁻ 3-Fluoro-5-methylbenzyl_bromide->Br Nucleophile Nucleophile (Nu⁻) Nucleophile->3-Fluoro-5-methylbenzyl_bromide Sₙ2 Reaction

Caption: General Sₙ2 reactivity of 3-Fluoro-5-methylbenzyl bromide.

This reactivity is harnessed in the synthesis of various biologically active compounds, including potential treatments for a range of diseases. While specific examples detailing the use of 3-Fluoro-5-methylbenzyl bromide are often found within proprietary patent literature, the general utility of fluorinated benzyl bromides is well-documented in the synthesis of antidiabetic, antiviral, and anti-cancer agents.[2]

For instance, a related compound, 3-methyl-D3-benzyl bromide, is utilized as a medical intermediate to synthesize stable isotope-labeled active pharmaceutical ingredients for new drug research and development.[5] This highlights the role of such benzyl bromides as crucial building blocks in pharmaceutical synthesis.

Safety and Handling

3-Fluoro-5-methylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[5]

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Harmful: May be harmful if swallowed.[5]

  • Irritant: May cause respiratory irritation.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Ventilation: Use only outdoors or in a well-ventilated area.[5]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5] Store in an inert atmosphere at 2-8°C.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First-Aid Measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[5]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[5]

  • Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Ingestion can cause severe swelling and damage to delicate tissues.[5]

Conclusion

3-Fluoro-5-methylbenzyl bromide is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and the advantageous properties imparted by the fluorine substituent makes it a key intermediate in the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide has aimed to provide a comprehensive and practical overview to assist researchers in their endeavors.

References

  • Google Patents. (2020). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

  • Angene. (n.d.). 3-Fluoro-5-methylbenzyl bromide, 97%. Retrieved from [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 3-Fluoro-5-methylbenzyl bromide, a critical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis protocols, and application-specific utility. We will delve into its physicochemical properties, reactivity, synthesis, and safe handling protocols, grounding all claims in authoritative references to ensure scientific integrity.

3-Fluoro-5-methylbenzyl bromide (C₈H₈BrF) is a substituted toluene derivative featuring a bromomethyl group, a fluorine atom, and a methyl group on the aromatic ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for introducing a fluoro-methyl-benzyl moiety into larger, more complex molecules.

The fluorine atom enhances metabolic stability and lipophilicity in target molecules, a highly desirable trait in drug design.[2][3] The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name 1-(bromomethyl)-3-fluoro-5-methylbenzenePubChem[1]
CAS Number 1807208-52-1 (example)PubChem
Molecular Formula C₈H₈BrFPubChem[1]
Molecular Weight 203.05 g/mol ChemicalBook[4]
Appearance Colorless to light yellow liquidChemicalBook[4]
Boiling Point 105-106°C at 10 mmHgChemicalBook[4]
Density ~1.456 g/cm³ (Predicted)ChemicalBook[4]
Solubility Insoluble in waterChemicalBook[4]
SMILES CC1=CC(=CC(=C1)F)CBrPubChem[1]
InChI Key PVDKNKUVHSULSN-UHFFFAOYSA-NPubChem[1]

Note: Physical properties can vary slightly between suppliers and based on purity.

Synthesis Pathway: From Toluene to Functionalized Intermediate

The most common and industrially scalable synthesis of benzyl bromides involves the free-radical bromination of the corresponding methyl-substituted benzene. In the case of 3-Fluoro-5-methylbenzyl bromide, the starting material is 3-fluoro-5-methyltoluene.

Causality in Experimental Design: The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate. NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination while minimizing unwanted aromatic ring bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by creating the initial bromine radical. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which facilitates the radical chain mechanism.

Synthesis_Workflow Start 3-Fluoro-5-methyltoluene Reagents NBS, AIBN CCl₄, Reflux Reaction Free-Radical Bromination Reagents->Reaction Initiation & Propagation Workup Filtration & Solvent Removal Reaction->Workup Quenching Purification Vacuum Distillation Workup->Purification Crude Product Product 3-Fluoro-5-methylbenzyl bromide Purification->Product Purity ≥98%

Caption: Workflow for the synthesis of 3-Fluoro-5-methylbenzyl bromide.

Detailed Experimental Protocol:
  • Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-methyltoluene (1.0 eq) and carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W sun lamp to facilitate radical initiation. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the denser succinimide (a byproduct) has fully precipitated.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure 3-Fluoro-5-methylbenzyl bromide as a colorless to light yellow liquid.[4]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic M/M+2 isotopic pattern for bromine in the mass spectrum is a key validation point.

Core Reactivity: The Nucleophilic Substitution Hub

The utility of 3-Fluoro-5-methylbenzyl bromide as a synthetic intermediate stems from the high reactivity of the benzylic C-Br bond. The bromine atom is an excellent leaving group, and the resulting benzylic carbocation is resonance-stabilized by the aromatic ring. This makes the compound highly susceptible to nucleophilic substitution reactions (SN1 and SN2 pathways).[5]

This reactivity allows for the covalent attachment of the 3-fluoro-5-methylbenzyl group to a wide array of nucleophiles, including:

  • Oxygen Nucleophiles: Alcohols and phenols react to form ethers.

  • Nitrogen Nucleophiles: Amines react to form secondary or tertiary amines.

  • Sulfur Nucleophiles: Thiols react to form thioethers.

  • Carbon Nucleophiles: Cyanide or enolates react to form new C-C bonds.

Reactivity Reagent 3-Fluoro-5-methylbenzyl bromide Product Substituted Product (R-Nu) Reagent->Product LeavingGroup Bromide Ion (Br⁻) Reagent->LeavingGroup Nucleophile Nucleophile (Nu⁻) Nucleophile->Reagent SN1 / SN2 Attack

Caption: General nucleophilic substitution pathway for 3-Fluoro-5-methylbenzyl bromide.

This versatile reactivity is the cornerstone of its application in drug discovery, where it is used to build complex molecular architectures from simpler precursors.

Applications in Drug Development and Beyond

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles.[3] 3-Fluoro-5-methylbenzyl bromide serves as a key intermediate for introducing the fluorinated benzyl moiety.

  • Pharmaceutical Synthesis: It is a vital building block in the synthesis of active pharmaceutical ingredients (APIs).[6] Its derivatives are explored for a range of therapeutic areas, leveraging the improved metabolic stability and binding affinity conferred by the fluoro- and methyl- groups.

  • Agrochemicals: Similar to pharmaceuticals, the compound is used to develop advanced pesticides and herbicides where enhanced efficacy and environmental stability are crucial.[2][6]

  • Materials Science: It is employed in the synthesis of specialty polymers and functional coatings. The halogenated structure can impart desirable properties such as thermal stability and chemical resistance.[2][7]

Safety, Handling, and Storage: A Protocol of Trustworthiness

3-Fluoro-5-methylbenzyl bromide is a reactive and hazardous chemical that demands strict adherence to safety protocols. It is classified as a corrosive and lachrymatory substance.[4][8]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[8][9]
Serious Eye Damage1H318: Causes serious eye damage.[10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[10][11]
Mandatory Handling and Storage Protocols:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8] Emergency eye wash fountains and safety showers must be immediately accessible.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10] The compound may be light-sensitive, so storage in an amber bottle is recommended.[12]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

First-Aid Measures:
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

References

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  • Fisher Scientific. (2025). Safety Data Sheet.
  • X-MOL. (n.d.). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?.
  • PubChem. (n.d.). 3-Fluorobenzyl bromide. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 3-Methylbenzyl bromide 620-13-3 wiki.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl bromide synthesis.
  • Pharmaffiliates. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet Benzyl bromide.
  • Pharmaffiliates. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.
  • PubChemLite. (n.d.). 3-fluoro-5-methylbenzyl bromide (C8H8BrF).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Synquest Labs. (n.d.). 3-Fluoro-5-iodo-4-methylbenzyl bromide Safety Data Sheet.
  • Google Patents. (n.d.). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-FLUORO-3-METHYLBENZYL BROMIDE.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl bromide.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277-287.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-272.
  • Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzyl bromide.
  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1637.
  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20087-20091.
  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-3-methylbenzyl bromide, 97%.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl Bromide.
  • Pharmaffiliates. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 20087-20091.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-272.
  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.
  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis.
  • PubMed. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-7.

Sources

3-Fluoro-5-methylbenzyl bromide synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzyl Bromide

Abstract

3-Fluoro-5-methylbenzyl bromide is a key fluorinated building block in medicinal chemistry and organic synthesis, valued for its ability to introduce the 3-fluoro-5-methylbenzyl moiety into complex target molecules. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive overview of the principal synthesis route to this compound: the free-radical benzylic bromination of 3-fluoro-5-methyltoluene. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization, and outline critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.

Introduction: Strategic Synthesis of a Fluorinated Building Block

The synthesis of halogenated organic compounds, particularly benzyl bromides, is a fundamental process in the production of a wide array of pharmaceuticals and other fine chemicals.[2] 3-Fluoro-5-methylbenzyl bromide stands out due to the unique electronic properties conferred by the fluorine atom, which can modulate the reactivity of the molecule and serve as a site for further functionalization.[1]

The most direct and industrially scalable approach to synthesizing 3-fluoro-5-methylbenzyl bromide is through the selective bromination of the methyl group of 3-fluoro-5-methyltoluene. This transformation, known as benzylic bromination, leverages a free-radical pathway to achieve high regioselectivity, targeting the carbon adjacent to the aromatic ring.[3] The method of choice for this reaction is typically the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent.[4] This reagent is favored over molecular bromine (Br₂) because it allows for a low, steady concentration of bromine in the reaction medium, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic addition.[4]

Mechanistic Deep Dive: The Wohl-Ziegler Free-Radical Bromination

The selective bromination of the benzylic position of 3-fluoro-5-methyltoluene is a classic example of a free-radical chain reaction.[3][5] Understanding this mechanism is paramount to controlling the reaction and optimizing the yield of the desired product. The process is comprised of three distinct phases: initiation, propagation, and termination.[3][5]

The Free-Radical Chain Mechanism
  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. This generates two highly reactive radicals.[3] These initiator radicals are not directly involved in the main bromination cycle but serve to start the chain by generating the first bromine radical. A small amount of HBr, often present as an impurity or formed in situ, reacts with NBS to produce a low concentration of molecular bromine (Br₂). The initiator or light then cleaves the weak Br-Br bond homolytically to form two bromine radicals (Br•).[5][6]

  • Propagation: This is the "chain" portion of the reaction and consists of two key steps that repeat cyclically:

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-5-methyltoluene. This step is highly selective for the benzylic position because the resulting 3-fluoro-5-methylbenzyl radical is significantly stabilized by resonance with the aromatic ring. The C-H bond at the benzylic position is weaker (about 88 kcal/mol) than a typical alkyl C-H bond (98 kcal/mol), making this abstraction favorable.[6]

    • The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product, 3-fluoro-5-methylbenzyl bromide, and a new bromine radical (Br•).[4] This new bromine radical can then participate in another hydrogen abstraction, thus propagating the chain.

  • Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂ or the reaction of a bromine radical with a benzyl radical.[5]

The Critical Role of N-Bromosuccinimide (NBS)

The use of NBS is the cornerstone of modern benzylic bromination. Its primary function is to provide a constant, low concentration of Br₂.[4][6] This is crucial for selectivity. A high concentration of Br₂ would favor undesirable side reactions, such as electrophilic addition to the electron-rich aromatic ring. NBS reacts with the HBr generated during the propagation step to regenerate Br₂, ensuring the chain reaction continues efficiently without a buildup of bromine.[6]

Figure 1: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Detailed Synthesis Protocol

This section provides a representative, field-proven protocol for the synthesis of 3-fluoro-5-methylbenzyl bromide.

Starting Material and Reagents

The primary starting material is 3-fluoro-5-methyltoluene (CAS 352-70-5), which is a commercially available colorless liquid.[7][8][9]

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
3-Fluoro-5-methyltoluene352-70-5126.15Starting material
N-Bromosuccinimide (NBS)128-08-5177.98Brominating agent
2,2'-Azobisisobutyronitrile (AIBN)78-67-1164.21Radical initiator
Carbon Tetrachloride (CCl₄)56-23-5153.82Anhydrous solvent (Note: Use with caution)
Sodium Bicarbonate (NaHCO₃)144-55-884.01For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-5-methyltoluene (25.2 g, 0.2 mol) and anhydrous carbon tetrachloride (250 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol, 1.05 eq) and AIBN (0.33 g, 0.002 mol, 0.01 eq) to the flask.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which floats. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining HBr and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 3-fluoro-5-methylbenzyl bromide as a clear, colorless to pale yellow liquid.

Figure 2: A step-by-step workflow for the synthesis of 3-fluoro-5-methylbenzyl bromide.

Process Optimization and Key Considerations

  • Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile, cyclohexane, or benzene are often used. The choice of solvent can influence reaction rates and selectivity.

  • Initiation Method: While chemical initiators like AIBN or benzoyl peroxide are common, photochemical initiation using a broad-spectrum lamp can also be effective and may offer milder reaction conditions.[10]

  • Monitoring the Reaction: Progress can be monitored using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

  • Side Products: The primary side product is the dibrominated species, 3-fluoro-5-(dibromomethyl)benzyl bromide. Its formation can be minimized by using a slight excess of the starting toluene or by carefully controlling the stoichiometry of NBS. Over-bromination can be an issue if the reaction is left for too long.

Critical Safety and Handling Protocols

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): An oxidizing solid that can cause severe skin burns and eye damage.[11] It is harmful if swallowed and should be handled in a fume hood with appropriate personal protective equipment.[11] Avoid contact with combustible materials.

    • Carbon Tetrachloride (CCl₄): A toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause severe liver damage. All handling must be performed in a well-ventilated fume hood.

    • AIBN: Can decompose upon heating to release nitrogen gas and toxic fumes. Store in a cool place.

  • Product Hazards:

    • 3-Fluoro-5-methylbenzyl Bromide: Like most benzyl bromides, this compound is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory system, leading to tearing.[12] It is also a skin irritant.[12]

  • Personal Protective Equipment (PPE) and Controls:

    • Engineering Controls: The entire procedure must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[12]

    • PPE: Standard PPE includes safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11][12]

Conclusion

The synthesis of 3-fluoro-5-methylbenzyl bromide via the Wohl-Ziegler bromination of 3-fluoro-5-methyltoluene is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions to ensure selectivity, and unwavering adherence to safety protocols are essential for the successful and safe execution of this procedure. This guide provides the foundational knowledge for researchers to confidently prepare this compound for applications in drug discovery and advanced material science.

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  • Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

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Spectroscopic Characterization of 3-Fluoro-5-methylbenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-Fluoro-5-methylbenzyl bromide (C₈H₈BrF), a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on fundamental principles of organic spectroscopy.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of 3-Fluoro-5-methylbenzyl bromide and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of 3-Fluoro-5-methylbenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 3-Fluoro-5-methylbenzyl bromide, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and two signals in the aliphatic region. The chemical shift (δ) is influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methyl group.[2]

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ar-H (H2)~7.0-7.2Doublet of doublets (dd) or triplet (t)JH-H ≈ 2-3, JH-F ≈ 8-10
Ar-H (H4)~6.8-7.0Doublet of doublets (dd) or triplet (t)JH-H ≈ 2-3, JH-F ≈ 8-10
Ar-H (H6)~7.1-7.3Singlet (s) or narrow multiplet
-CH ₂Br~4.5Singlet (s)
-CH~2.3Singlet (s)

Expertise & Experience: The benzylic protons (-CH₂Br) are significantly deshielded due to the adjacent bromine atom and the aromatic ring, hence their expected downfield shift to around 4.5 ppm. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The magnitude of the through-bond fluorine-proton coupling constant (JH-F) is dependent on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups, with the carbon attached to fluorine showing a characteristic large coupling constant (JC-F).[3]

Carbon Assignment Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constant (J, Hz)
C -Br~32-35Singlet (s)
C -CH₃~20-22Singlet (s)
Ar-C -CH₂Br (C1)~138-141Doublet (d)JC-F ≈ 3-5
Ar-C H (C2)~115-118Doublet (d)JC-F ≈ 20-25
Ar-C -CH₃ (C3)~140-143Singlet (s)
Ar-C H (C4)~120-123Doublet (d)JC-F ≈ 20-25
Ar-C -F (C5)~160-164Doublet (d)JC-F ≈ 240-250
Ar-C H (C6)~128-131Doublet (d)JC-F ≈ 3-5

Trustworthiness: The carbon directly bonded to the fluorine atom (C5) is expected to have the most downfield chemical shift in the aromatic region and exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 245 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-methylbenzyl bromide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] The choice of solvent is critical as it should not have signals that overlap with the analyte peaks.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of 3-Fluoro-5-methylbenzyl bromide is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-F bond, and C-Br bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch (-CH₃, -CH₂Br)2850-3000Medium
Aromatic C=C Stretch1450-1600Medium to Strong (multiple bands)
C-F Stretch1000-1400Strong
C-Br Stretch500-600Medium to Strong

Expertise & Experience: Aromatic compounds typically exhibit a series of sharp peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[6][7] The C-H stretching vibrations for aromatic protons occur at slightly higher frequencies (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹).[6] The strong absorption band for the C-F stretch is a key diagnostic feature.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] For 3-Fluoro-5-methylbenzyl bromide, the mass spectrum will be characterized by the presence of bromine isotopes.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • [C₈H₈⁷⁹BrF]⁺: m/z ≈ 202

    • [C₈H₈⁸¹BrF]⁺: m/z ≈ 204

  • Major Fragmentation: The most likely fragmentation pathway is the loss of the bromine atom to form a stable benzylic carbocation.

    • [M - Br]⁺: [C₈H₈F]⁺, m/z ≈ 123

Ion m/z (mass-to-charge ratio) Relative Abundance Identity
[M]⁺~202, 204ModerateMolecular ion (isotope pattern)
[M-Br]⁺~123High (Base Peak)Tropylium-like ion

Trustworthiness: The presence of the characteristic M⁺ and M+2 peaks with nearly equal intensity is a strong indicator of a compound containing one bromine atom.[11] The high abundance of the [M-Br]⁺ fragment is expected due to the stability of the resulting benzylic carbocation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV.[8]

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion and major fragment ions.

Caption: Expected primary fragmentation pathway in mass spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous identification and characterization of 3-Fluoro-5-methylbenzyl bromide. This guide, grounded in the fundamental principles of spectroscopy, offers researchers and drug development professionals a robust framework for interpreting the expected spectral data of this important chemical intermediate, ensuring confidence in its structural identity and purity.

References

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An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety data for 3-Fluoro-5-methylbenzyl bromide, a crucial reagent in synthetic chemistry and drug discovery. Given its utility in the synthesis of complex organic molecules, a thorough understanding of its hazard profile and handling requirements is paramount for the safety of laboratory personnel. This document synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and management.

Hazard Identification and Classification

3-Fluoro-5-methylbenzyl bromide is a corrosive and lachrymatory compound, demanding strict adherence to safety protocols. Based on the hazard profiles of analogous structures, it is classified as a hazardous substance.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Danger[2][3][4][5]

Hazard Pictograms:

PictogramHazard Class

Corrosion[2]

Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[2][4][6].

  • H335: May cause respiratory irritation[1].

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray[2].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2].

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

  • P310: Immediately call a POISON CENTER or doctor/physician[1].

  • P405: Store locked up[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluoro-5-methylbenzyl bromide is presented below.

PropertyValueSource
Molecular Formula C₈H₈BrF[7]
Molecular Weight 203.05 g/mol [4]
Appearance Colorless to light yellow liquid[8]
Boiling Point Not explicitly available; similar compounds boil at elevated temperatures under vacuum.
Solubility Insoluble in water, soluble in organic solvents.[8]
CAS Number 212268-39-8[9][10]

Toxicological Profile: Routes of Exposure and Health Effects

Exposure to 3-Fluoro-5-methylbenzyl bromide can cause significant adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Inhalation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, headache, and nausea.[1] The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[1]

  • Skin Contact: Direct contact with the skin causes severe burns and blistering.[2][3] Prolonged or repeated exposure can lead to progressive ulceration if not treated immediately.[2]

  • Eye Contact: This compound is a lachrymator and is extremely corrosive to the eyes.[11] Contact can cause serious eye damage, including corneal burns and potentially permanent blindness.[2][3]

  • Ingestion: Ingestion may cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[12][13] Vomiting should not be induced.[3]

Protocols for Safe Handling, Storage, and Use

Adherence to stringent safety protocols is essential when working with 3-Fluoro-5-methylbenzyl bromide to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

  • Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed frequently.

    • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Safe Handling and Hygiene Practices
  • Avoid inhalation of vapors and direct contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a locked cabinet or a designated area for corrosive materials.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1][13]

Emergency Response and First-Aid Procedures

Immediate and appropriate action is critical in the event of an emergency involving 3-Fluoro-5-methylbenzyl bromide.

Accidental Release Measures

A systematic approach to spill management is crucial to prevent exposure and environmental contamination.

Caption: Workflow for Accidental Spill Response.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

While not highly flammable, 3-Fluoro-5-methylbenzyl bromide poses specific hazards in a fire.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.

  • Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1][2]

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the general trash. Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures.[1]

References

  • PubChem. (n.d.). 3-fluoro-5-methylbenzyl bromide. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methylbenzyl bromide is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide functional group, is further modulated by the electronic effects of a fluorine atom and a methyl group on the benzene ring. This unique substitution pattern makes it a valuable building block for introducing the 3-fluoro-5-methylbenzyl moiety into more complex molecules. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the compound's core reactivity, stability, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

A foundational understanding of the physical and chemical properties of 3-Fluoro-5-methylbenzyl bromide is essential for its safe and effective use.

PropertyValue
Chemical Name 1-(bromomethyl)-3-fluoro-5-methylbenzene
CAS Number 212268-39-8[3]
Molecular Formula C₈H₈BrF[4]
Molecular Weight 203.05 g/mol
Appearance Typically a colorless to light yellow liquid
Boiling Point Data varies, approx. 82-84 °C at 13 hPa
Density Approx. 1.456 g/cm³[5]
Stability and Storage

3-Fluoro-5-methylbenzyl bromide is stable under normal laboratory storage conditions.[6] However, as a reactive benzylic halide, certain precautions are necessary to ensure its integrity.

  • Conditions to Avoid: The compound is sensitive to moisture, which can lead to hydrolysis of the benzylic bromide. It should also be protected from heat, sparks, and open flames.[6][7][8]

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, as these can readily react with the compound.[6][7][8]

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] The material is also noted to be a lachrymator, meaning it can cause tearing, further emphasizing the need for proper containment.[6][9]

Core Reactivity Analysis

The reactivity of 3-Fluoro-5-methylbenzyl bromide is dominated by the benzylic bromide group, which is an excellent electrophilic site for nucleophilic attack.

Nucleophilic Substitution Reactions

Benzylic halides are highly susceptible to nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, and the operative pathway is influenced by the solvent, the nucleophile, and the electronic properties of the aromatic ring.

  • SN2 Mechanism: As a primary halide, 3-Fluoro-5-methylbenzyl bromide is sterically unhindered, favoring a bimolecular (SN2) pathway where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. This pathway is common for primary benzylic halides.

  • SN1 Mechanism: The benzylic position is capable of stabilizing a positive charge through resonance delocalization into the aromatic ring.[10][11] This stabilization of the benzylic carbocation intermediate makes a unimolecular (SN1) pathway viable, particularly with weaker nucleophiles or in polar, protic solvents.

The electronic contributions of the ring substituents play a critical role in modulating the rates of these pathways:

  • Methyl Group (-CH₃): This is an electron-donating group through induction and hyperconjugation. It stabilizes the benzylic carbocation, thereby accelerating an SN1 reaction.

  • Fluoro Group (-F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which would destabilize the carbocation and slow an SN1 reaction. Conversely, it has a weaker, electron-donating resonance effect (+M) via its lone pairs, which could offer some stabilization. In halogens, the inductive effect typically dominates.

The net effect is a finely balanced reactivity profile. The deactivating inductive effect of the fluorine atom makes the benzylic carbon more electrophilic, potentially accelerating the SN2 pathway. Simultaneously, the stabilizing effect of the methyl group and resonance delocalization keep the SN1 pathway accessible under appropriate conditions.

sn2_mechanism sub 3-Fluoro-5-methylbenzyl bromide ts [Transition State]‡ sub->ts Attack nuc Nu:⁻ nuc->ts prod Product ts->prod Inversion of Stereochemistry lg Br⁻ ts->lg

Caption: Generalized SN2 mechanism for 3-Fluoro-5-methylbenzyl bromide.

sn1_mechanism sub 3-Fluoro-5-methylbenzyl bromide carbocation [Benzylic Carbocation] sub->carbocation Slow, RDS lg Br⁻ prod Product carbocation->prod Fast nuc Nu:⁻ experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep1 Combine Amine, Base, Solvent react1 Add Bromide Solution Dropwise prep1->react1 prep2 Dissolve Benzyl Bromide prep2->react1 react2 Heat and Stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and Filter react3->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Liquid-Liquid Extraction workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterize Pure Product purify1->purify2

Sources

An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-methylbenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-fluoro-5-methylbenzyl bromide, a crucial building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: The Significance of Solubility in Synthesis

3-Fluoro-5-methylbenzyl bromide is a halogenated aromatic compound of significant interest in contemporary organic synthesis and medicinal chemistry.[1] The strategic incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are critical parameters in drug design.[1] Understanding the solubility of this intermediate is paramount for reaction optimization, purification, and formulation. This guide will provide a foundational understanding of its solubility profile, enabling scientists to make informed decisions in their experimental designs.

Physicochemical Properties of 3-Fluoro-5-methylbenzyl Bromide

The solubility of a compound is intrinsically linked to its physical and chemical properties. Below is a summary of the known properties of 3-fluoro-5-methylbenzyl bromide:

PropertyValueReference
Molecular Formula C₈H₈BrF[2]
Molecular Weight 203.05 g/mol [3]
Appearance Colourless liquid[4]
Boiling Point 210.6±25.0 °C (Predicted)[4]
Density 1.456±0.06 g/cm³ (Predicted)[4]
Predicted Solubility Difficult to mix[4]
InChIKey PVDKNKUVHSULSN-UHFFFAOYSA-N[2]

The presence of a polar carbon-fluorine bond and a carbon-bromine bond, contrasted with the nonpolar methyl-substituted benzene ring, results in a molecule with moderate overall polarity. This structure is key to understanding its interactions with various solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[5][6]

For 3-fluoro-5-methylbenzyl bromide, its aromatic ring and methyl group contribute to its nonpolar character, while the fluorobenzyl bromide moiety introduces polarity. Therefore, it is expected to exhibit good solubility in solvents of intermediate polarity and limited solubility in highly polar or very nonpolar solvents.

Qualitative Solubility Predictions:

  • High Solubility Expected: In solvents of moderate polarity such as dichloromethane (DCM), chloroform, and diethyl ether. These solvents can interact favorably with both the polar and nonpolar regions of the molecule.

  • Moderate Solubility Expected: In less polar solvents like toluene and tetrahydrofuran (THF), and in more polar aprotic solvents such as ethyl acetate.

  • Low to Negligible Solubility Expected: In highly polar protic solvents like water and methanol, and in very nonpolar solvents such as hexanes. The strong hydrogen bonding network of water, for instance, would be difficult for the moderately polar 3-fluoro-5-methylbenzyl bromide to disrupt.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for precise quantitative data. A standard laboratory method for determining solubility is the static equilibrium method.

Experimental Workflow:

Below is a detailed protocol for determining the solubility of 3-fluoro-5-methylbenzyl bromide in a given organic solvent.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Quantification prep_solvent 1. Select & Equilibrate Solvent prep_solute 2. Weigh Solute prep_solvent->prep_solute Next add_solvent 3. Add Solvent Incrementally prep_solute->add_solvent Begin agitate 4. Agitate at Constant Temperature add_solvent->agitate Vortex/Stir observe 5. Observe for Complete Dissolution agitate->observe observe->add_solvent Incomplete Dissolution saturate 6. Prepare Saturated Solution observe->saturate Complete Dissolution separate 7. Separate Solid & Liquid Phases saturate->separate Centrifuge/ Filter quantify 8. Quantify Solute Concentration separate->quantify HPLC/GC/NMR

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:
  • Preparation:

    • Select a range of organic solvents of varying polarities.

    • Allow the solvents and the solute (3-fluoro-5-methylbenzyl bromide) to reach thermal equilibrium in a temperature-controlled environment (e.g., a 25°C water bath).

  • Initial Qualitative Assessment: [7]

    • In a series of small test tubes, add approximately 25 mg of 3-fluoro-5-methylbenzyl bromide.

    • To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.

    • Observe whether the solute fully dissolves. This provides a preliminary, qualitative assessment of solubility.

  • Quantitative Determination (Static Equilibrium Method):

    • Prepare several vials for each solvent to be tested.

    • To each vial, add a known mass of 3-fluoro-5-methylbenzyl bromide (an excess amount is required to ensure a saturated solution).

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for several hours to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.

    • Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the dissolved solute.[6]

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the mass of the solute dissolved in the initial volume of the supernatant.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions

3-Fluoro-5-methylbenzyl bromide is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9] It is classified as a corrosive material that can cause severe skin burns and eye damage.[9] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10]

Conclusion

While specific, publicly available quantitative data on the solubility of 3-fluoro-5-methylbenzyl bromide is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated to be most soluble in organic solvents of moderate polarity. For precise applications, the experimental protocol detailed in this guide provides a robust framework for its quantitative determination. This knowledge is critical for the effective use of this versatile building block in advancing pharmaceutical and chemical research.

References

  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024-05-28). Retrieved from ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). Retrieved from YouTube. [Link]

  • Experiment 1 Solubility of Organic Compounds | PDF - Scribd. Retrieved from Scribd. [Link]

  • What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from a chemical information website. [Link]

  • 3-fluoro-5-methylbenzyl bromide (C8H8BrF) - PubChemLite. Retrieved from PubChem. [Link]

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An In-depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-fluoro-5-methylbenzyl bromide, a crucial reagent in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

Halogenated benzyl bromides are a cornerstone of organic synthesis, prized for the reactivity of the benzylic bromide as an excellent electrophile in a variety of nucleophilic substitution reactions. The strategic incorporation of fluorine into these building blocks has become a pillar of modern drug discovery. The fluorine atom, with its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.

3-Fluoro-5-methylbenzyl bromide, in particular, serves as a key intermediate for introducing the 3-fluoro-5-methylbenzyl moiety into more complex molecules, making it a valuable tool for medicinal chemists aiming to fine-tune the properties of potential drug candidates.[1]

Core Properties of 3-Fluoro-5-methylbenzyl bromide

A thorough understanding of the physicochemical properties of 3-Fluoro-5-methylbenzyl bromide is essential for its effective use in research and development.

PropertyValueSource(s)
IUPAC Name 1-(bromomethyl)-3-fluoro-5-methylbenzenePubChem
CAS Number 212268-39-8ChemicalBook[2]
Molecular Formula C₈H₈BrFPubChemLite[3]
Molecular Weight 203.05 g/mol ---
Monoisotopic Mass 201.97934 DaPubChemLite[3]
Appearance Likely a colorless to light yellow liquid---
Predicted XlogP 2.9PubChemLite[3]

Synthesis of 3-Fluoro-5-methylbenzyl bromide

The most common and industrially scalable method for the synthesis of 3-Fluoro-5-methylbenzyl bromide is the radical bromination of 3-fluoro-5-methyltoluene. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a classic and effective method for this transformation.[4][5]

Synthesis start 3-Fluoro-5-methyltoluene product 3-Fluoro-5-methylbenzyl bromide start->product Wohl-Ziegler Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄)

Caption: Synthetic pathway to 3-Fluoro-5-methylbenzyl bromide.

Experimental Protocol: Wohl-Ziegler Bromination of 3-fluoro-5-methyltoluene

This protocol is a representative procedure based on the well-established Wohl-Ziegler bromination.[4]

Materials:

  • 3-Fluoro-5-methyltoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile[4]

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-5-methyltoluene (1.0 eq).

  • Add the solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of the radical initiator (e.g., AIBN, 0.02 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[6]

  • Cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash it with a small amount of the solvent.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 3-Fluoro-5-methylbenzyl bromide.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Medicinal Chemistry

The primary utility of 3-Fluoro-5-methylbenzyl bromide lies in its susceptibility to nucleophilic attack at the benzylic carbon, displacing the bromide ion. This makes it an excellent reagent for introducing the 3-fluoro-5-methylbenzyl group into a wide range of molecules, including amines, alcohols, thiols, and carbanions.

Reactions start 3-Fluoro-5-methylbenzyl bromide product 3-Fluoro-5-methylbenzyl-Nu-R start->product Nucleophilic Substitution (SN2) nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH base Base

Caption: General nucleophilic substitution reaction of 3-Fluoro-5-methylbenzyl bromide.

Application in the Synthesis of PRMT5 Inhibitors

A significant application of 3-Fluoro-5-methylbenzyl bromide is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a promising therapeutic target in oncology, particularly in cancers with MTAP deletion.[7] The 3-fluoro-5-methylbenzyl moiety is often incorporated into the inhibitor structure to occupy a specific binding pocket in the enzyme, thereby enhancing potency and selectivity.

Representative Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol illustrates a typical nucleophilic substitution reaction using 3-Fluoro-5-methylbenzyl bromide to alkylate a nitrogen-containing heterocycle, a common step in the synthesis of pharmaceutical intermediates.

Materials:

  • A heterocyclic amine (e.g., imidazole, pyrazole)

  • 3-Fluoro-5-methylbenzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the heterocyclic amine (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2-1.5 eq) to the mixture and stir for 15-30 minutes at room temperature.

  • Add a solution of 3-Fluoro-5-methylbenzyl bromide (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

3-Fluoro-5-methylbenzyl bromide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

3-Fluoro-5-methylbenzyl bromide is a valuable and versatile building block in organic synthesis, with significant applications in the field of medicinal chemistry. Its ability to introduce a fluorinated benzyl moiety allows for the strategic modification of molecular properties, which is crucial for the development of new and effective therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory.

References

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  • Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Accessed January 17, 2026. [Link]

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A Comprehensive Guide to the Safe Storage and Handling of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe and effective management of 3-Fluoro-5-methylbenzyl bromide (CAS No: 212268-39-8), a crucial reagent in synthetic organic chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommended practice, ensuring a culture of safety and experimental integrity.

Chapter 1: Compound Profile and Hazard Analysis

3-Fluoro-5-methylbenzyl bromide is a substituted aromatic halide, valued as an alkylating agent in the synthesis of more complex molecules. However, its utility is matched by its hazardous nature. Understanding its properties is the foundation of its safe handling.

PropertyValueSource(s)
Molecular Formula C₈H₈BrF[1][3]
Molecular Weight 203.05 g/mol [1]
Appearance Colorless to yellow liquid[4]
Boiling Point ~88 °C @ 20 mmHg
Density ~1.541 g/mL @ 25 °C
Flash Point ~62 °C - 85 °C

Core Hazard Analysis:

The primary risks associated with 3-Fluoro-5-methylbenzyl bromide stem from its high reactivity as a benzylic bromide, which makes it a potent alkylating agent not just for target molecules, but for biological macromolecules as well.

  • Severe Corrosivity (Skin and Eyes): The compound is classified as Skin Corrosion Category 1B, meaning it causes severe skin burns and eye damage upon contact.[5][6][7] The electrophilic benzylic carbon readily reacts with nucleophiles found in proteins and other biological tissues, leading to rapid cell damage and chemical burns.

  • Lachrymatory Properties: Like many benzyl halides, this compound is a potent lachrymator, a substance that irritates the eyes and causes a copious flow of tears.[8][9][10] This effect is an immediate indicator of vapor exposure and underscores the necessity of handling it within a certified chemical fume hood.

  • Respiratory Tract Irritation: Inhalation of vapors is highly dangerous, as the compound is destructive to the tissues of the mucous membranes and upper respiratory tract.[5][8] This can lead to symptoms such as coughing, shortness of breath, and inflammation.[5][8]

  • Combustibility: The material is a combustible liquid and should be kept away from heat, sparks, and open flames.[8]

Chapter 2: Safe Storage Protocols

The chemical stability and safety of 3-Fluoro-5-methylbenzyl bromide are directly dependent on its storage conditions. The goal is to prevent degradation and accidental exposure.

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.Refrigeration slows the rate of potential decomposition reactions. Short-term storage at room temperature is acceptable if the material will be used promptly.[11]
Atmosphere Store under an inert gas (e.g., Argon).Benzyl bromides can be sensitive to moisture (hydrolysis) and atmospheric oxygen. An inert atmosphere preserves the reagent's integrity.[8]
Light Store in an opaque or amber container.The compound is noted to be light-sensitive, and UV exposure can catalyze the formation of radical species, leading to degradation.[5]
Container Tightly sealed, original supplier container.Prevents leakage of corrosive liquid/vapor and contamination from the environment.
Location A dry, cool, well-ventilated, designated corrosives area.Segregation from incompatible materials is critical. The area should be secure and accessible only to authorized personnel ("Store locked up").[6][7][9][10][11]

Incompatible Materials: To prevent violent reactions, fires, or the release of toxic gases, 3-Fluoro-5-methylbenzyl bromide must be stored separately from:

  • Strong Oxidizing Agents[5][7][8]

  • Strong Bases[5][8][10]

  • Alcohols and Amines[10]

  • Metals[10]

Chapter 3: Standard Operating Procedure for Handling

A systematic approach is mandatory when working with this substance. The following protocol outlines the minimum requirements for safe handling.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and adding to a reaction, must be performed inside a certified chemical fume hood with adequate airflow.[5][12] This is the primary defense against inhaling the lachrymatory and corrosive vapors.

  • Safety Stations: An emergency safety shower and eyewash station must be immediately accessible and verified to be in working order before any work begins.[5][9][10]

3.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[13]

Body PartRequired PPESpecification and Rationale
Body Flame-resistant lab coat.Protects skin and personal clothing from splashes. Flame resistance is necessary due to the compound's combustibility.[4][13]
Eyes/Face Safety goggles and a full-face shield.Goggles protect against splashes; a face shield worn over goggles is required to protect the entire face from this highly corrosive material.[5][6][7]
Hands Chemical-resistant gloves.Causality: Due to the severe corrosivity of benzyl bromides, glove selection is paramount. Materials like Teflon (PTFE) or Viton are often recommended for extended contact.[14] Nitrile gloves may offer limited splash protection but should be changed immediately upon any contact. Always consult the specific glove manufacturer's chemical resistance chart for verification.[15][16][17]
Respiratory NIOSH-approved respirator (if needed).A respirator with an organic vapor cartridge should be used if there is a risk of exceeding exposure limits or in the event of ventilation failure.[6][7]

3.3 Handling Workflow The following diagram and steps outline a self-validating workflow that minimizes risk at each stage of handling.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase PREP 1. Verify Fume Hood & Safety Stations PPE 2. Don Full PPE (Face Shield, Gloves, Coat) PREP->PPE GATHER 3. Assemble All Glassware & Reagents in Hood PPE->GATHER RETRIEVE 4. Retrieve Reagent from Corrosives Storage GATHER->RETRIEVE DISPENSE 5. Dispense Reagent in Hood (Use Syringe/Pipette) RETRIEVE->DISPENSE REACT 6. Add to Reaction Vessel (Slowly, with stirring) DISPENSE->REACT SEAL 7. Securely Seal Original Container & Return to Storage REACT->SEAL DECON 8. Decontaminate Glassware (e.g., Quench with Base) SEAL->DECON WASTE 9. Segregate Halogenated Organic Waste DECON->WASTE CLEAN 10. Clean Work Area & Doff PPE WASTE->CLEAN

Caption: Workflow for handling 3-Fluoro-5-methylbenzyl bromide.

Chapter 4: Emergency Response and First Aid

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.[5][6][8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][8] Seek immediate medical attention.[5][6][8]

  • Ingestion: Do NOT induce vomiting.[6][7][8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5][6] Ingestion causes severe damage and there is a danger of perforation of the esophagus and stomach.[6][7][10]

  • Spills: Evacuate all non-essential personnel from the area. Wearing full PPE, contain the spill using a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.[8] Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[8]

Chapter 5: Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Decontamination: Glassware and equipment that have come into contact with the reagent should be meticulously decontaminated. This can be achieved by rinsing with a suitable organic solvent, followed by careful quenching with a basic solution (e.g., dilute sodium bicarbonate or sodium hydroxide) to hydrolyze any residual bromide before final cleaning.

  • Waste Disposal: All waste containing 3-Fluoro-5-methylbenzyl bromide, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for halogenated organic waste.[6] Disposal must be carried out through an approved hazardous waste disposal facility, in strict accordance with all local, regional, and national regulations.[6][7]

Conclusion

3-Fluoro-5-methylbenzyl bromide is an indispensable tool for chemical innovation, but its hazardous properties demand respect and meticulous adherence to safety protocols. By understanding the causality behind its reactivity and implementing robust engineering controls, appropriate PPE, and validated handling procedures, researchers can mitigate the risks effectively. Safety is not a checklist but a continuous practice grounded in scientific understanding.

References

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An In-Depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8), a critical reagent for professionals in drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, applications, and procurement, offering field-proven insights to support your research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

3-Fluoro-5-methylbenzyl bromide is a halogenated aromatic compound valued for its role as a versatile intermediate in synthetic chemistry.[1] The strategic placement of a fluorine atom and a methyl group on the benzyl bromide scaffold provides a unique combination of steric and electronic properties.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The methyl group provides an additional point for steric interaction and can influence the molecule's overall conformation. Consequently, 3-Fluoro-5-methylbenzyl bromide serves as a key building block for introducing the 3-fluoro-5-methylbenzyl moiety into more complex therapeutic agents.[1]

Key Chemical Properties:

PropertyValue
CAS Number 212268-39-8[2]
Molecular Formula C₈H₈BrF[2]
Molecular Weight 203.05 g/mol [2]
MDL Number MFCD03094316[2]

Synthesis and Plausible Reaction Mechanism

While detailed, peer-reviewed synthesis procedures for 3-Fluoro-5-methylbenzyl bromide are not extensively published, a common and logical approach involves the bromination of the corresponding alcohol, (3-fluoro-5-methylphenyl)methanol.[1] This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

The reaction proceeds via the activation of the benzylic alcohol by the brominating agent, followed by a nucleophilic substitution (SN2) reaction by the bromide ion. The high reactivity of the benzylic position facilitates this conversion.

Synthesis of 3-Fluoro-5-methylbenzyl bromide reactant 3-Fluoro-5-methylphenyl)methanol product 3-Fluoro-5-methylbenzyl bromide reactant->product Bromination reagent PBr₃ or CBr₄/PPh₃ reagent->product

Caption: Plausible synthesis route for 3-Fluoro-5-methylbenzyl bromide.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of 3-Fluoro-5-methylbenzyl bromide lies in its function as an electrophile in nucleophilic substitution reactions. The reactive benzylic bromide is readily displaced by a wide range of nucleophiles, including alcohols, amines, and thiols, to form ethers, esters, and amines, respectively.[1] This allows for the efficient incorporation of the 3-fluoro-5-methylbenzyl group, a valuable pharmacophore, into diverse molecular scaffolds.

This building block is particularly relevant in the development of novel therapeutics targeting a range of diseases. The strategic introduction of the fluorinated moiety can significantly impact a drug's efficacy and metabolic stability.[3] Beyond pharmaceuticals, this compound and its analogues also find applications in the synthesis of agrochemicals and advanced materials.[3][4]

Sourcing, Procurement, and Pricing

Identifying reliable suppliers is crucial for ensuring the quality and timely availability of 3-Fluoro-5-methylbenzyl bromide for research and development.

Known Suppliers:

SupplierPurityAvailable QuantitiesNotes
Angene 97%1g, 5g, 25gIn stock.[2]
Benchchem InquiryInquiryOffers a wide range of building blocks and custom synthesis services.[1][5]

Pricing Information:

Pricing for 3-Fluoro-5-methylbenzyl bromide is subject to change based on the supplier, quantity, and purity. As of early 2026, indicative pricing from some online catalogs is as follows:

SupplierQuantityPurityPrice (USD)
Angene1g98%Inquire
Angene5g98%Inquire
Angene25g98%Inquire

Note: Prices are for estimation purposes only and may not include shipping and handling fees. It is recommended to contact the suppliers directly for current pricing and availability.

Safety, Handling, and Storage

Halogenated benzyl bromides are potent lachrymators and are corrosive.[6][7][8] Strict adherence to safety protocols is essential when handling these compounds.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[6][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6][9] Keep the container tightly sealed.[9]

Illustrative Experimental Protocol: Benzylation of an Alcohol

This protocol provides a general procedure for the benzylation of a primary alcohol using a benzyl bromide. The specific conditions may need to be optimized for different substrates.

Benzylation Protocol Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol in anhydrous DMF B Add NaH (60% dispersion) portion-wise at 0°C A->B C Stir for 30 min at 0°C B->C D Add 3-Fluoro-5-methylbenzyl bromide dropwise C->D E Warm to room temperature and stir for 12-16 h D->E F Quench with saturated NH₄Cl (aq) E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by flash chromatography I->J

Caption: General workflow for the benzylation of an alcohol.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the resulting mixture at 0°C for 30 minutes.

  • Addition of Benzyl Bromide:

    • Slowly add 3-Fluoro-5-methylbenzyl bromide (1.1 equivalents) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzylated product.

References

  • Google. (n.d.). Current time in Austin, TX, US.
  • Angene. (n.d.). 3-Fluoro-5-methylbenzyl bromide, 97%. Retrieved January 18, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Retrieved January 18, 2026, from [Link]

  • Molbase. (n.d.). 3-FLUORO-5-METHYLBENZYL BROMIDE. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. Retrieved January 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved January 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Functional Derivatives Using 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated building blocks are highly sought after for their ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 3-Fluoro-5-methylbenzyl bromide is a versatile reagent that serves as a key intermediate for introducing the valuable 3-fluoro-5-methylbenzyl moiety into a diverse range of molecules.[1]

This guide provides an in-depth exploration of the reactivity of 3-Fluoro-5-methylbenzyl bromide and offers detailed, field-proven protocols for the synthesis of its ether, amine, and ester derivatives. The content is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Reagent Profile: 3-Fluoro-5-methylbenzyl bromide

Physicochemical Properties and Structure

3-Fluoro-5-methylbenzyl bromide is a substituted aromatic compound whose reactivity is dictated by the interplay of its functional groups.

PropertyValueSource
Molecular Formula C₈H₈BrF[2]
Molecular Weight 203.05 g/mol [3]
Appearance Light yellow liquid[3]
CAS Number 212268-39-8[4]

The core reactivity stems from the benzylic bromide, which is an excellent leaving group. The benzylic carbon is thus highly electrophilic and susceptible to nucleophilic attack. The electronic character of the aromatic ring is modulated by two substituents:

  • Fluorine (at C3): An electron-withdrawing group that slightly increases the electrophilicity of the benzylic carbon.

  • Methyl (at C5): An electron-donating group that slightly attenuates this effect.

This electronic balance makes the reagent a potent, yet stable, electrophile for a variety of substitution reactions.

Core Reactivity: The SN2 Pathway

The primary reaction pathway for 3-Fluoro-5-methylbenzyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this mechanism, a nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide ion in a single, concerted step. The primary nature of the benzylic halide is advantageous as it minimizes the competing E2 elimination pathway, which can be a significant side reaction with secondary and tertiary halides.[6][7][8]

A simplified representation of the SN2 mechanism.

Critical Safety & Handling Procedures

3-Fluoro-5-methylbenzyl bromide is classified as a corrosive and lachrymatory substance. It can cause severe skin burns, serious eye damage, and respiratory irritation.[3][9][10] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9][11]

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[12]

  • Spill & First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[10]

Synthesis of Ethers via O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely employed method for preparing ethers from an alkoxide and an alkyl halide.[5][7] This SN2 reaction is highly efficient for primary halides like 3-Fluoro-5-methylbenzyl bromide.[6]

Mechanistic Workflow

The process involves two key steps:

  • Deprotonation: A strong base abstracts the acidic proton from an alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile.

  • Nucleophilic Attack: The generated nucleophile attacks the benzylic carbon of 3-Fluoro-5-methylbenzyl bromide, displacing the bromide to form the C-O ether linkage.

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 1: Synthesis of (3-Fluoro-5-methylbenzyloxy)ethane

Principle: This protocol details the etherification of ethanol. Sodium hydride (NaH), a powerful non-nucleophilic base, is used to generate the sodium ethoxide nucleophile in situ.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide

  • Ethanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate & Hexanes (for chromatography)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Nucleophile Generation: Slowly add anhydrous ethanol (1.1 eq.) dropwise to the NaH slurry. Causality Note: This addition must be slow to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide.

  • Electrophile Addition: Dissolve 3-Fluoro-5-methylbenzyl bromide (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Amines via N-Alkylation

Direct N-alkylation of primary or secondary amines is a straightforward method to form C-N bonds.[13] A primary challenge is preventing over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.

Controlling Selectivity

To favor mono-alkylation:

  • Use of Excess Amine: Employing a large excess (3-5 equivalents) of the starting amine ensures that the benzyl bromide is more likely to react with the primary amine rather than the small amount of secondary amine product formed.

  • Base Selection: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the HBr byproduct without competing in the alkylation reaction.[14]

Caption: Workflow for selective N-alkylation of amines.

Protocol 2: Synthesis of N-(3-Fluoro-5-methylbenzyl)benzylamine

Principle: This protocol describes the mono-alkylation of benzylamine. An excess of benzylamine is used to promote the formation of the desired secondary amine.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve benzylamine (3.0 eq.) and DIPEA (1.5 eq.) in acetonitrile.

  • Addition: Add a solution of 3-Fluoro-5-methylbenzyl bromide (1.0 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess benzylamine and DIPEA), water, and then 1 M NaOH to neutralize any remaining acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to isolate the pure secondary amine.

References

  • Khumraksa, B., Phakhodee, W., & Pattarawarapan, M. (2014).
  • BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • SynQuest Laboratories, Inc. (n.d.).
  • Rao, H. S. P., & Senthilkumar, S. P. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Vedantu. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
  • Fisher Scientific. (n.d.).
  • PubChemLite. (n.d.). 3-fluoro-5-methylbenzyl bromide (C8H8BrF).
  • ChemicalBook. (2023). 3-FLUORO-5-METHYLBENZYL BROMIDE (CAS 212268-39-8).
  • BenchChem. (n.d.). 3-Fluoro-5-methylbenzyl bromide.
  • Kumar, V., & Chimni, S. S. (2014).
  • OC Chem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Thermo Fisher Scientific. (2025).

Sources

Application Note & Protocol: Strategic N-Alkylation of Amines Using 3-Fluoro-5-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The targeted introduction of fluorinated benzyl moieties is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity. This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 3-Fluoro-5-methylbenzyl bromide. We delve into the mechanistic principles, offer strategies for achieving selective mono-alkylation, and present a detailed, validated protocol for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.

Introduction and Scientific Context

N-alkylation of amines is a fundamental reaction in organic synthesis, enabling the construction of more complex nitrogen-containing molecules from simpler precursors.[1] The reaction between an amine and an alkyl halide, such as 3-Fluoro-5-methylbenzyl bromide, proceeds via a nucleophilic aliphatic substitution.[1][2] Benzyl halides are particularly effective alkylating agents due to the stability of the benzylic carbocation-like transition state, facilitating the SN2 reaction.

The primary challenge in this synthesis, especially when starting with primary amines, is the potential for overalkylation.[3][4] The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that can form tertiary amines and even quaternary ammonium salts.[3] Therefore, precise control over reaction conditions is paramount for achieving high yields of the desired product. This protocol outlines methods to mitigate this challenge and ensure a selective and efficient transformation.

Reaction Mechanism and Selectivity Control

The core of this protocol is the SN2 reaction, where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-Fluoro-5-methylbenzyl bromide and displacing the bromide ion.[2][5] The reaction generates a hydrobromide salt of the newly formed amine, which is typically neutralized by a base to regenerate a neutral amine and drive the reaction forward.

Alkylation_Mechanism cluster_0 Pathway 1: Desired Mono-Alkylation cluster_1 Pathway 2: Undesired Overalkylation RNH2 Primary Amine (R-NH₂) Transition1 SN2 Transition State RNH2->Transition1 Product1_c Secondary Amine (from Pathway 1) AlkylHalide 3-Fluoro-5-methylbenzyl Bromide (Ar-CH₂Br) AlkylHalide->Transition1 AlkylHalide_c Ar-CH₂Br (Excess or Reactive) ProductSalt1 Secondary Ammonium Salt (R-NH₂⁺-CH₂Ar Br⁻) Transition1->ProductSalt1 Product1 Secondary Amine (R-NH-CH₂Ar) ProductSalt1->Product1 Deprotonation Base1 Base Base1->Product1 Deprotonation Transition2 SN2 Transition State Product1_c->Transition2 AlkylHalide_c->Transition2 ProductSalt2 Tertiary Ammonium Salt Transition2->ProductSalt2 Often faster than first alkylation

Caption: SN2 mechanism for amine alkylation and the competing overalkylation pathway.

Strategies for Selective Mono-alkylation:

  • Stoichiometric Control: Utilizing a significant excess of the starting amine (2 to 5 equivalents) statistically favors the reaction of the alkylating agent with the more abundant primary amine over the newly formed secondary amine.[6]

  • Controlled Addition: Slow, dropwise addition of the benzyl bromide to the amine solution maintains a low instantaneous concentration of the alkylating agent, further suppressing the second alkylation step.

  • Choice of Base: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal.[7] It effectively neutralizes the HBr byproduct without competing with the amine nucleophile or promoting side reactions like hydrolysis of the benzyl bromide.[7]

  • Solvent and Temperature: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively solvate the cation and anion intermediates of the SN2 mechanism, accelerating the reaction.[8] Conducting the reaction at room temperature or slightly elevated temperatures (40-60 °C) provides a balance between a practical reaction rate and minimizing side-product formation.

Safety and Materials Handling

Critical Safety Warning: Benzyl bromides, including 3-Fluoro-5-methylbenzyl bromide, are potent lachrymators (tear-inducing agents) and are corrosive. They can cause severe skin burns and eye damage.[9][10][11] All handling must be performed in a certified chemical fume hood.

Hazard Precaution and PPE First Aid Measures
Inhalation Use only in a well-ventilated chemical fume hood.[9][10] Avoid breathing dust, mist, or vapors.Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12]
Skin Contact Causes severe burns.[10] Wear nitrile or neoprene gloves, a flame-retardant lab coat, and closed-toe shoes.Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][12]
Eye Contact Causes serious eye damage.[9][10] Wear chemical safety goggles and a face shield.[9]Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
Ingestion May be harmful if swallowed and can cause severe damage to delicate tissues.[10][12]Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[10][12]

Detailed Experimental Protocol

This protocol describes the mono-alkylation of a generic primary amine. Adjustments may be necessary based on the specific properties of the amine substrate.

Materials and Reagents
Reagent/Material Grade Purpose
Primary or Secondary AmineReagent Grade (≥98%)Nucleophile
3-Fluoro-5-methylbenzyl bromideSynthesis Grade (≥97%)Electrophile/Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrousReagent Grade (≥99%)Base
Acetonitrile (MeCN)Anhydrous (≤50 ppm H₂O)Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.Lab PreparedAqueous Wash
Brine (Saturated NaCl soln.)Lab PreparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying Agent
Silica Gel230-400 meshStationary phase for chromatography
Experimental Workflow Diagram

Workflow arrow arrow Setup 1. Reaction Setup - Charge flask with amine, K₂CO₃, and MeCN Addition 2. Reagent Addition - Dissolve ArCH₂Br in MeCN - Add dropwise to reaction at RT Setup->Addition Reaction 3. Reaction Monitoring - Stir at specified temp (e.g., 50 °C) - Monitor by TLC/LC-MS until completion Addition->Reaction Workup 4. Aqueous Work-up - Cool and filter solids - Concentrate filtrate - Partition between EtOAc and Water Reaction->Workup Extraction 5. Extraction & Drying - Separate organic layer - Wash with NaHCO₃, then brine - Dry over MgSO₄ Workup->Extraction Purify 6. Purification - Filter and concentrate - Purify by flash column chromatography Extraction->Purify Characterize 7. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS Purify->Characterize

Caption: Step-by-step experimental workflow for the N-alkylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (volume to make a ~0.2 M solution with respect to the amine).

  • Reagent Addition: In a separate flask, dissolve 3-Fluoro-5-methylbenzyl bromide (1.1 eq. for secondary amines; 0.8 eq. for primary amines to favor mono-alkylation) in a small volume of anhydrous acetonitrile.

  • Reaction: Begin vigorous stirring of the amine suspension. Using a dropping funnel, add the benzyl bromide solution dropwise to the reaction mixture over 20-30 minutes at room temperature.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 50 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated amine.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive reagents; insufficient temperature; poor quality solvent (wet).Ensure benzyl bromide is not hydrolyzed. Use anhydrous solvent. Increase temperature incrementally (e.g., to 60-70 °C).
Significant Overalkylation Benzyl bromide added too quickly; stoichiometry incorrect; reaction run for too long.Use a larger excess of the primary amine. Ensure slow, dropwise addition of the alkylating agent. Monitor carefully and stop the reaction once the starting amine is consumed.
Formation of Benzyl Alcohol Presence of water in the reaction mixture, leading to hydrolysis of the benzyl bromide.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert (N₂ or Ar) atmosphere.
Difficult Purification Product and starting material have similar polarity.If the product is basic, perform an acid-base extraction. The amine product will move to the aqueous acidic layer, can be re-basified and extracted, leaving non-basic impurities behind.

References

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  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluoro-4-methylbenzyl bromide. Retrieved from Fisher Scientific. [Link provided in search results]
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  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Fluoro-3-methylbenzyl bromide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • YouTube. (2022). Alkylation of Amines.
  • ResearchGate. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3.
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Application Notes and Protocols for the O-alkylation of Phenols with 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Benzyl Ether Synthesis

The construction of the aryl benzyl ether linkage is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The benzyl group serves as a robust and versatile protecting group for phenols, stable to a wide range of reaction conditions, yet readily removable under mild hydrogenolysis conditions. Furthermore, the substituted aryl ether motif is a common pharmacophore in a multitude of biologically active molecules. The specific introduction of a fluorinated benzyl group, such as the 3-fluoro-5-methylbenzyl moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This application note provides a comprehensive guide to the O-alkylation of phenols with 3-Fluoro-5-methylbenzyl bromide, a representative example of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key considerations for reaction optimization, workup, purification, and characterization of the final product.

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of phenols with alkyl halides is most commonly achieved through the Williamson ether synthesis, a reliable and versatile method for forming carbon-oxygen bonds.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]

Step 1: Deprotonation of the Phenol

The first step involves the deprotonation of the weakly acidic phenolic proton by a base to form a more nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol and the sensitivity of the substrate to strongly basic conditions. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and to minimize potential side reactions.[3]

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-Fluoro-5-methylbenzyl bromide. This backside attack results in the displacement of the bromide leaving group and the formation of the desired aryl benzyl ether.

Experimental Protocol: Synthesis of a Representative Aryl-(3-fluoro-5-methylbenzyl) Ether

This protocol details a general procedure for the O-alkylation of a substituted phenol with 3-Fluoro-5-methylbenzyl bromide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.[5][6]

Materials:

  • Substituted Phenol (1.0 eq)

  • 3-Fluoro-5-methylbenzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • 3-Fluoro-5-methylbenzyl bromide is a lachrymator and is corrosive. [7][8][9][10] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

  • DMF is a potential reproductive toxin and should be handled with care. Use in a fume hood and avoid skin contact.

  • Potassium carbonate is an irritant. Avoid inhalation of the powder and contact with skin and eyes.

Reaction Setup and Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

  • Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Add 3-Fluoro-5-methylbenzyl bromide (1.1 eq) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 70-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours, as indicated by the disappearance of the starting phenol), cool the reaction mixture to room temperature.

Workup and Purification:
  • Pour the cooled reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water (2 x volume of the organic layer) and brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol, hexanes/ethyl acetate mixture) and allow it to cool slowly to induce crystallization.[11]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[12][13][14][15]

Data Presentation and Characterization

The successful synthesis of the aryl-(3-fluoro-5-methylbenzyl) ether can be confirmed by a combination of spectroscopic techniques.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow solid or oil
¹H NMR Appearance of a singlet for the benzylic protons (O-CH₂) around δ 5.0-5.2 ppm. Signals for the aromatic protons of both the phenol and the benzyl group will be present in the aromatic region (δ 6.8-7.5 ppm). A singlet for the methyl group on the benzyl ring will appear around δ 2.3-2.4 ppm.
¹³C NMR Appearance of a signal for the benzylic carbon (O-CH₂) around δ 70-72 ppm. The carbon attached to the fluorine will show a characteristic coupling (¹JC-F).[16]
FT-IR Disappearance of the broad O-H stretching band from the starting phenol (around 3200-3600 cm⁻¹). Appearance of a C-O-C stretching band around 1200-1250 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product should be observed.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenol Phenol ReactionMix Reaction Mixture Phenol->ReactionMix BenzylBromide 3-Fluoro-5-methylbenzyl bromide BenzylBromide->ReactionMix Base K₂CO₃ Base->ReactionMix Solvent Anhydrous DMF Solvent->ReactionMix Heating Heat (70-80 °C) ReactionMix->Heating TLC Monitor by TLC Heating->TLC Quench Quench with Water TLC->Quench Reaction Complete Extraction Extract with EtOAc Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Aryl-(3-fluoro-5-methylbenzyl) Ether Purify->Product

Caption: Experimental workflow for the O-alkylation of phenols.

Reaction Mechanism

G K₂CO₃ K₂CO₃ Phenoxide (Ar-O⁻) Phenoxide (Ar-O⁻) KHCO₃ KHCO₃ Phenol (Ar-OH) Phenol (Ar-OH) Phenol (Ar-OH)->Phenoxide (Ar-O⁻) Deprotonation 3-Fluoro-5-methylbenzyl bromide 3-Fluoro-5-methylbenzyl bromide Aryl Benzyl Ether (Ar-O-CH₂-Ar') Aryl Benzyl Ether (Ar-O-CH₂-Ar') Br⁻ Br⁻

Caption: Mechanism of the Williamson ether synthesis.

References

  • Kohout, M. (2014). Can anyone help me with a Williamson ether synthesis? ResearchGate. [Link]

  • Brandeis University. (n.d.). Lachrymators. Laboratory Safety. [Link]

  • He, J., et al. (2007). Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers. Journal of Materials Chemistry. [Link]

  • Organic Chemistry Research. (2017). Regular Article. Organic Chemistry Research. [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Chemistry. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Polymer Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing). [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • ResearchGate. (2025). Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]

  • Bentham Science. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. [Link]

  • European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (2000).
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Column chromatography. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • ResearchGate. (2025). Column Chromatography. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • PubMed. (n.d.). Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the... [Link]

  • National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Convenient O-alkylation of phenols. [Link]

Sources

Application Notes and Protocols for the C-alkylation of Active Methylene Compounds with 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Among the myriad of strategies, the C-alkylation of active methylene compounds stands out as a robust and versatile method for introducing new carbon frameworks. This application note provides a detailed guide to the C-alkylation of active methylene compounds using 3-Fluoro-5-methylbenzyl bromide, a key building block for introducing a fluorinated benzyl moiety.

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[1] 3-Fluoro-5-methylbenzyl bromide serves as a reactive electrophile, readily undergoing nucleophilic substitution with the enolate generated from an active methylene compound.[1] The resulting product can be a crucial intermediate in the synthesis of complex, biologically active molecules.

This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. The methodologies described herein are designed to be self-validating, with clear explanations for each experimental choice.

Reaction Mechanism and Core Principles

The C-alkylation of an active methylene compound, such as diethyl malonate, with 3-Fluoro-5-methylbenzyl bromide proceeds via a classic S(_N)2 mechanism. The reaction can be dissected into two primary steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound by a suitable base. The acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate) is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[2] The choice of base is critical and will be discussed in detail in the protocols. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to avoid side reactions.[3][4]

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-Fluoro-5-methylbenzyl bromide. This concerted S(_N)2 displacement of the bromide leaving group results in the formation of the new carbon-carbon bond.[5][6]

The overall transformation is a cornerstone of malonic ester synthesis, a powerful method for preparing carboxylic acids and their derivatives.[2][6]

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Alkylation (SN2) Diethyl_Malonate Diethyl Malonate Enolate Enolate (Nucleophile) Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate H2_gas H₂ (gas) Enolate->H2_gas Benzyl_Bromide 3-Fluoro-5-methylbenzyl bromide (Electrophile) Alkylated_Product Alkylated Product Benzyl_Bromide->Alkylated_Product Bromide_ion Br⁻ Alkylated_Product->Bromide_ion Enolate_2 Enolate Enolate_2->Alkylated_Product Nucleophilic Attack

Caption: General mechanism for the C-alkylation of diethyl malonate.

Experimental Protocols

This section provides two detailed protocols for the C-alkylation of diethyl malonate with 3-Fluoro-5-methylbenzyl bromide, utilizing different base and solvent systems. These protocols are designed to be adaptable for other active methylene compounds with minor modifications.

Protocol 1: Sodium Hydride in Tetrahydrofuran (THF)

This protocol employs sodium hydride, a strong and non-nucleophilic base, in an aprotic polar solvent. This combination is highly effective for generating the enolate and promoting the alkylation reaction.[3][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
Diethyl malonate160.17≥99%Sigma-Aldrich
3-Fluoro-5-methylbenzyl bromide203.06≥97%BenchChem
Sodium hydride (60% dispersion in oil)24.0060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11≥99.9%Sigma-Aldrich
Saturated aqueous ammonium chloride--Fisher Scientific
Diethyl ether74.12≥99%VWR Chemicals
Anhydrous magnesium sulfate120.37≥99.5%Sigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). The system is then purged with dry nitrogen.

    • Expert Insight: Flame-drying the glassware and maintaining an inert atmosphere are crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.[8]

  • Enolate Formation: Anhydrous THF is added to the flask via a syringe, followed by the slow, dropwise addition of diethyl malonate (1.0 equivalent) at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium enolate.[7]

  • Alkylation: A solution of 3-Fluoro-5-methylbenzyl bromide (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

    • Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.[7]

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel.[9]

G setup 1. Reaction Setup (Flame-dried flask, N₂ atmosphere) enolate 2. Enolate Formation (NaH, Diethyl Malonate in THF at 0°C) setup->enolate alkylation 3. Alkylation (Add 3-Fluoro-5-methylbenzyl bromide, warm to RT) enolate->alkylation workup 4. Work-up (Quench with NH₄Cl, extract with Et₂O) alkylation->workup purification 5. Purification (Column Chromatography) workup->purification

Caption: Experimental workflow for Protocol 1.

Protocol 2: Potassium Carbonate with Phase Transfer Catalysis (PTC)

This protocol utilizes a solid base (potassium carbonate) and a phase transfer catalyst, which can be advantageous in terms of cost and ease of handling.[10][11] This method is also amenable to solvent-free conditions, particularly with microwave irradiation, offering a greener alternative.[10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
Diethyl malonate160.17≥99%Sigma-Aldrich
3-Fluoro-5-methylbenzyl bromide203.06≥97%BenchChem
Anhydrous Potassium Carbonate (K₂CO₃)138.21≥99%Sigma-Aldrich
Tetrabutylammonium bromide (TBAB)322.37≥98%Sigma-Aldrich
Toluene92.14≥99.5%Sigma-Aldrich
Dichloromethane84.93≥99.8%Sigma-Aldrich
Anhydrous sodium sulfate142.04≥99%Sigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: A round-bottom flask is charged with diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and toluene.

  • Alkylation: 3-Fluoro-5-methylbenzyl bromide (1.0 equivalent) is added to the stirred suspension. The reaction mixture is heated to reflux (approximately 110 °C) for 6-18 hours.

    • Expert Insight: The phase transfer catalyst (TBAB) facilitates the transfer of the enolate from the solid phase (or an interface) to the organic phase where the alkylation occurs.[12]

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Data Presentation and Expected Outcomes

The successful synthesis of diethyl 2-(3-fluoro-5-methylbenzyl)malonate can be confirmed by standard analytical techniques such as NMR spectroscopy (


H and 

C), mass spectrometry, and IR spectroscopy.

Expected Yields and Purity:

ProtocolBase/CatalystSolventTypical YieldPurity (post-purification)
Protocol 1NaHTHF80-95%>98%
Protocol 2K₂CO₃/TBABToluene75-90%>97%

Note: Yields are indicative and may vary depending on the reaction scale and optimization.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete enolate formation due to moisture or inactive base.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use a fresh, unopened container of sodium hydride or dry the potassium carbonate before use.

  • Formation of Dialkylated Product:

    • Cause: Use of excess alkylating agent or prolonged reaction times.

    • Solution: Use a slight excess of the active methylene compound or carefully control the stoichiometry of the alkylating agent. Monitor the reaction closely by TLC to avoid over-alkylation.[2]

  • No Reaction:

    • Cause: Inactive alkylating agent or insufficient reaction temperature.

    • Solution: Check the purity of the 3-Fluoro-5-methylbenzyl bromide. If using Protocol 2, ensure the reaction is at a sufficient temperature to promote the reaction.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[3][8] It should be handled in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • 3-Fluoro-5-methylbenzyl bromide: Benzyl bromides are lachrymators and skin irritants.[13] Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Solvents: THF and diethyl ether are highly flammable. Toluene is flammable and has associated health risks. All solvents should be handled in a fume hood away from ignition sources.

Conclusion

The C-alkylation of active methylene compounds with 3-Fluoro-5-methylbenzyl bromide is a highly effective and versatile method for synthesizing valuable fluorinated building blocks. The choice of protocol depends on the available resources, scale of the reaction, and safety considerations. Both the sodium hydride and phase transfer catalysis methods, when executed with care and attention to the principles outlined in this guide, will provide reliable and reproducible results for researchers in organic synthesis and drug development.

References

  • Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-648. [Link]

  • Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Wikipedia. (2023). Sodium hydride. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis.
  • PrepChem. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. Retrieved from [Link]

  • Fones, W. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2021, March 29). Sodium Hydride A Strong Base, but Poor Nucleophile [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099–1102. [Link]

  • Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • National Institutes of Health. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. Retrieved from [Link]

  • Ono, N., Yoshimura, T., et al. (1979). Alkylation and acylation of active methylene compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. Bulletin of the Chemical Society of Japan.
  • Chegg. (2020, May 8). Solved (a) When diethyl malonate was treated with sodium. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic alkylation process.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Alkylation. Retrieved from [Link]

  • Lawley, P. D., Orr, D. J., & Jarman, M. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 145(1), 73–84.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Fluoro-5-methylbenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Benzyl Ether Synthesis in Drug Discovery

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and powerful tool in the modern drug discovery landscape.[1][2][3] This venerable reaction, which constructs an ether linkage from an alkoxide and an organic halide, offers a reliable and versatile method for assembling complex molecular architectures.[1][4] In medicinal chemistry, the introduction of substituted benzyl ether moieties is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The benzyl group can serve as a protecting group for alcohols and phenols, a rigid linker to orient pharmacophoric elements, or a core structural component that interacts with biological targets.[5][6]

This guide provides a detailed examination and a robust protocol for the Williamson ether synthesis using 3-Fluoro-5-methylbenzyl bromide, a substituted benzyl halide of increasing interest due to the unique electronic properties imparted by its substituents. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and modulate lipophilicity. Understanding the nuances of this reaction is therefore critical for the efficient synthesis of novel chemical entities with therapeutic potential.

Mechanistic Insights and the Influence of Substituents

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction is initiated by the deprotonation of an alcohol (R-OH) by a strong base to form a potent nucleophile, the alkoxide (R-O⁻). This alkoxide then attacks the electrophilic carbon of the alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the desired ether (R-O-R').[3]

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO- R-O⁻ (Alkoxide) ROH->RO- Deprotonation Base Base (e.g., NaH) H-Base+ H-Base⁺ Base->H-Base+ RO-_2 R-O⁻ TransitionState [HO⋯C⋯Br]⁻ RO-_2->TransitionState Backside Attack AlkylHalide 3-Fluoro-5-methylbenzylbromide AlkylHalide->TransitionState Ether 3-Fluoro-5-methylbenzylether TransitionState->Ether Br- Br⁻ TransitionState->Br-

Caption: General mechanism of the Williamson ether synthesis.

The success of the SN2 reaction is highly dependent on the structure of the alkyl halide. Primary halides, such as benzyl bromide, are ideal substrates as they are sterically unhindered, minimizing the competing E2 elimination reaction.[3] The reactivity of the benzylic carbon in 3-Fluoro-5-methylbenzyl bromide is modulated by the electronic effects of the aromatic substituents. The Hammett equation provides a quantitative framework for understanding these effects.[7][8]

  • Fluorine (at C3): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which slightly deactivates the benzene ring and can make the benzylic carbon more electrophilic.

  • Methyl (at C5): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation, which slightly activates the ring.

In an SN2 reaction at a benzylic center, the transition state has significant p-orbital overlap with the adjacent pi system of the aromatic ring, which helps to stabilize the developing negative charge on the leaving group and the partial positive charge on the carbon atom.[9] The net electronic effect of the meta-substituents in 3-Fluoro-5-methylbenzyl bromide on the SN2 transition state is a subtle interplay of these competing influences. However, as a primary benzylic halide, it remains an excellent electrophile for the Williamson ether synthesis.

Recommended Protocol: Synthesis of a 3-Fluoro-5-methylbenzyl Ether

This protocol details a general and robust method for the synthesis of a 3-Fluoro-5-methylbenzyl ether from a generic primary alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoro-5-methylbenzyl bromide≥97%Commercially AvailableLachrymator, handle with care in a fume hood.
Primary Alcohol (R-OH)AnhydrousCommercially AvailableEnsure dryness to prevent quenching of the base.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly flammable, reacts violently with water.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailablePolar aprotic solvent, ensure dryness.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄ClReagent GradeIn-house preparationFor quenching the reaction.
Saturated aq. NaCl (Brine)Reagent GradeIn-house preparationFor washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying the organic phase.
Safety Precautions
  • 3-Fluoro-5-methylbenzyl bromide is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10][11]

  • Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Weigh and dispense in a glovebox or under a nitrogen blanket.

  • Anhydrous DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

Step-by-Step Experimental Procedure

G Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂/Ar) B 2. Add NaH and Anhydrous DMF A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Alcohol Dropwise (Monitor H₂ evolution) C->D E 5. Warm to RT, Stir 30-60 min (Alkoxide formation) D->E F 6. Add 3-Fluoro-5-methylbenzyl bromide E->F G 7. Stir at RT for 4-16 h (Monitor by TLC) F->G H 8. Quench Reaction (Slowly add sat. aq. NH₄Cl at 0 °C) G->H I 9. Extraction (Et₂O and Water) H->I J 10. Wash Organic Layer (Water and Brine) I->J K 11. Dry and Concentrate (MgSO₄, Rotary Evaporation) J->K L 12. Purification (Column Chromatography) K->L

Caption: Workflow for the synthesis of 3-Fluoro-5-methylbenzyl ethers.

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a septum.

  • Alkoxide Formation: a. To the flask, add sodium hydride (1.2 equivalents relative to the alcohol). b. Add anhydrous DMF (to achieve a concentration of ~0.5 M of the alcohol). c. Cool the suspension to 0 °C using an ice-water bath. d. Slowly add a solution of the primary alcohol (1.0 equivalent) in a small amount of anhydrous DMF dropwise via syringe. Vigorous hydrogen gas evolution will be observed. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the sodium alkoxide.

  • SN2 Reaction: a. To the stirred alkoxide solution, add 3-Fluoro-5-methylbenzyl bromide (1.1 equivalents) dropwise via syringe at room temperature. b. Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH. c. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. d. Separate the layers and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[12]

  • Purification: a. The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Fluoro-5-methylbenzyl ether.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through a series of in-process checks and predictable outcomes.

  • Visual Confirmation of Alkoxide Formation: The evolution of hydrogen gas upon addition of the alcohol to the sodium hydride suspension provides a clear visual confirmation that the deprotonation is occurring. The cessation of this bubbling indicates the completion of this step.

  • TLC Monitoring: The progress of the SN2 reaction can be reliably tracked by TLC. A successful reaction will show the consumption of the starting alcohol (visualized with a suitable stain like potassium permanganate) and the appearance of a new, typically less polar, product spot corresponding to the ether.

  • Spectroscopic Confirmation: The structure of the final, purified product should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS). For fluorinated compounds, ¹⁹F NMR is also highly informative. The successful incorporation of the 3-fluoro-5-methylbenzyl group will be evident from characteristic signals in the aromatic region of the NMR spectra and the presence of the correct molecular ion peak in the mass spectrum. The introduction of fluorine atoms on the benzyl ring is known to shift the signals of the benzylic methylene carbons to a higher field (lower ppm) in the ¹³C NMR spectrum, providing a useful diagnostic tool.

Conclusion

The Williamson ether synthesis remains an indispensable reaction for the construction of ether linkages in drug discovery and development. The protocol provided herein for the synthesis of 3-Fluoro-5-methylbenzyl ethers is based on well-established principles of organic synthesis and is optimized for reliability and yield. By understanding the underlying SN2 mechanism and the electronic influence of the substituents on the benzyl bromide, researchers can confidently apply this methodology to the synthesis of a wide range of novel molecules. Adherence to the safety precautions and the use of in-process controls will ensure the successful and safe execution of this important transformation.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]

  • CSIRO Publishing. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Retrieved from [Link]

  • Nale, Y. K., et al. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]

  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Retrieved from [Link]

  • MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]

  • Thieme. (n.d.). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots for activation of benzyl bromides by Co(i) complex.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • PubMed Central. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

  • Reddit. (2025, May 3). Sodium Hydride Help. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • YouTube. (2019, December 15). reactive SN2 alkyl groups - benzyl and allyl groups. Retrieved from [Link]

  • PubMed. (2014, August 1). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Retrieved from [Link]

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Introduction: The Strategic Importance of Fluorinated Diarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of 3-Fluoro-5-methylbenzyl bromide: Application Notes and Protocols for Advanced Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction is instrumental in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries.[1] A key application is the synthesis of diarylmethanes, structural motifs prevalent in a vast array of pharmaceuticals and biologically active compounds.[3]

This guide focuses on a particularly valuable electrophilic partner: 3-fluoro-5-methylbenzyl bromide . The strategic placement of a fluorine atom and a methyl group on the benzyl ring makes this reagent a highly sought-after building block in drug discovery. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[4][5][6] This document provides a comprehensive overview, from mechanistic principles to detailed, field-proven protocols, designed to empower researchers, scientists, and drug development professionals in the synthesis of novel fluorinated diarylmethane derivatives.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle for C(sp³)-C(sp²) Coupling

The power of the Suzuki-Miyaura reaction lies in its elegant and efficient catalytic cycle. While classically applied to C(sp²)-C(sp²) bond formation, its application to C(sp³)-hybridized electrophiles like benzyl bromides involves specific considerations. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Catalyst Activation: The cycle begins with the active Pd(0) species. Often, a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, which is reduced in situ to Pd(0) by a phosphine ligand or other reagents in the mixture.[9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-fluoro-5-methylbenzyl bromide. This is typically the rate-limiting step. For benzylic halides, this process occurs with inversion of stereochemistry.[8] This forms a Pd(II) intermediate.

  • Transmetalation: Before this step can occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][10] This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the diarylmethane product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate (Ar-CH₂)-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Intermediate (Ar-CH₂)-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex:s->Pd0:s Product Ar-CH₂-Ar' (Product) TM_Complex->Product Reductive Elimination Regen_Pd0 Pd(0)L₂ ArylHalide 3-Fluoro-5-methylbenzyl Bromide (Ar-CH₂-Br) ArylHalide->OA_Complex Boronate Arylboronate [Ar'-B(OH)₃]⁻ Boronate->TM_Complex Base Base (e.g., Cs₂CO₃) Base->Boronate ArylBoronic Ar'-B(OH)₂ ArylBoronic->Boronate l1 Key Steps l2 Oxidative Addition l3 Transmetalation l4 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of a benzyl bromide.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of coupling a C(sp³)-hybridized electrophile like 3-fluoro-5-methylbenzyl bromide hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and minimizing side reactions.

  • Palladium Catalyst & Ligand Selection: The choice of catalyst and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ a Pd(II) source (e.g., Pd(OAc)₂) with a specialized phosphine ligand.[11]

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos, dppf) are highly effective for C(sp³)-C(sp²) couplings.[3][11] These ligands promote the crucial oxidative addition step, stabilize the palladium center against decomposition, and facilitate the final reductive elimination.[7] Ligand-free systems have been reported but are often less general and may require higher catalyst loadings.[12]

  • The Boron Reagent: The nature of the organoboron partner influences reactivity.

    • Boronic Acids: Most common, but can be prone to decomposition and homocoupling.

    • Potassium Aryltrifluoroborates: These are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[3] Their increased stability and nucleophilicity make them excellent coupling partners for benzylic electrophiles.[13]

    • Boronate Esters (e.g., MIDA, pinacol): Offer high stability and are useful for substrates with functional groups that are incompatible with boronic acids.[14]

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[10]

    • Experience: For benzyl bromide couplings, moderately strong inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) is frequently the base of choice, providing excellent yields.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely used alternatives.[11]

  • Solvent System: A biphasic or polar aprotic solvent system is typically required.

    • Causality: Solvents like THF/water, DMF, or Toluene/water are common.[2][3][11] The organic solvent solubilizes the electrophile and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.

Comparative Data: Catalyst Systems for Benzylic Couplings

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of benzyl bromides, providing a valuable reference for protocol development.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772384[3]
2Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF150 (μW)0.3385[11]
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF150 (μW)0.3368[11]
4PdCl₂ (5)NoneK₂CO₃ (2)Acetone/H₂O (3:1)RT0.594[12]
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)801291[1 (analogy)]

Detailed Experimental Protocols

Safety Precaution: 3-Fluoro-5-methylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Protocol 1: Standard Suzuki Coupling with an Arylboronic Acid

This protocol provides a robust, general procedure for coupling 3-fluoro-5-methylbenzyl bromide with a variety of arylboronic acids using conventional heating.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Degassed Deionized Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-fluoro-5-methylbenzyl bromide (e.g., 0.5 mmol, 102 mg), the arylboronic acid (0.6 mmol), cesium carbonate (1.5 mmol, 489 mg), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 8 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous THF (4.5 mL) and degassed water (0.5 mL) via syringe. The solvent ratio of THF/H₂O should be approximately 10:1.[3]

  • Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired diarylmethane product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields.[11]

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vial Preparation: To a microwave reaction vial equipped with a small magnetic stir bar, add 3-fluoro-5-methylbenzyl bromide (e.g., 0.25 mmol, 51 mg), the arylboronic acid (0.375 mmol), potassium carbonate (0.75 mmol, 104 mg), Pd(OAc)₂ (0.0125 mmol, 2.8 mg), and JohnPhos (0.025 mmol, 7.4 mg).

  • Solvent Addition: Add anhydrous DMF (2 mL) to the vial.[11]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 150 °C for 20 minutes with stirring.

  • Workup & Purification: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Base is not strong enough or is insoluble.1. Use fresh catalyst and ligands; ensure an inert atmosphere. 2. Thoroughly degas all solvents via sparging or freeze-pump-thaw cycles. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., add DMF).
Significant Homocoupling of Boronic Acid 1. Reaction temperature is too high. 2. Catalyst system is not efficient, leading to side reactions.1. Lower the reaction temperature. 2. Use a more robust ligand (e.g., SPhos) to accelerate the desired cross-coupling pathway. Use potassium aryltrifluoroborates which are less prone to homocoupling.[3]
Formation of Benzyl Alcohol or Homocoupled Benzyl Bromide 1. Presence of water/hydroxide leading to Sₙ2 substitution. 2. Reductive homocoupling side reaction.1. Ensure anhydrous conditions if this is a major issue, though some water is often required. 2. Lower the reaction temperature; screen different catalyst/ligand combinations.
Difficulty in Product Purification 1. Co-elution with residual boronic acid or ligand.1. Perform an aqueous base wash (e.g., dilute NaOH) during workup to remove acidic boronic acid. 2. Use a different chromatography eluent system or consider recrystallization.

Conclusion

3-Fluoro-5-methylbenzyl bromide is a powerful and versatile building block for the synthesis of diarylmethane structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully optimizing key experimental parameters—namely the catalyst, ligand, base, and solvent—researchers can achieve high yields and efficiently access novel molecules. The protocols and insights provided herein serve as a robust starting point for scientists engaged in drug discovery, medicinal chemistry, and advanced materials science, facilitating the creation of next-generation fluorinated compounds.

References

  • Molander, G. A., & Sladojevich, F. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(15), 6075–6081. Available at: [Link]

  • Cebeci, F. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 10(1), 49-65. Available at: [Link]

  • Bandgar, B. P., et al. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(36), 6751-6754. Available at: [Link]

  • Molander, G. A., & Sladojevich, F. (2011). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. Available at: [Link]

  • Gida, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(2), 2394-2408. Available at: [Link]

  • ResearchGate. (2009). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Request PDF. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2010). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross Coupling. Organic Letters, 22(19), 7543–7548. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences, 3(4), 1035-1039. Available at: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6375–6396. Available at: [Link]

  • Reddit. (2021). Mechanism of a Suzuki coupling reaction. r/Chempros. Available at: [Link]

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Application Notes & Protocols: Nucleophilic Substitution Reactions Involving 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 3-Fluoro-5-methylbenzyl bromide as an electrophilic substrate in nucleophilic substitution reactions. We delve into the unique reactivity profile of this building block, dictated by the electronic interplay of its aromatic substituents, and present detailed, field-proven protocols for its reaction with various nucleophiles. The causality behind experimental design choices is elucidated to empower users to optimize reaction conditions for their specific synthetic targets.

Introduction: Understanding the Reactivity of 3-Fluoro-5-methylbenzyl bromide

3-Fluoro-5-methylbenzyl bromide is a valuable building block in modern organic synthesis and medicinal chemistry.[1] Its utility stems from the highly reactive benzylic bromide, which serves as an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. The strategic placement of fluorine is a key feature in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1]

The reactivity of a benzyl bromide is a nuanced balance between SN1 and SN2 pathways.[2][3] The SN1 mechanism proceeds through a resonance-stabilized benzylic carbocation, while the SN2 mechanism involves a direct backside attack by the nucleophile on the electrophilic benzylic carbon.[4]

For 3-Fluoro-5-methylbenzyl bromide, the substituents on the aromatic ring exert competing electronic effects that determine the preferred reaction pathway:

  • Methyl Group (-CH₃): Located at the meta-position relative to the bromomethyl group, the methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation.[5] This effect slightly stabilizes the benzylic carbocation, which would favor an SN1 pathway.

  • Fluoro Group (-F): The fluorine atom, also at a meta-position, is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect destabilizes the formation of an adjacent positive charge, thereby disfavoring the SN1 mechanism. While halogens can also donate electrons via resonance (+R), the inductive effect is dominant.[7]

Mechanistic Pathways Overview

The choice of nucleophile, solvent, and temperature are critical variables that allow chemists to control the reaction outcome. The following diagrams illustrate the two primary mechanistic possibilities.

Caption: Predominant S_N2 Pathway for 3-Fluoro-5-methylbenzyl bromide.

Caption: Disfavored S_N1 Pathway due to the destabilizing effect of fluorine.

Experimental Protocols

Safety Precaution: 3-Fluoro-5-methylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

General Protocol Workflow

The following workflow is applicable to most small-scale nucleophilic substitution reactions with this substrate.

workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Nucleophile & Base (if needed) in Solvent B 2. Cool to 0 °C (for exothermic reactions) A->B C 3. Add Substrate (3-Fluoro-5-methylbenzyl bromide) B->C D 4. Warm to RT or Heat (as required) C->D E 5. Monitor by TLC/LC-MS (until SM consumed) D->E F 6. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) E->F G 7. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) F->G H 8. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography or Recrystallization I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for nucleophilic substitution.

Protocol Examples & Rationale

The following table summarizes recommended starting conditions for various classes of nucleophiles. These should be considered as starting points for optimization.

Nucleophile TypeExample NucleophileBase (if required)Recommended SolventTemp. (°C)Typical Time (h)Scientist's Notes
O-Nucleophile PhenolK₂CO₃Acetonitrile (MeCN)804-8MeCN is a polar aprotic solvent ideal for SN2. K₂CO₃ is a mild, non-nucleophilic base to deprotonate the phenol.
N-Nucleophile PiperidineNone (or Et₃N)Tetrahydrofuran (THF)25 (RT)2-6Piperidine is a strong enough nucleophile. A slight excess (1.2 eq) is used. Et₃N can be added to scavenge HBr byproduct.
S-Nucleophile ThiophenolNaHDimethylformamide (DMF)0 to 251-3Thiolates are excellent nucleophiles. NaH provides irreversible deprotonation. DMF is a superior polar aprotic solvent for SN2.
C-Nucleophile Sodium CyanideN/ADimethyl Sulfoxide (DMSO)506-12Cyanide is a potent nucleophile. DMSO is highly polar and aprotic, accelerating SN2 reactions significantly.[8]
Detailed Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of 1-fluoro-3-methyl-5-(phenoxymethyl)benzene.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-Fluoro-5-methylbenzyl bromide (1.0 eq) in a small volume of acetonitrile dropwise.

  • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up: dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Rationale for Choices:

  • Solvent (MeCN): A polar aprotic solvent is chosen to solvate the potassium phenoxide cation without hydrogen bonding to and deactivating the nucleophile, thus promoting a fast SN2 reaction.[9]

  • Base (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base is sufficient to deprotonate phenol to the more nucleophilic phenoxide. Its heterogeneous nature simplifies removal by filtration.

  • Temperature (80 °C): Heating is employed to overcome the activation energy and ensure a reasonable reaction rate, as phenoxide is a moderately strong nucleophile.

Detailed Protocol 2: N-Alkylation

Objective: Synthesis of 1-(3-fluoro-5-methylbenzyl)piperidine.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 eq)

  • Piperidine (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a round-bottom flask, add a solution of 3-Fluoro-5-methylbenzyl bromide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add piperidine (2.2 eq) dropwise via syringe. A white precipitate (piperidine hydrobromide) may form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification can often be achieved by silica gel chromatography or, if the product is basic enough, by acid-base extraction.

Rationale for Choices:

  • Excess Nucleophile: A second equivalent of the amine nucleophile is used to act as a base, neutralizing the HBr byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent (THF): THF is a good general-purpose ether solvent that is less polar than DMF or DMSO but is sufficient for this typically fast reaction. It is easily removed under vacuum.

  • Temperature (0 °C to RT): The initial cooling is a precaution as the reaction can be exothermic. The reaction generally proceeds smoothly at room temperature.[8]

Troubleshooting & Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / Slow Reaction 1. Weak nucleophile.2. Insufficient temperature.3. Poor solvent choice.1. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH instead of K₂CO₃).2. Increase reaction temperature.3. Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Side Products 1. Elimination (E2) if a sterically hindered, strong base is used.2. Over-alkylation (e.g., with primary amines).1. Use a less hindered, more nucleophilic base. E2 is generally not competitive for primary benzylic halides.2. Use a large excess of the primary amine or use protecting group strategies.
Difficult Purification 1. Product and starting material have similar polarity.2. Byproducts from base or nucleophile.1. Drive the reaction to full conversion.2. Perform an appropriate aqueous wash during work-up (e.g., acid wash for basic impurities, base wash for acidic impurities).

Conclusion

3-Fluoro-5-methylbenzyl bromide is a versatile electrophile whose reactivity is dominated by the SN2 mechanism due to the electronic influence of its aromatic substituents. By carefully selecting the nucleophile, solvent, and temperature, a wide array of functionalized molecules can be synthesized efficiently. The protocols and rationale provided herein serve as a robust starting point for researchers to develop and optimize their synthetic routes, enabling the rapid generation of novel chemical entities for pharmaceutical and materials science applications.

References

  • Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? (n.d.). Homework.Study.com. Retrieved from [Link][2]

  • Why does benzyl bromide react under both SN1 and SN2 conditions? (2023). brainly.com. Retrieved from [Link][3]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016). Quora. Retrieved from [Link][4]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. Retrieved from [Link][10]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (2020). ResearchGate. Retrieved from [Link][6]

  • Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Retrieved from [Link][8]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU Chemistry. Retrieved from [Link][5]

  • Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. (1953). Journal of the Chemical Society. Retrieved from [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch12: Substituent Effects. University of Calgary. Retrieved from [Link]

  • Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link][9]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2021). ResearchGate. Retrieved from [Link]

  • Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals. Retrieved from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved from [Link][11]

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Retrieved from [Link][7]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2021). RSC Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Fluoro-5-methylbenzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 3-fluoro-5-methylbenzyl moiety into potential therapeutic agents using 3-fluoro-5-methylbenzyl bromide. This document elucidates the rationale behind its use, focusing on the advantageous physicochemical properties imparted by the fluorine and methyl substituents. Detailed, field-proven protocols for key synthetic transformations, including O-alkylation, N-alkylation, and C-alkylation, are presented. The guide emphasizes experimental design, causality behind procedural steps, and self-validating methodologies to ensure reproducibility and success in the laboratory.

Introduction: The Value Proposition of Fluorinated Building Blocks

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity (logP), which can in turn improve pharmacokinetic and pharmacodynamic profiles.[1][2][3]

3-Fluoro-5-methylbenzyl bromide serves as a key building block for introducing the 3-fluoro-5-methylbenzyl group into a target molecule. This particular moiety is of interest for several reasons:

  • The Fluoro Group: Acts as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing target affinity. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups.[2]

  • The Methyl Group: Provides a small lipophilic region that can engage in van der Waals interactions within a protein's binding pocket.

  • The Benzyl Bromide: The bromomethyl group is a highly reactive electrophile, making 3-fluoro-5-methylbenzyl bromide an excellent substrate for SN2 reactions with a wide range of nucleophiles.[1] This reactivity allows for its efficient incorporation into various molecular scaffolds.

While extensive literature on the specific use of 3-fluoro-5-methylbenzyl bromide is not abundant, its utility can be inferred from the well-established chemistry of benzyl bromides and the known benefits of fluorination in drug design.[1][4] This guide will provide robust protocols based on these established principles.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is critical for successful and safe experimentation.

Key Properties
PropertyValueSource
CAS Number 212268-39-8[5]
Molecular Formula C₈H₈BrF[6]
Molecular Weight 203.05 g/mol [6]
Appearance Colorless to light yellow liquid[4]
Boiling Point Not readily available
Density Not readily available
Safety and Handling

3-Fluoro-5-methylbenzyl bromide is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[7][8] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. It is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Core Synthetic Applications & Protocols

The primary utility of 3-fluoro-5-methylbenzyl bromide in medicinal chemistry is as an alkylating agent. The following protocols detail common and reliable methods for forming key chemical bonds.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting a phenol or alcohol with 3-fluoro-5-methylbenzyl bromide. This is a common strategy for modifying the periphery of a lead compound.

Protocol 1: Synthesis of a 3-Fluoro-5-methylbenzyl Ether Derivative

  • Materials:

    • Phenol or alcohol (1.0 eq)

    • 3-Fluoro-5-methylbenzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Reaction vessel, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the phenol/alcohol (1.0 eq) and the chosen solvent (e.g., DMF, 0.1-0.5 M).

    • Add the base (K₂CO₃ or Cs₂CO₃). Cs₂CO₃ is a stronger, more soluble base and can be advantageous for less reactive or sterically hindered substrates.

    • Stir the mixture at room temperature for 15-30 minutes to form the corresponding alkoxide or phenoxide.

    • Add 3-fluoro-5-methylbenzyl bromide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if the nucleophile is weak.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[9]

    • Work-up:

      • Cool the reaction to room temperature.

      • Pour the mixture into cold water.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.[9]

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 1: O-Alkylation Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Purification Setup 1. Add Phenol/Alcohol & Solvent to Flask AddBase 2. Add Base (K2CO3) Stir 15 min Setup->AddBase AddBromide 3. Add 3-Fluoro-5-methylbenzyl Bromide AddBase->AddBromide Heat 4. Stir at RT or Heat (4-16h) AddBromide->Heat Quench 5. Quench with Water Heat->Quench Monitor by TLC/LC-MS Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry (Na2SO4) & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterization Characterization Purify->Characterization ¹H NMR, HRMS

Caption: Workflow for Williamson Ether Synthesis.

N-Alkylation of Amines

This protocol details the alkylation of primary or secondary amines to form secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many drug classes.

Protocol 2: Synthesis of a 3-Fluoro-5-methylbenzyl Amine Derivative

  • Materials:

    • Primary or secondary amine (1.0 eq)

    • 3-Fluoro-5-methylbenzyl bromide (1.05 eq)

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

    • Reaction vessel, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • In a dry reaction vessel, dissolve the amine (1.0 eq) and the base (DIPEA or K₂CO₃) in the chosen solvent (e.g., ACN, 0.1-0.5 M).

    • Add 3-fluoro-5-methylbenzyl bromide (1.05 eq) dropwise at room temperature. The reaction can be exothermic.

    • Stir the mixture at room temperature.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Note that over-alkylation to the quaternary ammonium salt is a potential side reaction, especially with primary amines. Using a slight excess of the amine can sometimes mitigate this.

    • Work-up:

      • Filter off any inorganic salts if K₂CO₃ was used.

      • Concentrate the reaction mixture under reduced pressure.

      • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

      • Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, then brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane is often effective for purifying amines.

    • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Diagram 2: N-Alkylation Experimental Workflow

G cluster_reaction Reaction Phase cluster_purification Purification Phase Start 1. Dissolve Amine & Base (DIPEA) in ACN Add 2. Add 3-Fluoro-5-methylbenzyl Bromide Start->Add React 3. Stir at Room Temperature Add->React Concentrate 4. Concentrate Solvent React->Concentrate Monitor by TLC/LC-MS Partition 5. Partition between DCM and Water Concentrate->Partition Wash 6. Wash, Dry (Na2SO4) & Concentrate Partition->Wash Chromatography 7. Column Chromatography Wash->Chromatography FinalProduct Pure Amine Product Chromatography->FinalProduct Characterize

Caption: Workflow for N-Alkylation of an Amine.

Rationale for Reagent and Condition Selection

The choice of reagents and reaction conditions is paramount for achieving high yields and purity.

ParameterChoiceRationale
Base K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃: A mild, inexpensive inorganic base suitable for most phenol and some amine alkylations. Cs₂CO₃: More effective for less acidic nucleophiles due to its higher basicity and solubility in organic solvents. DIPEA: A non-nucleophilic organic base used for N-alkylations to scavenge the HBr byproduct without competing in the alkylation reaction.
Solvent DMF, ACN, THFThese are polar aprotic solvents. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the nucleophilic anion, thereby increasing its reactivity for the SN2 displacement on the benzyl bromide.
Temperature Room Temp to 60 °CBenzyl bromides are highly reactive, so many reactions proceed efficiently at room temperature. Gentle heating may be required for less reactive nucleophiles but increases the risk of side reactions.
Monitoring TLC, LC-MSEssential for determining reaction completion, preventing the formation of byproducts from prolonged reaction times, and ensuring the starting material has been consumed before initiating work-up.[9]

Conclusion and Future Directions

3-Fluoro-5-methylbenzyl bromide is a valuable and reactive building block for medicinal chemistry programs. Its utility lies in the straightforward introduction of a fluorinated moiety known to confer beneficial drug-like properties. The protocols outlined in this guide provide a robust foundation for the synthesis of novel ether and amine-linked compounds. While direct, published examples incorporating this specific reagent are limited, the principles and methods described are well-established and broadly applicable.[1]

Future research will likely focus on incorporating this synthon into diverse molecular scaffolds to explore its potential in developing new inhibitors, agonists, or antagonists for a wide range of biological targets.[1] The continued importance of fluorination in drug design ensures that building blocks like 3-fluoro-5-methylbenzyl bromide will remain highly relevant in the quest for new therapeutics.

References

  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

  • Xiamen Equation Chemical Co., Ltd. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]

  • LookChem. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • G. Sravya. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Pharmaceutical Science and Technology, 2(3), 105-110.
  • White Rose eTheses Online. (n.d.). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(63), 38355-38386.
  • I. J. S. Fairlamb. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2479.
  • Uemura, A., et al. (1996). Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds. Chemical & Pharmaceutical Bulletin, 44(1), 150-155.
  • ResearchGate. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Retrieved from [Link]

Sources

Preparation of fluorinated building blocks with 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 3-Fluoro-5-methylbenzyl bromide

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation of fluorinated building blocks utilizing 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8). This guide delves into the scientific rationale, provides detailed experimental protocols for key transformations, and emphasizes critical safety and handling procedures.

Strategic Importance of the 3-Fluoro-5-methylbenzyl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacological profile of a drug candidate.[2] Judicious placement of fluorine can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and pKa, thereby optimizing pharmacokinetic and pharmacodynamic properties.[1][2]

3-Fluoro-5-methylbenzyl bromide is a versatile chemical intermediate that serves as a key building block for introducing the fluorinated 3-fluoro-5-methylbenzyl group into more complex molecules.[1] Its benzylic bromide functionality provides a reactive electrophilic site for a wide array of nucleophilic substitution and cross-coupling reactions, making it an invaluable tool for medicinal chemists.[1][3]

Health and Safety Precautions

3-Fluoro-5-methylbenzyl bromide and related halogenated benzyl compounds are hazardous materials that require strict safety protocols.

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage.[4][5]

  • Lachrymator: Substance which increases the flow of tears.[6]

  • Respiratory Irritant: May cause respiratory irritation.[4]

  • Toxicity: The toxicological properties have not been fully investigated.[5][7]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation. An emergency eye wash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4]

    • Body Protection: A flame-retardant lab coat must be worn.[5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

  • Storage & Incompatibilities: Store in a dry, cool, and well-ventilated area under an inert atmosphere.[7] Keep containers tightly closed. Incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[7]

Synthetic Application I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9] Due to the high reactivity of the benzylic bromide, 3-Fluoro-5-methylbenzyl bromide is an excellent substrate for this transformation.

Scientific Rationale and Mechanism

The reaction proceeds via a two-step, one-pot process. First, a base deprotonates a suitable alcohol or phenol to generate a potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic methylene carbon of 3-Fluoro-5-methylbenzyl bromide, displacing the bromide leaving group in a classic SN2 fashion to form the desired ether.[9][10][11] The choice of base is critical: strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for alcohols, while milder bases such as potassium carbonate (K₂CO₃) are sufficient for more acidic phenols.[10]

Experimental Workflow Overview

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Start Alcohol/Phenol + Base in Solvent Add_Bromide Add 3-Fluoro-5-methylbenzyl bromide solution Start->Add_Bromide Stir at 0 °C to RT Reflux Heat reaction (e.g., 60-80 °C) Add_Bromide->Reflux Monitor by TLC Quench Quench with H₂O or NH₄Cl (aq) Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (e.g., Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize NMR, MS, IR Purify->Characterize

Caption: General workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of 1-(Benzyloxy)-4-nitrobenzene derivative

This protocol describes the reaction of 4-nitrophenol with 3-Fluoro-5-methylbenzyl bromide.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Molar Eq.QuantityNotes
4-Nitrophenol139.111.01.39 g (10.0 mmol)---
3-Fluoro-5-methylbenzyl bromide203.051.052.13 g (10.5 mmol)Handle in fume hood with appropriate PPE.
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.76 g (20.0 mmol)Finely powdered.
N,N-Dimethylformamide (DMF)73.09---50 mLAnhydrous grade.
Ethyl Acetate (EtOAc)88.11---~300 mLFor extraction.
Brine (Saturated NaCl solution)------~100 mLFor washing.
Sodium Sulfate (Na₂SO₄), anhydrous142.04---As neededFor drying.

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-Fluoro-5-methylbenzyl bromide (2.13 g, 10.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 200 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether product.

Expected Results & Characterization

  • Yield: 85-95%

  • Appearance: Pale yellow solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthetic Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[12] It typically involves an organoboron species and an organic halide.[13] Benzylic bromides can serve as effective electrophilic partners in this transformation.[14][15]

Scientific Rationale and Mechanism

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[13][16]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-Fluoro-5-methylbenzyl bromide, breaking the C-Br bond and forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this step.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition TM_complex R-Pd(II)L₂(Ar) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R-Ar TM_complex->Product ArBOH2 Ar-B(OH)₂ + Base ArBOH2->TM_complex RBr 3-Fluoro-5-methyl- benzyl bromide (R-Br) RBr->OA_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Fluoro-5-methyl-3'-methoxy-diphenylmethane

This protocol details the coupling of 3-Fluoro-5-methylbenzyl bromide with 3-methoxyphenylboronic acid.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Molar Eq.QuantityNotes
3-Fluoro-5-methylbenzyl bromide203.051.01.02 g (5.0 mmol)Handle in fume hood with appropriate PPE.
3-Methoxyphenylboronic acid151.961.20.91 g (6.0 mmol)---
Palladium(II) Acetate (Pd(OAc)₂)224.500.0222.5 mg (0.1 mmol)Catalyst.
JohnPhos298.410.0459.7 mg (0.2 mmol)Ligand.
Potassium Carbonate (K₂CO₃), anhydrous138.213.02.07 g (15.0 mmol)Base.
1,4-Dioxane88.11---40 mLAnhydrous, degassed.
Deionized Water18.02---10 mLDegassed.

Procedure

  • To a 100 mL Schlenk flask, add 3-Fluoro-5-methylbenzyl bromide (1.02 g, 5.0 mmol), 3-methoxyphenylboronic acid (0.91 g, 6.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), JohnPhos (59.7 mg, 0.2 mmol), and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Expected Results & Characterization

  • Yield: 70-85%

  • Appearance: Colorless oil or low-melting solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Reaction Conversion Inactive reagents (e.g., wet solvent, old base). Inactive catalyst (for Suzuki). Insufficient temperature.Ensure all reagents are anhydrous and solvents are freshly distilled or from a sealed bottle. For Suzuki, ensure the catalyst/ligand are handled under inert conditions. Increase reaction temperature in increments of 10 °C.
Multiple Spots on TLC Incomplete reaction. Formation of side products (e.g., elimination, self-coupling). Decomposition of starting material.Check for complete consumption of starting material. For Williamson, ensure the base is not too strong to cause elimination. For Suzuki, ensure proper stoichiometry and inert atmosphere to prevent side reactions.
Difficulty in Product Isolation Product is water-soluble. Emulsion during work-up. Co-elution of impurities during chromatography.Saturate the aqueous layer with NaCl before extraction. Break emulsions by adding brine or filtering through celite. Optimize the solvent system for column chromatography; try a different solvent system if necessary.

References

  • Iaroshenko, V. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sopkovics, B., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562–2575. Retrieved from [Link]

  • Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks (Doctoral dissertation, University of Mississippi). eGrove. Retrieved from [Link]

  • Sopkovics, B., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, J. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-3-fluoro-5-methylbenzene. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 9(5), 801–804. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Roy, A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(4), 5627–5637. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-Fluoro-5-methylbenzyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophile for Targeted Synthesis

3-Fluoro-5-methylbenzyl bromide is a substituted aromatic electrophile of increasing importance in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group—imparts a nuanced reactivity profile that can be strategically exploited. This guide provides an in-depth analysis of its reactivity and offers detailed, field-proven protocols for its application in common, yet critical, synthetic transformations. The presence of fluorinated motifs is crucial in modern drug design, and understanding the precise handling of key building blocks like this is paramount for successful discovery campaigns.[1]

These protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and high-yield outcomes.

Physicochemical Properties & Strategic Reactivity

The reactivity of 3-Fluoro-5-methylbenzyl bromide is governed by the benzylic bromide moiety, a highly effective electrophilic center for nucleophilic substitution reactions. Benzylic halides are known to be significantly more reactive than simple alkyl halides in SN2 reactions due to the stabilization of the transition state by the adjacent π-system of the benzene ring.[2][3][4][5]

  • Electronic Effects: The substituents on the aromatic ring subtly modulate this reactivity.

    • The fluoro group at the meta-position acts primarily through a strong electron-withdrawing inductive effect (-I), which can slightly enhance the electrophilicity of the benzylic carbon.

    • The methyl group , also at a meta-position, exerts a weak electron-donating inductive effect (+I).

  • Mechanism: For the vast majority of applications with common nucleophiles, reactions proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This pathway is favored by the primary nature of the benzylic carbon, which minimizes steric hindrance.[7][8]

Potential Side Reactions: While SN2 is dominant, awareness of potential side pathways is critical for troubleshooting:

  • Elimination (E2): Can occur with bulky or strongly basic nucleophiles, though it is generally not a major pathway for primary benzylic halides.

  • Over-alkylation: For nucleophiles with multiple reactive sites (e.g., primary amines), dialkylation can be a competitive process. This is typically controlled by adjusting stoichiometry.

  • Friedel-Crafts Alkylation: The benzylic halide can act as an electrophile and alkylate an electron-rich aromatic solvent or nucleophile. This is rare under the conditions described herein but is a theoretical possibility.

Diagram 1: Factors Influencing SN2 Pathway Success

This diagram illustrates the key experimental variables that steer the reaction toward the desired SN2 product and away from potential side reactions.

sn2_factors cluster_conditions Experimental Conditions reagents 3-Fluoro-5-methylbenzyl bromide + Nucleophile (Nu:) product Desired S N 2 Product (R-Nu-CH₂-Ar) reagents->product Favored Pathway side_products Side Products (E2, Over-alkylation) reagents->side_products Disfavored solvent Polar Aprotic Solvent (DMF, Acetonitrile) solvent->product base Appropriate Base (e.g., K₂CO₃, DIPEA) base->product temp Low to Moderate Temp. (RT to 60°C) temp->product nucleophile Good, Non-Bulky Nucleophile nucleophile->product

Caption: Key conditions favoring the desired SN2 reaction pathway.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and high-value transformations using 3-Fluoro-5-methylbenzyl bromide.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol details the synthesis of a tertiary amine, a common scaffold in pharmacologically active molecules.[1][9]

Reaction Scheme: (Self-generated image for illustrative purposes)

Rationale: The reaction proceeds via a classic SN2 mechanism where the lone pair of the amine nitrogen acts as the nucleophile. A mild inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[10][11][12][13] Acetonitrile or DMF are excellent polar aprotic solvents for this transformation as they effectively solvate the reactants and intermediates without interfering with the nucleophile's reactivity.[14][15][16][17][18]

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 eq)

  • Piperidine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to the flask.

  • Add piperidine (1.1 eq) to the suspension via syringe.

  • Add a solution of 3-Fluoro-5-methylbenzyl bromide (1.0 eq) in a small volume of anhydrous acetonitrile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting benzyl bromide is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Diagram 2: General Workflow for N-Alkylation

workflow start Start: Reagents & Glassware setup 1. Charge Flask (K₂CO₃, Solvent, Amine) start->setup addition 2. Add Benzyl Bromide (Dropwise, RT) setup->addition reaction 3. Heat & Stir (50-60°C, 4-6h) addition->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Cool & Filter (Remove Salts) monitoring->workup concentrate 6. Concentrate Filtrate (Rotary Evaporator) workup->concentrate purify 7. Purify (Column Chromatography) concentrate->purify product Final Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 3-Fluoro-5-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkylation reactions utilizing 3-fluoro-5-methylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile reagent into their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges and side reactions that can arise during its use. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions for success.

Understanding the Reagent: 3-Fluoro-5-methylbenzyl Bromide

3-Fluoro-5-methylbenzyl bromide is a valuable building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methyl group can modulate steric interactions and electronic properties.[1] However, the unique substitution pattern of this reagent—a moderately electron-withdrawing fluorine and a weakly electron-donating methyl group at the meta positions—creates a nuanced reactivity profile that requires careful consideration to avoid unwanted side reactions.

The primary desired reaction is a nucleophilic substitution, typically proceeding via an SN2 or SN1 mechanism, where a nucleophile (such as an amine for N-alkylation or an alcohol/phenol for O-alkylation) displaces the bromide ion.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using 3-fluoro-5-methylbenzyl bromide for alkylation?

The primary side reactions of concern are:

  • Elimination (E2/E1): Particularly with strong bases, dehydrobromination can occur to form 3-fluoro-5-methylstyrene. This is a common issue with benzylic halides.

  • Hydrolysis: The benzyl bromide can react with trace amounts of water in the solvent or on glassware to form the corresponding 3-fluoro-5-methylbenzyl alcohol. This is more likely in protic solvents or under non-anhydrous conditions.

  • Over-alkylation (for N-alkylation): Primary amines, once mono-alkylated, can be more nucleophilic than the starting amine and react further to form a tertiary amine, and subsequently a quaternary ammonium salt.[2][3]

  • Solvent Reactivity: Certain solvent-base combinations can lead to unexpected side products. For example, sodium hydride in DMF or acetonitrile can generate nucleophilic species that react with the benzyl bromide.[4]

Q2: How do the fluoro and methyl substituents at the meta positions affect the reactivity of the benzyl bromide?

The electronic effects of the substituents on the benzene ring influence the reactivity of the benzylic carbon.

  • Fluorine (meta-position): Primarily exerts a strong electron-withdrawing inductive effect (-I). This effect slightly destabilizes the developing positive charge in an SN1 transition state and can slow down the reaction rate compared to unsubstituted benzyl bromide.

  • Methyl (meta-position): Exerts a weak electron-donating inductive effect (+I) and hyperconjugation. This can slightly stabilize a carbocation intermediate in an SN1 pathway, thus increasing the reaction rate.

The net effect is a complex balance. For SN2 reactions, these substituents have a less pronounced effect on the reaction rate, which is more sensitive to steric hindrance at the benzylic carbon. Given that 3-fluoro-5-methylbenzyl bromide is a primary benzylic halide, SN2 pathways are generally favored, especially with good nucleophiles and aprotic solvents.[5][6][7]

Q3: Which is a better base for my alkylation: a carbonate base (like K₂CO₃ or Cs₂CO₃) or a strong base (like NaH)?

The choice of base is critical and depends on the pKa of your nucleophile.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are generally milder bases and are often a good first choice for the alkylation of phenols and secondary amines. They are less likely to promote the E2 elimination side reaction. Cesium carbonate is more soluble in many organic solvents and can be more effective than potassium carbonate.[8]

  • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that is effective for deprotonating alcohols and less acidic amines. However, its high basicity can increase the risk of elimination, especially at elevated temperatures. Additionally, NaH can act as a reducing agent in certain solvents like DMF and acetonitrile, leading to unwanted byproducts.[4][9][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low yield of desired product, significant amount of unreacted starting material. 1. Insufficiently basic conditions for deprotonation of the nucleophile. 2. Low reaction temperature or short reaction time. 3. Poor solubility of reactants or base.1. Increase base strength or change base: If using K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger base like NaH or DBU. The base must be strong enough to deprotonate the nucleophile to generate the active nucleophilic species. 2. Increase temperature and/or reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increased temperature provides the necessary activation energy for the reaction to proceed. 3. Change solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solubilize the reactants and base. For phase-transfer catalysis conditions, toluene with a phase-transfer catalyst can be effective.
Formation of a significant amount of 3-fluoro-5-methylstyrene (elimination product). 1. Use of a strong, sterically hindered base. 2. High reaction temperature.1. Use a weaker, non-hindered base: Switch from a strong base like potassium tert-butoxide or NaH to a milder base like K₂CO₃ or an organic base like triethylamine or DIPEA. Weaker bases are less likely to abstract a proton from the benzylic carbon, thus minimizing E2 elimination. 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
Presence of 3-fluoro-5-methylbenzyl alcohol in the crude product. 1. Presence of water in the reaction mixture (from solvents, reagents, or glassware). 2. Hydrolysis during aqueous workup.1. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (nitrogen or argon). 2. Minimize contact time during aqueous workup: Perform the aqueous extraction quickly and at room temperature or below. Neutralize any acidic or basic conditions promptly.
Multiple spots on TLC, indicating over-alkylation (for N-alkylation of primary amines). The mono-alkylated amine product is more nucleophilic than the starting primary amine and reacts further with the benzyl bromide.1. Use a large excess of the primary amine: This statistically favors the reaction of the benzyl bromide with the more abundant starting amine. 2. Slow addition of the benzyl bromide: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which minimizes the chance of the product reacting further. 3. Use a protecting group strategy: If possible, use a protecting group on the amine that can be removed after the alkylation.
Complex mixture of byproducts when using NaH in DMF or acetonitrile. Sodium hydride can react with DMF to form dimethylamine or with acetonitrile to form a nucleophilic carbanion, both of which can react with the benzyl bromide.[4]Switch to a different solvent: If NaH is the required base, consider using a less reactive aprotic solvent such as THF or 1,4-dioxane.

Experimental Protocols (General Guidance)

The following are general starting points for N- and O-alkylation reactions. Optimization of temperature, reaction time, and stoichiometry will likely be necessary for your specific substrate.

Protocol 1: N-Alkylation of a Secondary Amine using Potassium Carbonate

This protocol is suitable for secondary amines. For primary amines, consider using a large excess of the amine (3-5 equivalents) to minimize over-alkylation.

  • To a solution of the secondary amine (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 3-fluoro-5-methylbenzyl bromide (1.0-1.2 eq.) in a small amount of DMF dropwise over 10-15 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol using Sodium Hydride

This protocol is suitable for phenols and alcohols. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-fluoro-5-methylbenzyl bromide (1.0-1.2 eq.) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride.

  • Dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Desired SN2 Alkylation Pathway

sn2_pathway reagents Nucleophile (Nu:⁻) + 3-Fluoro-5-methylbenzyl Bromide ts Transition State [Nu---CH₂(Ar)---Br]⁻ reagents->ts Sɴ2 Attack product Alkylated Product (Nu-CH₂(Ar)) + Bromide Ion (Br⁻) ts->product caption Sɴ2 Alkylation Pathway

Caption: Sɴ2 Alkylation Pathway

Common Side Reaction Pathways

side_reactions cluster_elimination Elimination cluster_hydrolysis Hydrolysis start 3-Fluoro-5-methylbenzyl Bromide elimination_product 3-Fluoro-5-methylstyrene start->elimination_product Strong Base (e.g., NaH) hydrolysis_product 3-Fluoro-5-methylbenzyl Alcohol start->hydrolysis_product Water (H₂O) caption Key Side Reaction Pathways

Caption: Key Side Reaction Pathways

References

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega, 2020 , 5 (32), 20485–20490. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube, uploaded by Org. Chem. Explained, 2 November 2020, [Link]

  • Alkylation of phenols. Google Patents, US2140782A, filed June 25, 1936, and issued December 20, 1938.
  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 2017 , 94, 78-93. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2014 , 4, 18229-18233. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry, 24 June 2025, [Link]

  • Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:... ResearchGate, [Link]

  • Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Course Hero, [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate, [Link]

  • Alkylation of phenols. Google Patents, US2477091A, filed December 29, 1945, and issued July 26, 1949.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps, [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health, [Link]

  • Process for the alkylation of phenols. Google Patents, US5043483A, filed December 27, 1989, and issued August 27, 1991.
  • What are the limitations of Fridel-Craft Alkylation? Quora, 11 November 2023, [Link]

  • Amine alkylation. Wikipedia, [Link]

  • Amine alkylation. Google Patents, US2750417A, filed December 27, 1952, and issued June 12, 1956.
  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry, [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange, 30 December 2017, [Link]

  • Reasoning whether an alkyl halide undergoes SN1 or SN2. Reddit, 23 January 2021, [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, 27 April 2012, [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. National Institutes of Health, [Link]

  • Synthetic Organic Reactions Mediated by Sodium Hydride. ResearchGate, [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses, 1976 , 55, 32. [Link]

  • 6.4: Characteristics of the SN1 Reaction. Chemistry LibreTexts, 11 September 2023, [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. YouTube, uploaded by The Organic Chemistry Tutor, 13 December 2015, [Link]

  • CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). St. Francis Xavier University, [Link]

  • Nucleophilicity (Protic vs. Aprotic solvents). Reddit, 16 May 2020, [Link]

  • 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube, uploaded by Richard Thornley, 1 October 2017, [Link]

  • [Purification of PCR products with cetyltrimethylammonium bromide]. ResearchGate, [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses, 1936 , 16, 54. [Link]

  • alkyl and alkylene bromides. Organic Syntheses, 1921 , 1, 5. [Link]

  • Environmentally Benign Nucleophilic Substitution Reaction of Arylalkyl Halides in Water using CTAB as Inverse Phase Transfer. The Royal Society of Chemistry, [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts, 18 July 2015, [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps, 2 January 2022, [Link]

  • Limitations of Friedel-Crafts Alkylation. YouTube, uploaded by The Organic Chemistry Tutor, 10 May 2021, [Link]

  • Chapter 17: Part 8, Friedel-Crafts Alkylation and Acylation. YouTube, uploaded by John Congleton, 2 August 2020, [Link]

  • Sodium hydride bromide. PubChem, [Link]

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Technical Support Center: Optimizing Reactions with 3-Fluoro-5-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve reaction yields. Our focus is on providing practical, field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution with 3-Fluoro-5-methylbenzyl bromide?

A1: As a primary benzylic halide, 3-Fluoro-5-methylbenzyl bromide predominantly reacts via an S(N)2 mechanism .[1] The direct, single-step backside attack by a nucleophile is sterically accessible. While the benzylic position can stabilize a carbocation, favoring an S(_N)1 pathway, this is less likely for a primary substrate unless conditions strongly favor it (e.g., a very weak nucleophile and a polar protic solvent).[2][3][4]

Q2: How do the fluoro and methyl substituents on the aromatic ring affect reactivity?

A2: The substituents at the meta position have competing effects. The fluorine atom is electron-withdrawing via induction, which can slightly decrease the nucleophilicity of the benzene ring but has a minor effect on the benzylic carbon's electrophilicity in an S(_N)2 reaction. The methyl group is electron-donating, which would stabilize a carbocation if an S(_N)1 pathway were to occur.[5][6] For the preferred S(_N)2 pathway, these electronic effects are less significant than the steric accessibility of the primary benzylic carbon.

Q3: What are the key safety precautions for handling this reagent?

A3: 3-Fluoro-5-methylbenzyl bromide and similar structures are potent lachrymators (tear-inducing) and are corrosive.[7][8][9][10][11] Always handle this compound in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory, including chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[7][8] Ensure an eyewash station and safety shower are immediately accessible.[10]

Q4: My starting material has been stored for a while. Does it degrade?

A4: Benzyl bromides can degrade over time, particularly if exposed to moisture or light. Hydrolysis to the corresponding benzyl alcohol is a common degradation pathway. It is recommended to use fresh or properly stored material. If in doubt, purity can be assessed by NMR or GC-MS before use.

Troubleshooting Guide: Common Synthetic Applications

This section addresses specific issues encountered during common reactions involving 3-Fluoro-5-methylbenzyl bromide.

Scenario 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[12][13][14]

Problem: Low or No Yield of the Desired Ether.

  • Possible Cause 1: Incomplete Deprotonation of the Alcohol.

    • Causality: The alkoxide is the active nucleophile. If the alcohol is not fully deprotonated, its lower nucleophilicity will result in a sluggish or incomplete reaction.

    • Solution:

      • Select an appropriate base. For simple alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) or potassium hydride (KH) is necessary to drive the deprotonation to completion.[12][15] For more acidic phenols, a weaker base like potassium carbonate (K(_2)CO(_3)) may suffice.[13]

      • Ensure anhydrous conditions. Alkoxides are strong bases and will be quenched by water.[16] Dry your glassware thoroughly (flame-drying under vacuum is recommended) and use anhydrous solvents.

  • Possible Cause 2: Competing E2 Elimination.

    • Causality: The alkoxide is also a strong base, which can promote an E2 elimination side reaction, especially at higher temperatures. While less common with primary halides like ours, it can occur with hindered nucleophiles.[15][16][17]

    • Solution:

      • Control the temperature. Lowering the reaction temperature generally favors the S(_N)2 pathway over E2 elimination.[15][16]

      • Consider the alkoxide structure. If synthesizing a bulky ether, the synthetic strategy should involve the bulky group being on the alkoxide and reacting with a primary halide (like 3-Fluoro-5-methylbenzyl bromide), not the other way around.[16][17]

  • Possible Cause 3: Incorrect Solvent Choice.

    • Causality: The solvent plays a critical role in stabilizing intermediates and influencing nucleophilicity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[13][16][18] These solvents solvate the counter-cation but leave the alkoxide nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction. Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.

Workflow for Troubleshooting Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base Is the Base Strong Enough for Full Deprotonation? check_reagents->check_base yes_base Yes check_base->yes_base   no_base No check_base->no_base   check_byproducts Analyze Crude Mixture (TLC, GC-MS) for Byproducts yes_base->check_byproducts use_stronger_base Action: Use a stronger base (e.g., NaH) and ensure anhydrous conditions. no_base->use_stronger_base alkene_detected Alkene Detected? check_byproducts->alkene_detected no_alkene No alkene_detected->no_alkene yes_alkene Yes alkene_detected->yes_alkene optimize_conditions Optimize Reaction Conditions no_alkene->optimize_conditions minimize_elimination Action: Lower reaction temperature. Ensure primary halide is used. yes_alkene->minimize_elimination minimize_elimination->optimize_conditions increase_time Action: Increase reaction time or consider a phase-transfer catalyst. optimize_conditions->increase_time

Caption: Troubleshooting workflow for Williamson ether synthesis.

Scenario 2: Grignard Reagent Formation

Formation of a Grignard reagent (3-Fluoro-5-methylbenzylmagnesium bromide) is a key step for creating new carbon-carbon bonds.

Problem: Reaction Fails to Initiate.

  • Possible Cause 1: Magnesium Oxide Passivation.

    • Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction with the alkyl halide.[19] This is the most common cause of initiation failure.

    • Solution: Magnesium Activation.

      • Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask under an inert atmosphere (Nitrogen or Argon) using a glass rod to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension.[19] The disappearance of the iodine's violet color or the evolution of ethylene gas from DBE indicates successful activation.[19]

  • Possible Cause 2: Presence of Water.

    • Causality: Grignard reagents are extremely strong bases and are quenched instantly by even trace amounts of water.[20]

    • Solution: All glassware must be rigorously dried, preferably by flame-drying under vacuum and cooling under an inert gas. The solvent (typically THF or diethyl ether) must be anhydrous.

Problem: Low Yield of Grignard Reagent / High Yield of Side Products.

  • Possible Cause: Wurtz Coupling.

    • Causality: A major side reaction is the coupling of the newly formed Grignard reagent with the starting benzyl bromide (an S(_N)2 reaction) to form a bibenzyl dimer (1,2-bis(3-fluoro-5-methylphenyl)ethane).[21][22] This is particularly problematic for reactive halides like benzyl bromides.

    • Solution:

      • Slow Addition: Add the 3-Fluoro-5-methylbenzyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the Grignard product.

      • Temperature Control: Maintain a gentle reflux. Overheating can accelerate side reactions.

      • Reverse Addition: In some cases, adding the magnesium to the halide solution can be beneficial, though this is less common. A more advanced technique involves adding the benzyl bromide and the subsequent electrophile to the reaction flask at the same time, followed by the magnesium, to keep the Grignard concentration low.[23]

Data & Protocols

Table 1: Solvent Selection for S(_N)2 Reactions
SolventTypeDielectric Constant (ε)Characteristics & Recommendations
DMF Polar Aprotic37Excellent choice. Effectively solvates cations, high boiling point.
Acetonitrile Polar Aprotic36Good choice. Solvates cations well, lower boiling point than DMF for easier removal.
DMSO Polar Aprotic47Very effective, but high boiling point can make removal difficult.
Acetone Polar Aprotic21Good for many S(_N)2 reactions, but its lower boiling point may require longer reaction times.
Ethanol Polar Protic25Not Recommended. Protic nature solvates and deactivates the nucleophile through H-bonding.
Water Polar Protic80Not Recommended. Will quench strong nucleophiles and can promote S(_N)1/hydrolysis.

Data compiled from various sources.[16][18]

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol details the synthesis of 3-Fluoro-5-methylbenzyl ethyl ether as a representative example.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Alkoxide Formation: To the flask, add anhydrous ethanol (1.2 equivalents) and anhydrous THF (appropriate volume). Cool the solution in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Nucleophilic Substitution: Add a solution of 3-Fluoro-5-methylbenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Removal of Unreacted Benzyl Bromide from a Reaction Mixture

This protocol is useful if your desired product is stable to mild base and you have excess starting material post-reaction.

  • Solvent Removal: After the reaction, remove the bulk of the organic solvent using a rotary evaporator.

  • Redissolve: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel.

    • Wash with a 5% aqueous solution of sodium bicarbonate (NaHCO(_3)).[24] This helps neutralize any acidic byproducts.

    • Wash with water.

    • Wash with brine (saturated aqueous NaCl).

  • Alternative Quench (for non-basic products): Add triethylamine (1.5 equivalents relative to the excess benzyl bromide) to the crude mixture dissolved in THF.[25][26] Stir for 1-2 hours. The resulting benzyltriethylammonium bromide salt is water-soluble and can be removed by an aqueous wash.

  • Final Steps: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: The Role of a Phase-Transfer Catalyst (PTC)

G cluster_1 Organic Phase Na+ CN- Na⁺ CN⁻ (Nucleophile) Q+ CN- Q⁺CN⁻ Na+ CN-->Q+ CN- PTC (Q⁺X⁻) extracts nucleophile R-Br R-Br (Substrate) (3-Fluoro-5-methylbenzyl bromide) R-CN + Q+Br- R-CN (Product) + Q⁺Br⁻ Q+ Br- Q⁺Br⁻ Q+ CN-->R-Br SN2 Reaction Q+ Br-->Na+ CN- Catalyst returns to aqueous phase

Caption: Mechanism of Phase-Transfer Catalysis in S(_N)2 reactions.

References

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Online]. Available: [Link]

  • Synergistic Phase-Transfer Catalysis. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature. [Online]. Available: [Link]

  • St. Paul's Cathedral Mission College. Phase Transfer Catalyst. [Online]. Available: [Link]

  • University of Edinburgh. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Online]. Available: [Link]

  • Reddit. Troubleshooting my grignard reactions. [Online]. Available: [Link]

  • IJIRSET. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Online]. Available: [Link]

  • Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Online]. Available: [Link]

  • Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. [Online]. Available: [Link]

  • ResearchGate. Solvent screening of benzyl bromide Grignard reaction. [Online]. Available: [Link]

  • ResearchGate. Removing Benzyl bromide. [Online]. Available: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Online]. Available: [Link]

  • Glasp. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Online]. Available: [Link]

  • ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Online]. Available: [Link]

  • Reddit. Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Online]. Available: [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Online]. Available: [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Online]. Available: [Link]

  • ACS Publications. The Grignard Reagents. [Online]. Available: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Online]. Available: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Online]. Available: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Online]. Available: [Link]

  • Reddit. Grignard reaction solidified. [Online]. Available: [Link]

  • Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Online]. Available: [Link]

  • Reddit. Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. [Online]. Available: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online]. Available: [Link]

  • Chemistry Stack Exchange. Grignard reaction on electron-poor benzyl bromides. [Online]. Available: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Online]. Available: [Link]

  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Online]. Available: [Link]

  • OSTI.GOV. Meta-substituent effects on benzyl free-radical stability. [Online]. Available: [Link]

  • CSIRO Publishing. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. [Online]. Available: [Link]

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Technical Support Center: Purification of Products from 3-Fluoro-5-methylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylbenzyl bromide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile reagent. As a substituted benzyl bromide, it is a valuable building block in organic synthesis, particularly for introducing the 3-fluoro-5-methylbenzyl moiety into target molecules.[1] However, its reactivity can lead to specific purification challenges. This center is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification hurdles effectively.

Understanding the Chemistry: Common Reactions and Potential Impurities

3-Fluoro-5-methylbenzyl bromide is a potent electrophile, readily participating in nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles. Understanding the primary reaction and potential side reactions is the first step in designing a successful purification strategy.

Common Reaction Classes:

  • Williamson Ether Synthesis: Reaction with an alcohol or phenol in the presence of a base to form an ether. This is a classic SN2 reaction.[2][3]

  • N-Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.

  • C-Alkylation (e.g., Grignard Reactions): While the Grignard reagent is the nucleophile, unreacted benzyl bromide can participate in side reactions, such as Wurtz coupling with the newly formed organometallic species.[4][5]

  • Ester Formation: Reaction with a carboxylate salt to form a benzyl ester.

Table 1: Common Impurities and Their Origins

Impurity Chemical Structure Origin / Cause Recommended Primary Purification Method
Unreacted 3-Fluoro-5-methylbenzyl bromide FC1=CC(CBr)=CC(C)=C1 Used in excess to drive the reaction to completion; incomplete reaction. Chemical quench followed by aqueous workup; Column Chromatography.
3-Fluoro-5-methylbenzyl alcohol FC1=CC(CO)=CC(C)=C1 Hydrolysis of the starting material or product by water present during the reaction or workup.[6] Column Chromatography; Acid-base extraction if the desired product is basic or acidic.
Bis(3-fluoro-5-methylbenzyl) ether FC1=CC(COCC2=CC(F)=CC(C)=C2)=CC(C)=C1 Reaction of the product alkoxide with another molecule of the starting benzyl bromide. Column Chromatography.
1,2-bis(3-fluoro-5-methylphenyl)ethane FC1=CC(CCC2=CC(F)=CC(C)=C2)=CC(C)=C1 Wurtz-type homocoupling, especially prevalent in organometallic reactions (e.g., Grignard).[4] Column Chromatography; Recrystallization (if product is a solid).

| Over-alkylation Products | (Varies) | Reaction of the initial product with additional starting material (e.g., in amine alkylation). | Column Chromatography. |

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Question 1: My NMR spectrum shows my desired product, but there's a significant amount of unreacted 3-Fluoro-5-methylbenzyl bromide. How can I remove it without resorting to chromatography?

Answer: This is a frequent challenge, especially when the starting material is used in excess.[7]

  • Causality: 3-Fluoro-5-methylbenzyl bromide is relatively non-polar and can have similar solubility properties to many of its products, making simple extraction or recrystallization difficult. It is also a lachrymator, making its presence in the final product undesirable.[8]

  • Solution: Chemical Quenching. The most effective strategy is to convert the excess benzyl bromide into a highly polar, water-soluble compound that can be easily removed during an aqueous workup.

    • Method 1: Amine Quench. Add a nucleophilic amine like triethylamine or pyridine to the reaction mixture after the primary reaction is complete. The amine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is highly soluble in water.[7]

    • Method 2: Phosphine Quench. For more sensitive products, triphenylphosphine can be used. It reacts with the benzyl bromide to form a phosphonium salt, which can often be precipitated or washed away.[9]

  • Self-Validation: After the quench and aqueous wash, a simple TLC analysis of the organic layer should show the disappearance of the starting material spot.

Question 2: I ran a Grignard reaction and now have a non-polar impurity that co-elutes with my product during column chromatography. What is it and how do I get rid of it?

Answer: The likely culprit is a Wurtz coupling byproduct, 1,2-bis(3-fluoro-5-methylphenyl)ethane.

  • Causality: This byproduct forms when the Grignard reagent (acting as a nucleophile) attacks a molecule of unreacted benzyl bromide (acting as an electrophile).[5] This is a common side reaction in the preparation of benzyl Grignard reagents.[4] Because it is a hydrocarbon, it is very non-polar and can be difficult to separate from products of similar polarity.

  • Solutions:

    • Optimize Chromatography: The separation may be achievable with a less polar solvent system. Try running the column with pure hexanes or heptane initially to elute the non-polar byproduct before introducing a more polar solvent to elute your product. A shallow gradient can be very effective.[9]

    • Recrystallization: If your desired product is a solid, recrystallization is an excellent alternative. The Wurtz byproduct, being structurally different, will likely have different solubility in the crystallization solvent, allowing for its removal.[10][11] Screen various solvents (e.g., hexanes, ethanol, ethyl acetate/hexanes mixture) to find a system where your product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor.[12]

Question 3: My product seems to be decomposing on the silica gel column, leading to streaking on TLC and low recovery. What should I do?

Answer: Product decomposition on silica gel is a known issue, as silica gel is acidic and can catalyze degradation of sensitive functional groups.[13]

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can act as a Brønsted or Lewis acid, potentially cleaving acid-labile protecting groups or promoting elimination reactions.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your chosen eluent and adding 1-2% triethylamine (by volume). The amine will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

      • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.

      • Florisil®: A magnesium silicate gel that is less acidic than silica.[13]

    • Avoid Chromatography: If possible, purify the product by recrystallization or distillation.

  • Self-Validation: Before committing to a large-scale column, test the stability of your compound by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If the spot remains unchanged, it is likely stable to silica. If a new spot or streaking appears, decomposition is occurring.[13]

Question 4: My product is a thick oil and I can't get it to crystallize. How can I purify it?

Answer: Purifying non-crystalline oils is a common challenge.

  • Causality: The inability to crystallize can be due to the intrinsic properties of the molecule (low melting point, conformational flexibility) or the presence of impurities that inhibit lattice formation.

  • Solutions:

    • High-Vacuum Distillation (Kugelrohr): If the product is thermally stable and has a reasonably low boiling point, Kugelrohr distillation can be an excellent method for removing non-volatile impurities.

    • Column Chromatography: This is the most common method for purifying oils. Careful selection of the solvent system is critical to achieving good separation.

    • Trituration: This technique involves washing the oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble. Add a small amount of the chosen solvent (e.g., cold hexanes or diethyl ether) to the oil and vigorously stir or sonicate. The goal is to wash away impurities, hopefully leaving a purer oil or inducing crystallization.

    • Salt Formation: If your product has an acidic or basic handle (e.g., an amine or carboxylic acid), you can form a salt. Salts are crystalline solids and can be easily purified by recrystallization.[14] The pure salt can then be neutralized to regenerate the desired product.

Visualization of Purification Strategy

The following diagrams illustrate the logical workflow for troubleshooting purification and the relationship between compound polarity and the choice of purification technique.

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) check_sm Excess Starting Material (SM)? start->check_sm check_polarity Product and Impurity Polarity Difference? check_sm->check_polarity No quench Chemical Quench (e.g., Triethylamine) + Aqueous Wash check_sm->quench Yes check_solid Is Product a Solid? check_polarity->check_solid Small ΔRf column Column Chromatography check_polarity->column Large ΔRf check_stability Product Stable on Silica? check_solid->check_stability No (Oil) recrystallize Recrystallization check_solid->recrystallize Yes check_stability->column Yes alt_column Alternative Chromatography (Alumina, Deactivated Silica) check_stability->alt_column No distill Distillation / Trituration check_stability->distill If unstable on all solid supports quench->check_polarity end_node Pure Product column->end_node recrystallize->end_node alt_column->end_node distill->end_node

Caption: Troubleshooting workflow for purification.

Polarity_Based_Purification cluster_1 Preferred Purification Method Wurtz Wurtz Byproduct (Non-polar) SM Starting Material (3-Fluoro-5-methylbenzyl bromide) Product Typical Product (Ether, Amine, etc.) Alcohol Hydrolysis Byproduct (Polar) Col Column Chromatography (Separates based on polarity difference) Col->Wurtz Effective for Col->SM Effective for Col->Product Effective for Col->Alcohol Effective for Recrys Recrystallization (Separates based on differential solubility) Recrys->Wurtz Can separate if one crystallizes Recrys->Product Can separate if one crystallizes Ext Aqueous Extraction / Wash (Removes highly polar/ionic species) Ext->Alcohol Effective for

Caption: Purification method selection based on polarity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for column chromatography?

A: The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for your desired compound on a TLC plate, with good separation from all impurities.[13]

  • Start with a Polarity Test: Spot your crude mixture on a TLC plate. Test individual solvents of varying polarity (e.g., Hexane, Dichloromethane, Ethyl Acetate, Methanol).

  • Use a Two-Solvent System: A non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a common starting point.

  • Optimize the Ratio: Run TLC plates with different ratios of your two solvents (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). The goal is to move the desired product spot to the target Rf range while maximizing the distance to impurity spots.

  • Avoid Highly Polar Solvents for Elution if Possible: Solvents like methanol can dissolve some silica gel, leading to contamination of your product. If a highly polar system is required, consider using a reverse-phase column.

Q2: What are the key steps for a successful recrystallization?

A: Recrystallization is a powerful technique for purifying solid compounds.[12]

  • Choose the Right Solvent: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product in various solvents to find the best one.[10] A two-solvent system can also be used.[15]

  • Dissolve in Minimum Hot Solvent: Heat the solvent to boiling and add it portion-wise to your crude solid until it just dissolves. Using too much solvent will reduce your yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.

  • Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath. Slow cooling promotes the formation of large, pure crystals.

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11]

  • Dry Thoroughly: Dry the crystals under high vacuum to remove all traces of solvent before taking a final weight and melting point.

Q3: How can I confirm the purity of my final product?

A: A combination of techniques is necessary to confirm purity.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to the desired structure, with no significant peaks from starting materials or byproducts.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Q4: What are the main safety considerations when working with 3-Fluoro-5-methylbenzyl bromide?

A: 3-Fluoro-5-methylbenzyl bromide, like other benzyl bromides, requires careful handling.

  • Corrosive and Lachrymatory: It is a skin and eye irritant and a lachrymator (causes tearing).[8] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Stability: It is light-sensitive and should be stored in a cool, dry, dark place.[8]

  • Reactivity: It reacts with moisture and strong bases. Ensure all glassware is dry before use. Thermal decomposition can generate hazardous gases like hydrogen bromide and hydrogen fluoride.[8]

Detailed Experimental Protocols
Protocol 1: Column Chromatography for a Neutral Product
  • TLC Analysis: Determine an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives an Rf of ~0.3 for the product.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool in the bottom of a glass column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen non-polar solvent (hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a final layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[16]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove residual solvent.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Place ~20 mg of crude product in a test tube. Add a solvent (e.g., isopropanol) dropwise. If it dissolves immediately, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough. The ideal solvent will dissolve the solid when hot but not when cold.[10]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: While the crystals are still in the funnel, turn off the vacuum, add a small amount of ice-cold recrystallization solvent to wash the crystals, and then reapply the vacuum to pull the solvent through.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

References
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • ResearchGate. (2018). Isotope experiment of benzyl bromide with water‐¹⁸O. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Missouri – Kansas City. Grignard Reaction. [Link]

  • Reddit. (2022). separating benzyl bromide. [Link]

  • PrepChem.com. Preparation of benzyl bromide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kadam, A., et al. (2013). Green Chemistry. Royal Society of Chemistry. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • SynThing. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • American Chemical Society. (2016). Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Journal of the American Chemical Society. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Google Patents. (2018).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2018). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]

  • PubChem. 3-fluoro-5-methylbenzyl bromide. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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Technical Support Center: 3-Fluoro-5-methylbenzyl bromide Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reaction workup of 3-fluoro-5-methylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the post-reaction processing of this important synthetic intermediate. The strategic placement of the fluoro and methyl groups on the benzyl bromide moiety makes it a valuable building block in medicinal chemistry, often used to introduce the 3-fluoro-5-methylbenzyl group into more complex therapeutic molecules.[1] However, its synthesis, typically through radical bromination of 3-fluoro-5-methyltoluene, presents several workup challenges that require careful consideration to ensure high purity and yield.

This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of your 3-fluoro-5-methylbenzyl bromide synthesis. Each issue is broken down by symptom, probable cause, and a step-by-step resolution.

Issue 1: Persistent Yellow/Brown Color in the Organic Layer After Quenching
  • Symptom: After adding a quenching agent, the organic layer retains a distinct yellow or brown hue, indicating the presence of unreacted bromine or N-bromosuccinimide (NBS).

  • Probable Cause: Incomplete quenching of the brominating agent (e.g., NBS or Br₂) is the most common reason. This can occur if an insufficient amount of quenching agent is used or if the reaction is not allowed enough time to complete.[2][3]

  • Step-by-Step Solution:

    • Ensure Adequate Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture.[2] These reducing agents will effectively neutralize any remaining NBS or bromine.[4]

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 10-15 minutes. This increases the interfacial area between the organic and aqueous layers, facilitating a more efficient quenching process.

    • Visual Confirmation: Continue adding the quenching agent portion-wise until the color in the organic layer dissipates. The disappearance of the color is a reliable indicator that the excess brominating agent has been consumed.[5]

    • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer.

Issue 2: Presence of Succinimide in the Final Product
  • Symptom: ¹H NMR analysis of the purified product shows characteristic peaks for succinimide, or the isolated product has a higher than expected melting point or appears as a crystalline solid when it should be an oil.

  • Probable Cause: Succinimide, the byproduct of NBS bromination, has some solubility in common organic solvents like dichloromethane and ethyl acetate, leading to its carryover during extraction.[2][6]

  • Step-by-Step Solution:

    • Aqueous Base Wash: After quenching, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][7] This converts succinimide into its more water-soluble sodium salt, which is then extracted into the aqueous layer.[2]

    • Multiple Washes: Perform at least two to three washes with the basic solution to ensure complete removal of the succinimide salt.[2]

    • Water and Brine Wash: Follow the base washes with a wash using deionized water and then a final wash with saturated aqueous sodium chloride (brine) to remove residual base and dissolved water from the organic layer.[8][9]

    • Filtration (Solvent Dependent): If the reaction is performed in a non-polar solvent like carbon tetrachloride, succinimide may precipitate upon cooling. In this case, it can be removed by filtration before the aqueous workup.[2][8]

Issue 3: Formation of a Stable Emulsion During Extraction
  • Symptom: The organic and aqueous layers fail to separate cleanly after shaking, forming a persistent emulsion.

  • Probable Cause: The presence of fine particulate matter or surfactants can stabilize emulsions. Vigorous shaking can also contribute to this issue.

  • Step-by-Step Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[4]

    • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.[4][9]

    • Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the fine particles that are stabilizing the emulsion.[4]

    • Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Issue 4: Low Yield of the Desired Product
  • Symptom: The isolated yield of 3-fluoro-5-methylbenzyl bromide is significantly lower than expected.

  • Probable Cause: This can be due to several factors including incomplete reaction, product degradation during workup, or physical loss of product during transfers and extractions. Benzyl bromides can be sensitive to strong bases and prolonged heating.

  • Step-by-Step Solution:

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion before initiating the workup.

    • Mild Workup Conditions: Avoid using strong bases if your product is known to be base-sensitive. A wash with saturated sodium bicarbonate is generally sufficient.[2]

    • Minimize Heat Exposure: Concentrate the organic solvent using a rotary evaporator at a low temperature to prevent thermal decomposition of the product.

    • Careful Extractions: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with 3-fluoro-5-methylbenzyl bromide and how should it be handled?

A1: 3-Fluoro-5-methylbenzyl bromide is a lachrymator and is corrosive, causing severe skin burns and eye damage.[10][11][12] It is crucial to handle this compound in a well-ventilated fume hood at all times.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10][13] An emergency eyewash and safety shower should be readily accessible.[10]

Q2: Which organic solvent is best for extracting 3-fluoro-5-methylbenzyl bromide?

A2: Dichloromethane (DCM) and ethyl acetate are commonly used for extraction.[14][15] DCM is denser than water, which can simplify separations in a separatory funnel.[14] However, for environmental reasons, ethyl acetate is often preferred.[14] The choice of solvent can also depend on the solvent used for the reaction itself to minimize solvent swapping steps.

Q3: How do I properly dry the organic layer containing the product?

A3: After the final brine wash, the organic layer should be dried over an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Add the drying agent to the organic solution and swirl.[9] If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.[9] Afterward, filter the drying agent and rinse it with a small amount of fresh solvent to recover any adsorbed product.

Q4: Is column chromatography always necessary to purify 3-fluoro-5-methylbenzyl bromide?

A4: Not always, but it is a highly effective method for achieving high purity, especially if byproducts such as the dibrominated species have formed.[16][17] The necessity of column chromatography depends on the purity of the crude product after the aqueous workup and the requirements of the subsequent reaction. TLC analysis of the crude product against the starting material and known impurities will help determine if further purification is needed.[18]

Q5: Can I store 3-fluoro-5-methylbenzyl bromide, and if so, under what conditions?

A5: Yes, but it should be stored with care. It is sensitive to light and moisture.[19] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[19] Over time, it can decompose, so it is best to use it relatively soon after synthesis or purification.

III. Standard Workup Protocol

This protocol outlines a standard procedure for the workup of a reaction mixture from the NBS/AIBN bromination of 3-fluoro-5-methyltoluene.

Step Procedure Purpose
1 Cool the reaction mixture to room temperature.To ensure safe handling and prevent volatilization of the solvent.
2 Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the color dissipates.To neutralize any unreacted NBS or bromine.[2]
3 Transfer the mixture to a separatory funnel and add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).To extract the product into the organic phase.
4 Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate.To remove the succinimide byproduct.[2]
5 Wash the organic layer once with deionized water.To remove any residual sodium bicarbonate.
6 Wash the organic layer once with saturated aqueous sodium chloride (brine).To remove the bulk of the dissolved water from the organic layer.[9]
7 Separate the organic layer and dry it over anhydrous sodium sulfate.To remove residual water.
8 Filter off the drying agent and rinse with a small amount of fresh organic solvent.To recover any product adsorbed onto the drying agent.
9 Concentrate the filtrate under reduced pressure using a rotary evaporator.To remove the solvent and isolate the crude product.
10 Purify the crude product by silica gel column chromatography if necessary.To obtain the final product with high purity.
Workup Workflow Diagram

Workup_Flowchart ReactionMixture Reaction Mixture at RT Quench Quench with 10% Na₂S₂O₃ (aq) ReactionMixture->Quench Extraction Extract with Organic Solvent Quench->Extraction BaseWash Wash with sat. NaHCO₃ (aq) Extraction->BaseWash WaterWash Wash with H₂O BaseWash->WaterWash AqueousWaste Aqueous Waste BaseWash->AqueousWaste Removes Succinimide BrineWash Wash with Brine WaterWash->BrineWash WaterWash->AqueousWaste Drying Dry over Na₂SO₄ BrineWash->Drying BrineWash->AqueousWaste Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography (if needed) Concentration->Purification FinalProduct Pure 3-Fluoro-5-methylbenzyl bromide Purification->FinalProduct

Caption: A flowchart of the standard workup procedure.

IV. References

  • Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]

  • Reddit. (2021). Best reagent to quench excess NBS? r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a reaction involving filtration through silica gel. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]

  • Various Authors. (2012). Removing Benzyl bromide. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide. Retrieved from

  • Google Patents. (n.d.). CN102010289A - Method for preparing benzyl bromide. Retrieved from

  • American Chemical Society. (2012). Aqueous Bromination Method for the Synthesis of Industrially- Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS). Retrieved from [Link]

  • Reddit. (2015). NBS Radical Bromination - anyone have experience running? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides. Retrieved from

  • Various Authors. (2017). How to do workup after doing bromination with NBS? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Learning to respect NBS the hard way. Retrieved from [Link]

  • Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros. Retrieved from [Link]

  • Merlic Group at UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Oregon State University. (2020). Chapter 3 Worked Problem 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a reaction involving ethyl bromide. Retrieved from [Link]

  • Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2... Study Prep. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]

  • YouTube. (2020). Below are shown structures of four possible bromination products of toluene. Indicate the product or. Retrieved from [Link]

  • Pearson+. (n.d.). Write a mechanism for the reaction of toluene with bromine in the... Study Prep. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-Fluoro-5-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-5-methylbenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.

Introduction to 3-Fluoro-5-methylbenzyl Bromide

3-Fluoro-5-methylbenzyl bromide is a primary benzylic halide. This structural classification is key to its reactivity. The benzylic carbon is sp³-hybridized and directly attached to an aromatic ring, which can stabilize both carbocation intermediates (in SN1 reactions) and the transition state of SN2 reactions. However, as a primary halide, it strongly favors the SN2 pathway, which involves a backside attack by a nucleophile.[1] The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[2][3]

The substituents on the aromatic ring—a fluorine atom and a methyl group—also influence reactivity through electronic effects, though the primary determinant of its reaction pathway remains the benzylic halide nature. Understanding this reactivity profile is the foundation for troubleshooting and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to provide direct answers to specific experimental problems.

Question: My nucleophilic substitution reaction (e.g., ether synthesis, amination) has a low yield. What are the likely causes and how can I fix it?

Answer: Low yields in SN2 reactions with 3-fluoro-5-methylbenzyl bromide typically stem from an improper choice of base or solvent, or from competing side reactions.

Probable Causes & Solutions:

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Conversion 1. Insufficiently Strong Base: If your nucleophile is an alcohol or amine, it may require deprotonation to become a potent nucleophile. A weak base may not fully generate the required alkoxide or amide. 2. Inappropriate Solvent: The solvent plays a critical role in stabilizing the transition state. SN2 reactions are fastest in polar aprotic solvents which solvate the cation but not the nucleophile.[4]1. Base Selection: For alcohols, use a strong base like Sodium Hydride (NaH) to irreversibly form the alkoxide.[5][6] For less sensitive substrates, a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF can be effective.[7] 2. Solvent Optimization: Switch to a polar aprotic solvent like DMF, Acetonitrile (ACN), or DMSO. These solvents accelerate SN2 reactions. Avoid protic solvents (like ethanol or water) if possible, as they can solvate and deactivate the nucleophile.
Side Product Formation 1. E2 Elimination: Using a strong, bulky base (e.g., potassium tert-butoxide) can promote the competing E2 elimination pathway, leading to alkene formation.[8] 2. Over-alkylation/Dialkylation: For primary amines, reaction with a second equivalent of the benzyl bromide can occur.1. Mitigate Elimination: Use a weaker, non-nucleophilic base like K₂CO₃. Ensure the reaction temperature is not excessively high, as elimination is favored entropically at higher temperatures. 2. Control Stoichiometry: Use a molar excess of the amine nucleophile relative to the benzyl bromide to favor mono-alkylation.
Starting Material Degradation 1. Reagent Instability: Benzyl bromides can be sensitive to moisture and light, leading to decomposition.[9][10] 2. Strong Basic Conditions: Prolonged exposure to very strong bases at high temperatures can degrade the substrate.1. Proper Handling: Ensure the reagent is fresh and stored under an inert atmosphere (N₂ or Ar) in a cool, dark place.[9] Use anhydrous solvents. 2. Milder Conditions: If possible, use a milder base (e.g., Cs₂CO₃ is often effective at lower temperatures than K₂CO₃) and the lowest effective reaction temperature.

Question: I am attempting a Suzuki-Miyaura cross-coupling, but the reaction is not proceeding. What should I check?

Answer: Suzuki-Miyaura couplings of benzylic halides are powerful but require careful optimization of the catalyst system, base, and solvent.[11][12]

Probable Causes & Solutions:

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
No Reaction 1. Catalyst Inactivity: The Pd(0) active species may not have been generated or may have decomposed. 2. Inappropriate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[13][14] 3. Incorrect Solvent System: The solvent must facilitate both the organic and inorganic components of the reaction.1. Catalyst System: Use a reliable palladium source like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ with a suitable phosphine ligand (e.g., JohnPhos, PPh₃).[11][12] Ensure the reaction is run under an inert atmosphere. 2. Base Selection: An inorganic base is required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[11][13] Cesium Carbonate is often more effective for challenging couplings.[12] 3. Solvent Choice: A mixture of an organic solvent and water is often optimal. Common systems include THF/H₂O, DMF, or CPME/H₂O.[11][12][15] The water is essential for dissolving the base and assisting in the catalytic cycle.
Homocoupling of Boronic Acid 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.1. Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction mechanism for 3-fluoro-5-methylbenzyl bromide with most nucleophiles?

    • A1: As a primary benzylic halide, it overwhelmingly favors the SN2 mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. Steric hindrance is minimal, further favoring the SN2 pathway over SN1.[1][16]

  • Q2: How should I choose a base for a Williamson ether synthesis using this substrate?

    • A2: The choice depends on the alcohol's acidity. For simple primary or secondary alcohols, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective as it irreversibly deprotonates the alcohol to form the nucleophilic alkoxide.[5][6][17] For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) in DMF or ACN is often sufficient and presents a milder, safer option.

  • Q3: Which solvent is best for maximizing the rate of SN2 reactions?

    • A3: Polar aprotic solvents are ideal. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[18][19] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[4]

  • Q4: How should I properly store and handle 3-fluoro-5-methylbenzyl bromide?

    • A4: This compound is a lachrymator and is corrosive.[20][21] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is also sensitive to moisture, which can cause hydrolysis.[10] Store it in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place away from incompatible materials like strong bases and oxidizing agents.[9]

Visualization of Experimental Design

Decision Workflow for Optimizing Base and Solvent

The following diagram provides a logical workflow for selecting the appropriate base and solvent system based on the intended chemical transformation.

G Fig. 1: Decision Tree for Reaction Optimization start_node Select Desired Reaction SN2 Nucleophile Type? start_node->SN2 Nucleophilic Substitution Suzuki Reaction Partner: Boronic Acid start_node->Suzuki Cross-Coupling reaction_type_node reaction_type_node base_choice_node base_choice_node solvent_choice_node solvent_choice_node outcome_node outcome_node Strong_Base Choose Strong Base (e.g., NaH, KH) SN2->Strong_Base Neutral (ROH, RNH2) Weak_Base Choose Weaker Base (e.g., K2CO3, Cs2CO3) SN2->Weak_Base Anionic (RS-, CN-) or Acidic Phenol Suzuki_Base Choose Inorganic Base (K2CO3, Cs2CO3, K3PO4) Suzuki->Suzuki_Base Select Base Polar_Aprotic_S Select Polar Aprotic Solvent (DMF, ACN, THF) Strong_Base->Polar_Aprotic_S Proceed to Solvent Weak_Base->Polar_Aprotic_S Proceed to Solvent SN2_Product Substitution Product Polar_Aprotic_S->SN2_Product Optimized for SN2 Suzuki_Solvent Select Solvent System (THF/H2O, DMF) Suzuki_Base->Suzuki_Solvent Select Solvent Suzuki_Product Coupling Product Suzuki_Solvent->Suzuki_Product Optimized for Coupling

Caption: Workflow for base and solvent selection.

Standard Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt them based on the specific properties of their substrates and reagents.

Protocol 1: General Procedure for Williamson Ether Synthesis (SN2)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Addition of Electrophile: Cool the mixture back to 0 °C. Add a solution of 3-fluoro-5-methylbenzyl bromide (1.2 eq.) in a minimal amount of anhydrous DMF dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.5 eq.), Cesium Carbonate (Cs₂CO₃, 3.0 eq.), and a magnetic stir bar.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add 3-fluoro-5-methylbenzyl bromide (1.0 eq.) followed by the degassed solvent system (e.g., THF and water, 10:1 v/v, approx. 0.1 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %) and the ligand if required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction & Purification: Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.[12]

References

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. ResearchGate. [Link]

  • Cravotto, G., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2014). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • Locuson, C. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters. [Link]

  • Brainly.in. (2020). Relative reactivity of benzyl halide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2019). Substitution of benzylic and allylic halides. [Link]

  • Sciencemadness.org. (2014). Improved Synthesis of Benzyl Bromide by Free Radical Bromination. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2014). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2014). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Wang, C., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2014). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Beilstein-Institut. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this key fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help you optimize your synthesis and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing 3-Fluoro-5-methylbenzyl bromide?

The most prevalent and effective method for this synthesis is the Wohl-Ziegler reaction . This involves the free-radical bromination of the benzylic methyl group of 3-fluoro-5-methyltoluene.[1] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is usually initiated by heat or UV light.

Q2: Why is N-Bromosuccinimide (NBS) strongly preferred over elemental bromine (Br₂) for this benzylic bromination?

Using NBS is crucial for selectivity. The Wohl-Ziegler reaction mechanism relies on a low, steady-state concentration of molecular bromine (Br₂), which is generated in situ from the reaction of NBS with trace amounts of HBr formed during the propagation step.[2] This low concentration is key to favoring the desired free-radical substitution at the benzylic position while suppressing competitive and undesirable side reactions, such as electrophilic aromatic substitution (bromination of the aromatic ring), which would readily occur with a high concentration of Br₂.[2][3]

Q3: What are the most common impurities I should anticipate in the crude product?

Researchers can expect several classes of impurities stemming from the starting materials, side reactions, and subsequent product handling. A summary of the most common impurities is provided below.

Impurity NameStructureMolecular Weight ( g/mol )Common Cause
3-Fluoro-5-methyltoluene124.15Unreacted starting material
3-Fluoro-5-methylbenzylidene dibromide281.96Over-bromination of the product
1,2-bis(3-fluoro-5-methylphenyl)ethane246.30Dimerization of two benzyl radicals
Ring-Brominated Isomers (e.g., 2-bromo-5-fluoro-3-methyltoluene)203.05Electrophilic aromatic substitution
Succinimide99.09Byproduct from NBS
3-Fluoro-5-methylbenzyl alcohol140.15Hydrolysis of the product

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.

Issue: Low Reaction Yield or Incomplete Conversion

Q: My post-reaction analysis (TLC/GC-MS) shows a significant amount of unreacted 3-fluoro-5-methyltoluene. What went wrong?

This is a common issue that typically points to a problem with radical initiation or propagation.

  • Cause 1: Ineffective Radical Initiator. The initiator (AIBN or BPO) may have degraded during storage. Initiators have a finite half-life at a given temperature; ensure you are using a fresh, properly stored batch.

  • Solution 1: Use a fresh source of radical initiator. Consider increasing the molar equivalent slightly (e.g., from 1-2 mol% to 3-5 mol%).

  • Cause 2: Insufficient Energy Input. Free-radical reactions require an initiation step, typically provided by heat or UV light.[4] If the reaction temperature is too low or the light source is too weak, the rate of initiation will be slow, leading to incomplete conversion.

  • Solution 2: Ensure your reaction is refluxing vigorously (if using heat) or is adequately irradiated by a suitable UV lamp. For thermally initiated reactions, confirm the solvent choice is appropriate for the initiator's decomposition temperature.

  • Cause 3: Presence of Radical Scavengers. Unintentional contaminants in your starting material or solvent (e.g., phenols, or stabilizers like BHT in THF) can quench the radical chain reaction.

  • Solution 3: Use freshly distilled, inhibitor-free solvents. Ensure the purity of your 3-fluoro-5-methyltoluene starting material.

Issue: Identification of Unknown Byproducts

Q: My ¹H NMR spectrum of the crude product shows an unexpected singlet at approximately δ 6.6 ppm and a reduced integration for my desired benzylic CH₂ signal at δ 4.4-4.5 ppm. What is this impurity?

This signal is characteristic of the methine proton (-CHBr₂) in 3-fluoro-5-methylbenzylidene dibromide , the dibrominated byproduct.

  • Mechanism of Formation: This impurity forms when the desired product, 3-fluoro-5-methylbenzyl bromide, undergoes a second hydrogen abstraction and subsequent bromination at the same benzylic carbon.

  • How to Minimize:

    • Stoichiometry Control: Avoid using a large excess of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Running the reaction with slightly less than one equivalent of NBS can ensure all of it is consumed, preventing over-bromination, at the cost of some starting material remaining.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

The diagram below illustrates the parallel reaction pathways leading to the desired monobrominated product and the over-brominated impurity.

G Reaction Pathways in Benzylic Bromination SM 3-Fluoro-5-methyltoluene Radical Benzylic Radical SM->Radical - H• Product 3-Fluoro-5-methylbenzyl bromide (Desired Product) Radical->Product + Br• DiBromoRadical Dibromo Radical Intermediate Product->DiBromoRadical - H• (Slower) DiBromo 3-Fluoro-5-methylbenzylidene dibromide (Impurity) DiBromoRadical->DiBromo + Br•

Caption: Formation of desired product and dibrominated impurity.

Q: I've detected a compound with the formula C₁₆H₁₆F₂ in my mass spectrometry data. What is it and how did it form?

This molecular formula corresponds to 1,2-bis(3-fluoro-5-methylphenyl)ethane .

  • Mechanism of Formation: This impurity is a result of a radical termination step where two of the intermediate benzyl radicals combine (dimerize).[5]

  • How to Minimize: Radical-radical coupling is more likely to occur at higher radical concentrations. While some formation is inevitable, you can minimize it by:

    • Slow Initiator Addition: Instead of adding all the initiator at the beginning, add it in portions over the course of the reaction. This keeps the steady-state concentration of radicals lower.

    • Maintaining Dilution: Ensure the reaction is not overly concentrated, as this increases the probability of two radicals encountering each other.

Q: My crude product contains isomers where bromine is attached to the aromatic ring. I thought NBS was selective for the benzylic position?

While NBS is highly selective under free-radical conditions, the formation of ring-brominated isomers indicates that a competitive electrophilic aromatic substitution pathway is occurring.

  • Cause: This typically happens if the reaction conditions inadvertently promote an ionic mechanism. Common culprits include:

    • Presence of Acid: Traces of acid can catalyze the electrophilic attack of bromine on the electron-rich aromatic ring.

    • Polar Solvents: Using protic or highly polar solvents can favor ionic pathways over radical ones.

    • High Br₂ Concentration: If Br₂ concentration becomes too high, it can act as an electrophile.[6]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent HBr buildup and subsequent acid-catalyzed side reactions.

    • Use Non-Polar Solvents: Stick to solvents like CCl₄, cyclohexane, or trifluorotoluene.[1]

    • Add a Radical Scavenger for Ionic Species (Optional): In some cases, adding a small amount of a base like pyridine or calcium carbonate can neutralize any nascent HBr, further suppressing the ionic pathway.

Issue: Product Purification and Stability

Q: How do I effectively remove succinimide from my crude product mixture?

Succinimide, the byproduct of NBS, is polar and has some solubility in organic solvents but is more soluble in water.

  • Protocol: Aqueous Workup and Purification

    • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

    • Filter: Filter the reaction mixture to remove the bulk of the succinimide, which is a solid that is less dense than CCl₄ and will often float.[1]

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water (2-3 times). This will extract the remaining succinimide and other water-soluble species.

    • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Final Purification: The resulting crude oil/solid typically requires final purification by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to separate it from non-polar impurities like unreacted starting material and the dibrominated byproduct.

Q: My purified 3-fluoro-5-methylbenzyl bromide is a potent lachrymator and seems to degrade over time, showing a new spot on TLC. What is happening?

Your product is likely hydrolyzing to form 3-fluoro-5-methylbenzyl alcohol . Benzylic bromides are reactive electrophiles and are susceptible to nucleophilic attack by water.[7]

  • Prevention:

    • Thorough Drying: Ensure the product is completely free of water after the workup. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically any final traces of water.

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

    • Low Temperature: Store the product at a low temperature (-20°C is recommended) to slow the rate of decomposition.[8]

References

Sources

Handling lachrymatory effects of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-methylbenzyl bromide

A Guide for Researchers on Mitigating Lachrymatory Effects and Ensuring Safe Handling

Welcome to the technical support guide for 3-Fluoro-5-methylbenzyl bromide. This document is designed for chemistry professionals engaged in research and development. Its purpose is to provide in-depth, field-proven guidance on handling the potent lachrymatory and irritant properties of this valuable synthetic intermediate. Our focus is on proactive safety protocols and effective emergency response to ensure both the integrity of your experiments and the well-being of laboratory personnel.

Section 1: Frequently Asked Questions - Understanding the Hazard

This section addresses the fundamental characteristics of 3-Fluoro-5-methylbenzyl bromide and the nature of its lachrymatory effects.

Q1: What is 3-Fluoro-5-methylbenzyl bromide and why is it so irritating?

A: 3-Fluoro-5-methylbenzyl bromide is a halogenated organic compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Like other benzyl halides, it is a potent lachrymator, meaning it is a chemical that irritates the eyes and causes tearing.[1][2] The reactivity of the benzylic bromide group makes it an excellent alkylating agent. This same reactivity allows it to alkylate biological macromolecules, such as proteins in the cornea and respiratory tract, triggering a sensory nerve response that results in intense pain, tearing, and irritation.[3]

Q2: What are the primary symptoms and routes of exposure?

A: The primary routes of exposure are inhalation of vapors and direct contact with the liquid on the skin or in the eyes.[3][4]

  • Eyes: Immediate and severe irritation, intense pain, and copious tearing (lachrymation) are the hallmark symptoms.[3] Direct contact can cause serious eye damage or chemical burns.[5]

  • Inhalation: Vapors are highly irritating to the nose, throat, and entire respiratory system, causing coughing and a sore throat.[3][6] Significant exposure may lead to more severe respiratory distress.

  • Skin: Causes redness, pain, and skin irritation.[3][7] As a corrosive substance, prolonged contact can lead to severe skin burns.[6][5]

  • Ingestion: Causes a burning sensation and irritation of the mouth and stomach.[3][4]

Q3: Is it possible to become accustomed to the effects of lachrymators like this one?

A: No. There is no safe way to become desensitized to lachrymatory agents. Attempted acclimatization is dangerous and fundamentally misunderstands the mechanism of injury. Each exposure causes a physiological response to tissue irritation. Repeated exposure, especially without proper protective equipment, increases the risk of cumulative damage and sensitization, potentially leading to more severe reactions in the future. All handling must be performed with the assumption that any exposure is hazardous.

Section 2: Proactive Safety & Handling Protocols

Effective mitigation of lachrymatory effects begins with preventing exposure. The following guides detail the mandatory engineering controls, personal protective equipment, and standard operating procedures.

Guide 1: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough hazard assessment.[8] The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Table 1: Personal Protective Equipment (PPE) Checklist

PPE Category Specification Rationale
Eye/Face Protection Chemical splash goggles AND a full-face shield.[6][7] Vapors are a powerful tear gas.[4] Goggles provide a seal against vapors, while the face shield protects the entire face from splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[6][9] For emergencies or if a hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[7][10] The compound is volatile and a severe respiratory irritant.[3][6] Engineering controls are the primary line of defense.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[10] Prevents skin contact, irritation, and burns.[3] Contaminated gloves must be disposed of properly to avoid cross-contamination.[10]

| Body Protection | A flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[3][7] | Protects skin from accidental splashes and contamination. |

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4

Caption: Workflow for donning and doffing essential PPE.

Guide 2: Standard Operating Procedure for Handling

This protocol minimizes vapor release and prevents accidental contact.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the 3-Fluoro-5-methylbenzyl bromide.

Step 2: Aliquoting and Transfer

  • Perform all transfers of the chemical within the fume hood.[9]

  • Use grounded and bonded containers when transferring larger quantities to prevent static discharge.[7]

  • Open the container slowly to release any pressure. Keep the container opening pointed away from your face.

  • Use a clean, dedicated syringe or pipette for liquid transfers. Do not "pour" the liquid if it can be avoided, as this increases turbulence and vapor generation.

Step 3: During the Reaction

  • Keep all reaction vessels closed or under a positive pressure of inert gas (e.g., Nitrogen, Argon) to prevent vapors from escaping.

  • Maintain the fume hood sash at the lowest practical height throughout the experiment.

Step 4: Post-Experiment

  • Tightly close the main container of 3-Fluoro-5-methylbenzyl bromide.

  • Decontaminate any non-disposable equipment that came into contact with the chemical (See Guide 5).

  • Dispose of all contaminated disposable materials (gloves, pipette tips, etc.) in a designated, sealed hazardous waste container.[5]

Section 3: Emergency Response & First Aid

Should an exposure occur despite precautions, immediate and correct action is critical to minimize harm.

Guide 3: Exposure Response Protocol

Q: I felt a stinging in my eyes and they started watering. What do I do?

A: EYE EXPOSURE

  • IMMEDIATELY proceed to the nearest emergency eyewash station. Do not delay.[11]

  • Flush eyes with a copious and continuous stream of water for at least 15 minutes .[7][10][12]

  • Hold your eyelids open with your fingers to ensure the water thoroughly rinses the entire surface of the eye and under the eyelids.[11][13]

  • Remove contact lenses while rinsing, but do not delay the start of flushing to do so.[3][13]

  • After 15 minutes of flushing, seek immediate and professional medical attention.[5][11] Inform medical personnel of the chemical involved by bringing the Safety Data Sheet (SDS).[10]

Q: I splashed some on my glove/lab coat/skin. What now?

A: SKIN EXPOSURE

  • IMMEDIATELY remove all contaminated clothing, including gloves and shoes.[3][4][5]

  • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[10][11]

  • If a large area is affected, use the emergency safety shower.[13]

  • Seek medical attention if skin irritation or pain persists.[11] Discard contaminated clothing or have it professionally decontaminated before reuse.[5]

Q: I inhaled some vapor and am coughing. What is the procedure?

A: INHALATION

  • Move the exposed person to fresh air at once.[10][11]

  • If breathing is difficult, have a trained person administer oxygen if available.[11]

  • If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth if the victim may have ingested the substance.[5][11]

  • Seek immediate medical attention.[3][5]

Emergency_Response cluster_actions Immediate Actions cluster_first_aid First Aid Protocol Exposure Exposure Occurs Action1 Alert others in the lab Exposure->Action1 Action2 Move to Safety Equipment (Shower/Eyewash/Fresh Air) Exposure->Action2 Aid_Eyes EYES: Flush for 15+ minutes Action2->Aid_Eyes Aid_Skin SKIN: Remove clothing, wash for 15+ minutes Action2->Aid_Skin Aid_Inhale INHALATION: Move to fresh air Action2->Aid_Inhale Medical Seek Immediate Medical Attention Aid_Eyes->Medical Aid_Skin->Medical Aid_Inhale->Medical Report Report Incident to Supervisor Medical->Report

Caption: General emergency response workflow following an exposure.

Guide 4: Spill Management Protocol

Q: I've spilled a small amount of 3-Fluoro-5-methylbenzyl bromide inside the fume hood. How do I clean it up?

A: SMALL SPILL (in fume hood)

  • Ensure your PPE is intact (goggles, face shield, lab coat, gloves).

  • Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth.[3][7] Do not use combustible materials like paper towels.

  • Using spark-proof tools, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[7]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then decontaminate the surface (See Guide 5). Place the cloth in the waste container.

  • Keep the container sealed and dispose of it according to your institution's hazardous waste procedures.[5]

Q: A larger spill has occurred outside the fume hood. What is the emergency plan?

A: LARGE SPILL (outside fume hood)

  • EVACUATE the immediate area. Alert all personnel and your supervisor.

  • Restrict access to the area.[4]

  • If safe to do so, increase ventilation by opening windows (if applicable) and ensure fume hoods are running.

  • DO NOT attempt to clean up a large spill unless you are trained and equipped for hazardous material response. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Provide EHS with the chemical name and SDS upon their arrival.

Section 4: Decontamination & Waste Disposal

Proper neutralization is key to safe disposal and cleaning of equipment.

Guide 5: Quenching & Neutralization Protocol

Benzyl bromides undergo slow hydrolysis with water to form hydrobromic acid (HBr), but this reaction can be accelerated with a base to ensure complete neutralization.[3][4]

Purpose: To safely neutralize residual 3-Fluoro-5-methylbenzyl bromide on glassware or in waste streams. This should only be performed by personnel familiar with the chemistry of the reaction.[14]

Materials:

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[14]

  • pH indicator strips.

  • Appropriate hazardous waste container.

Protocol (in a fume hood):

  • For contaminated glassware, rinse with a small amount of an organic solvent (e.g., ethanol or acetone) to dissolve the residual benzyl bromide. Collect this rinseate as hazardous waste.

  • To neutralize small amounts of waste, slowly and carefully add the basic solution to the waste container. Be aware that this is an exothermic reaction and may produce gas. Add the base in small portions to control the reaction rate.

  • Stir the mixture. After the reaction has subsided, check the pH of the aqueous layer. The target is a neutral pH (6-8).

  • Once neutralized, the waste must still be disposed of according to institutional and local regulations for hazardous waste.[15] Neutralization treats the reactivity hazard but does not eliminate all potential environmental hazards.

Quenching_Reaction Reactants 3-Fluoro-5-methylbenzyl bromide + 2 NaHCO3 (aq) Products 3-Fluoro-5-methylbenzyl alcohol + NaBr + 2 CO2 + H2O Reactants->Products Quenching/ Neutralization

Caption: Simplified reaction for quenching with sodium bicarbonate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). ICSC 1225 - BENZYL BROMIDE. INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Tear gas. Retrieved from [Link]

  • Ellison, D. H. (2022). Irritating and Lachrymatory Agents. In Handbook of Chemical and Biological Warfare Agents. Taylor & Francis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-5-methylbenzyl bromide (C8H8BrF). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-3-methylbenzyl bromide. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methods Used to Destroy Chemical Warfare Agents. CDC Archive. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • AICCM. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. Retrieved from [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Reactions with 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unique Challenges of 3-Fluoro-5-methylbenzyl bromide

Welcome to the technical support guide for scaling up reactions involving 3-Fluoro-5-methylbenzyl bromide (FMBB). This valuable building block is increasingly utilized in pharmaceutical and agrochemical research due to the strategic incorporation of the fluoromethylbenzyl moiety, which can enhance metabolic stability and binding affinity.[1] However, its journey from a lab-scale flask to a multi-liter reactor is fraught with challenges that require careful consideration and a deep understanding of its chemical nature.

FMBB is a highly reactive electrophile, prized for its ability to participate in a wide range of nucleophilic substitution reactions.[1] This reactivity, however, is a double-edged sword. It is also a potent lachrymator, meaning it is a strong eye irritant, and its stability can be compromised under various conditions, leading to unwanted side reactions and purification difficulties.[2][3] Scaling up amplifies these issues; what might be a minor impurity in a 100 mg reaction can become a major obstacle at the kilogram scale.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, the researcher and process chemist, with actionable insights and scientifically grounded solutions. We will delve into the causality behind common problems and offer validated protocols to help you navigate the complexities of scaling up your FMBB reactions safely and efficiently.

Section 1: Reaction Initiation and Control

FAQ 1: My reaction with 3-Fluoro-5-methylbenzyl bromide is sluggish or fails to initiate at scale. What are the likely causes and how can I fix it?

This is a common issue when transitioning from bench to pilot scale. The primary culprits are often related to mass and heat transfer limitations, reagent purity, and improper activation of the nucleophile.

Causality:

  • Poor Mixing: In larger reactors, inefficient stirring can create localized concentration gradients.[4] The FMBB may not come into sufficient contact with the nucleophile, especially in heterogeneous mixtures (e.g., using a solid base like K₂CO₃).

  • Thermal Gradients: Large volumes heat and cool unevenly.[4] If the reaction requires an initial exotherm to get started, a large, cold reactor mass can act as a heat sink, preventing the reaction from reaching its activation energy.

  • Base Inefficiency: In many alkylation reactions, a base is used to deprotonate the nucleophile. If the base is not strong enough, is not sufficiently soluble, or is sterically hindered, the concentration of the active nucleophile will be too low.

  • Reagent Quality: Water is a common enemy. It can hydrolyze FMBB to the corresponding, less reactive benzyl alcohol and quench the deprotonated nucleophile. Solvents and nucleophiles must be rigorously dried before use.

Troubleshooting Workflow:

G Start Reaction Stalled or Sluggish? CheckMixing 1. Verify Mixing Efficiency - Is the vortex adequate? - Any solid reagents stuck to walls? Start->CheckMixing CheckTemp 2. Monitor Internal Temperature - Does it match the setpoint? - Any signs of an initial exotherm? CheckMixing->CheckTemp CheckReagents 3. Assess Reagent Purity - Water content of solvent/nucleophile? - Purity of FMBB and base? CheckTemp->CheckReagents Analysis 4. In-Process Control (IPC) - Take a sample for TLC/LCMS/GCMS - Any starting material consumed? CheckReagents->Analysis Action Decision & Action Analysis->Action Analysis Complete IncreaseAgitation Increase agitator speed Consider different impeller type Action->IncreaseAgitation Poor Mixing IncreaseTemp Gently increase jacket temperature (e.g., by 5-10 °C) Monitor for exotherm Action->IncreaseTemp Low Temperature AddCatalyst Consider adding a phase-transfer catalyst (e.g., TBAB) for heterogeneous reactions Action->AddCatalyst Heterogeneous System RechargeReagent If starting material is present but no product, consider a careful recharge of the base Action->RechargeReagent Inactive Nucleophile

Caption: Troubleshooting workflow for stalled FMBB reactions.

Recommended Solutions:

  • Optimize Agitation: Ensure the reactor's agitator is appropriate for the scale and viscosity of the reaction mixture. Baffles in the reactor can also improve mixing.

  • Controlled Heating: Initiate the reaction at a slightly higher temperature than the lab-scale protocol to overcome the larger thermal mass, then cool as needed once the reaction initiates.

  • Choice of Base and Solvent: For N- and O-alkylation, consider switching from weaker inorganic bases (K₂CO₃) to stronger, more soluble bases or organic bases for better homogeneity. The choice of solvent is also critical.

BaseCommon SolventsTypical Temperature (°C)Key Considerations
K₂CO₃ / Cs₂CO₃Acetonitrile, DMF25 - 80Heterogeneous, may require a phase-transfer catalyst (e.g., TBAI, TBAB) at scale. Cs₂CO₃ is more soluble but more expensive.[5]
NaHTHF, DMF0 - 25Highly effective but poses significant safety risks at scale (flammable H₂ gas evolution). Requires strict moisture control.[6]
DIPEA, Et₃NDCM, Acetonitrile0 - 40Homogeneous, good for acid-sensitive substrates. Can be difficult to remove during work-up.
DBUTHF, Toluene25 - 100Strong, non-nucleophilic base. Good for sterically hindered substrates.

Section 2: Side Product Formation and Mitigation

FAQ 2: I'm observing significant amounts of a dimeric impurity (dibenzyl ether or a related structure) in my scaled-up reaction. Why is this happening and how can I prevent it?

This is a classic problem with reactive benzyl halides. The formation of dibenzyl ether or self-condensation products arises from the high reactivity of FMBB itself, which can react with its own hydrolysis product or with the starting nucleophile in an undesired manner.

Causality and Mechanisms:

  • Hydrolysis: Trace amounts of water can hydrolyze FMBB to 3-Fluoro-5-methylbenzyl alcohol. This alcohol can then act as a nucleophile, reacting with another molecule of FMBB to form the dibenzyl ether impurity. This is exacerbated by long reaction times and elevated temperatures.

  • Over-alkylation: In N-alkylation of primary amines, the desired secondary amine product is often more nucleophilic than the starting primary amine. This can lead to rapid reaction with a second molecule of FMBB to form an undesired tertiary amine.[7]

  • Elimination: Although less common with benzyl bromides compared to secondary or tertiary alkyl halides, strong, sterically hindered bases at high temperatures can potentially promote elimination side reactions.

Side_Reactions cluster_0 Desired Reaction Pathway (SN2) cluster_1 Side Reactions FMBB1 FMBB (Ar-CH2Br) Product Desired Product (Ar-CH2-Nu) FMBB1->Product + Nu-H / Base Nucleophile Nucleophile (Nu-H) Nucleophile->Product OverAlkylation Over-alkylation Product (Ar-CH2-Nu-CH2-Ar) Product->OverAlkylation + FMBB FMBB2 FMBB (Ar-CH2Br) Alcohol Benzyl Alcohol (Ar-CH2OH) FMBB2->Alcohol + H2O Water H2O (Trace) Water->Alcohol Dimer Dibenzyl Ether (Ar-CH2-O-CH2-Ar) Alcohol->Dimer + FMBB

Caption: Desired vs. undesired reaction pathways for FMBB.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Use freshly distilled, high-purity solvents. Dry all reagents thoroughly. Consider using molecular sieves in the reactor.

  • Control Stoichiometry and Addition Rate: Instead of adding all the FMBB at once, add it slowly and sub-surface to a solution of the nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the intended nucleophile over side reactions. For N-alkylation, using a slight excess of the primary amine can sometimes suppress dialkylation.[7]

  • Temperature Management: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. This will decrease the rate of hydrolysis and other side reactions.

  • Use of a Scavenger Resin: For smaller scale-up (<1 kg), consider using a scavenger resin to remove unreacted FMBB before it can cause issues during work-up and purification.

Section 3: Work-up and Purification Challenges

FAQ 3: Purification of my crude product is difficult. I have a high-boiling impurity that co-distills or streaks on my chromatography column. How should I approach purification at scale?

Purification is often the biggest hurdle in scaling up. The dibenzyl ether discussed previously is a common high-boiling impurity. Additionally, unreacted FMBB can be problematic.

Recommended Purification Protocol: This protocol is designed to remove the most common impurities associated with FMBB reactions before final purification.

  • Quench and Neutralize:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a separate vessel containing water or a mild aqueous acid/base as appropriate.

    • Rationale: This step deactivates any remaining reactive species.

  • Aqueous Washes:

    • Transfer the mixture to a suitably sized separatory funnel or reactor equipped for phase separation.

    • Wash the organic layer sequentially with:

      • A 5% sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.[8]

      • Deionized water to remove salts and water-soluble impurities.

      • Brine (saturated NaCl solution) to break up emulsions and begin the drying process.[8]

    • Rationale: These washes remove the bulk of inorganic and polar impurities, simplifying the subsequent steps.

  • Removal of Unreacted FMBB (If Necessary):

    • If significant unreacted FMBB remains, a chemical quench can be effective. Stirring the organic layer with a dilute aqueous solution of sodium sulfite (Na₂SO₃) or a nucleophilic amine like diethylamine for 1-2 hours can convert the benzyl bromide into a more polar, water-soluble derivative that can be removed with another aqueous wash.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation is the most scalable method.[8]

    • Crystallization: If the product is a solid, crystallization is often the most effective and economical method for achieving high purity at scale. A thorough screen of solvents (e.g., heptane, isopropanol, ethyl acetate, and their mixtures) is recommended.

    • Chromatography: While effective, large-scale column chromatography is expensive and solvent-intensive. It should be considered a last resort if distillation and crystallization fail.

Section 4: Safety and Handling at Scale

FAQ 4: 3-Fluoro-5-methylbenzyl bromide is a lachrymator. What are the essential safety precautions for handling it in kilogram quantities?

Safety cannot be overstated. The lachrymatory and irritant properties of FMBB demand strict engineering controls and personal protective equipment (PPE).[3][9]

Essential Safety Protocols:

  • Engineering Controls:

    • All transfers and reactions must be conducted in a well-ventilated fume hood or a closed-system reactor.[2][10]

    • Use a scrubber system containing a dilute caustic solution to neutralize any vapors vented from the reactor.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[2]

    • Gloves: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Body Protection: Wear a chemically resistant apron or lab coat over regular work clothes. Ensure clothing is laundered separately.[10]

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge is necessary.

  • Spill and Emergency Procedures:

    • Have a spill kit readily available containing an absorbent material (like vermiculite or sand), a neutralizing agent (such as sodium bicarbonate), and waste disposal bags.[10]

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[9]

    • In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

References

  • Lachrymators | Laboratory Safety. Brandeis University. [Link]

  • Scale-up reactions and synthetic applications a benzyl bromide,... ResearchGate. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • How to deal with scale-up challenges of Chemistry? Prime Scholars. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • The base promoted N-alkylation [SN2] using NaOH, KOH, NaH, K2CO3 etc of simple aromatic amines is well reported. ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro-5-methylbenzyl bromide and 3-Methylbenzyl bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, the judicious selection of building blocks is paramount. Substituted benzyl bromides are versatile reagents, frequently employed for the introduction of a benzyl moiety into a target molecule. Their reactivity in nucleophilic substitution reactions is a critical parameter that dictates reaction conditions and outcomes. This guide provides an in-depth comparison of the reactivity of two such analogues: 3-fluoro-5-methylbenzyl bromide and 3-methylbenzyl bromide.

Theoretical Framework: The Interplay of Electronic Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions is predominantly governed by the stability of the transition state, which is influenced by the electronic properties of the substituents on the aromatic ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the substrate.[1][2]

  • S(_N)1 Mechanism: This two-step mechanism involves the formation of a benzylic carbocation intermediate in the rate-determining step. Therefore, electron-donating groups (EDGs) that stabilize this carbocation will accelerate the reaction rate.

  • S(_N)2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The reaction rate is sensitive to steric hindrance at the reaction center. Electron-withdrawing groups (EWGs) can sometimes accelerate S(_N)2 reactions by making the benzylic carbon more electrophilic, while EDGs can have a retarding effect.

The key to understanding the relative reactivity of 3-fluoro-5-methylbenzyl bromide and 3-methylbenzyl bromide lies in analyzing the electronic contributions of the methyl and fluoro substituents.

Electronic Effects of the Methyl Group

The methyl group (-CH(_3)) is a well-established electron-donating group primarily through its positive inductive effect (+I) . This effect involves the donation of electron density through the sigma (σ) bond framework, which helps to stabilize the positive charge of the benzylic carbocation intermediate in an S(_N)1 reaction.

The Dual Nature of the Fluoro Substituent

The fluorine atom (-F) exhibits a more complex electronic influence due to the interplay of two opposing effects:

  • Negative Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the σ-bond. This powerful deactivating effect destabilizes a developing positive charge on the benzylic carbon, which would be expected to retard an S(_N)1 reaction.

  • Positive Mesomeric (Resonance) Effect (+M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron donation through resonance can help to stabilize a carbocation. However, the +M effect of fluorine is generally considered to be weaker than its -I effect, especially when it is not in a para position to the reaction center.

In the case of 3-fluoro-5-methylbenzyl bromide, the fluorine atom is in a meta position relative to the bromomethyl group. In this position, the mesomeric effect is significantly diminished, and the strong electron-withdrawing inductive effect is expected to dominate.

Predicted Reactivity

Based on the theoretical principles outlined above, we can predict the relative reactivity of the two compounds.

  • For S(_N)1 reactions: The dominant electronic effect in 3-fluoro-5-methylbenzyl bromide will be the electron-withdrawing inductive effect of the fluorine atom, which will destabilize the benzylic carbocation intermediate. In contrast, the methyl group in 3-methylbenzyl bromide provides a stabilizing inductive effect. Therefore, 3-methylbenzyl bromide is predicted to be more reactive than 3-fluoro-5-methylbenzyl bromide in S(_N)1 reactions.

  • For S(_N)2 reactions: The electron-withdrawing fluorine in 3-fluoro-5-methylbenzyl bromide will increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the electron-donating methyl group in 3-methylbenzyl bromide might slightly decrease the electrophilicity of the benzylic carbon. Thus, it is plausible that 3-fluoro-5-methylbenzyl bromide could exhibit comparable or slightly enhanced reactivity in S(_N)2 reactions compared to 3-methylbenzyl bromide , depending on the specific nucleophile and solvent system.

The following diagram illustrates the key electronic effects influencing the stability of the benzylic carbocation intermediate in a potential S(_N)1 pathway.

G cluster_0 3-Methylbenzyl Carbocation cluster_1 3-Fluoro-5-methylbenzyl Carbocation a CH₃ (+I effect) b Benzylic C⁺ a->b e⁻ donating c F (-I effect) d Benzylic C⁺ c->d e⁻ withdrawing e CH₃ (+I effect) e->d e⁻ donating

Caption: Electronic effects on benzylic carbocation stability.

Experimental Validation: A Proposed Protocol

To empirically determine the relative reactivity of 3-fluoro-5-methylbenzyl bromide and 3-methylbenzyl bromide, a comparative kinetic study of their solvolysis in a polar protic solvent, such as 80% aqueous ethanol, can be performed.[3] This reaction is expected to proceed with significant S(_N)1 character.

Experimental Workflow

The following diagram outlines the proposed experimental workflow.

G start Start prep Prepare equimolar solutions of 3-fluoro-5-methylbenzyl bromide and 3-methylbenzyl bromide in a suitable solvent (e.g., acetone). start->prep reaction Inject an aliquot of each solution into separate, pre-heated 80% ethanol/water mixtures at a constant temperature. prep->reaction monitor Monitor the reaction progress over time by measuring the increase in conductivity as HBr is produced. reaction->monitor data Collect conductivity data at regular intervals. monitor->data analysis Plot conductivity vs. time and determine the first-order rate constant (k) for each reaction. data->analysis compare Compare the rate constants to determine the relative reactivity. analysis->compare end End compare->end

Sources

A Senior Application Scientist's Guide to 3-Fluoro-5-methylbenzyl bromide: A Comparative Analysis of Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Substituted benzyl bromides are a cornerstone class of reagents, prized for their ability to introduce the versatile benzyl moiety into a wide range of molecules. This guide provides an in-depth technical comparison of 3-Fluoro-5-methylbenzyl bromide with other commonly employed benzyl bromides, namely the parent benzyl bromide , 4-methylbenzyl bromide , and 4-fluorobenzyl bromide . Our analysis is grounded in the principles of physical organic chemistry and supported by proposed experimental frameworks to offer a comprehensive understanding of their relative performance in nucleophilic substitution reactions.

Introduction: The Strategic Importance of Substituted Benzyl Bromides

Benzyl bromides are highly valued as intermediates in organic synthesis due to the reactivity of the benzylic bromide, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions.[1] Their application is widespread, particularly in the pharmaceutical and agrochemical industries, where they are used to introduce benzyl groups as protecting groups or as integral parts of the final active molecule.[2][3] The strategic incorporation of substituents onto the aromatic ring, such as fluorine or methyl groups, can significantly modulate the reactivity of the benzylic carbon and influence the physicochemical properties of the final product, such as metabolic stability and binding affinity.[1]

This guide will focus on the unique characteristics of 3-Fluoro-5-methylbenzyl bromide, a compound with a distinct substitution pattern that offers a nuanced reactivity profile compared to its more common counterparts.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physical properties of these reagents is essential for their safe handling and effective use in the laboratory.

Property3-Fluoro-5-methylbenzyl bromideBenzyl bromide4-Methylbenzyl bromide4-Fluorobenzyl bromide
CAS Number 212268-39-8[4]100-39-0104-81-4459-46-1
Molecular Formula C₈H₈BrF[5]C₇H₇BrC₈H₉BrC₇H₆BrF
Molecular Weight 203.05 g/mol 171.04 g/mol 185.06 g/mol 189.02 g/mol
Boiling Point 210.6±25.0 °C (Predicted)[6]198-199 °C218-220 °C85 °C at 15 mmHg
Density 1.456±0.06 g/cm³ (Predicted)[6]1.438 g/mL1.324 g/cm³1.517 g/mL
Appearance Colorless liquid[6]Colorless to pale yellow liquidWhite to pale yellow solid or meltColorless to light yellow liquid
Key Hazard Lachrymatory, Corrosive[6]Lachrymatory, Toxic-Corrosive

Synthesis of Substituted Benzyl Bromides

The most common route for the synthesis of benzyl bromides is the free-radical bromination of the corresponding substituted toluene. This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical.

General Experimental Protocol: Free-Radical Bromination of a Substituted Toluene

This protocol describes a general method for the synthesis of substituted benzyl bromides, which can be adapted for 3-fluoro-5-methylbenzyl bromide.

Materials:

  • Substituted Toluene (e.g., 3-Fluoro-5-methyltoluene)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Comparative Reactivity in Nucleophilic Substitution Reactions

The utility of benzyl bromides is primarily defined by their reactivity in nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is influenced by the structure of the benzyl bromide, the nature of the nucleophile, the solvent, and the reaction temperature.[7]

Theoretical Framework: The Influence of Substituents

The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction rate. These effects can be quantified using Hammett substituent constants (σ).[8]

  • Electron-donating groups (EDGs) , such as methyl (-CH₃), have negative σ values and increase the electron density on the ring. They stabilize the carbocation intermediate in an S(_N)1 reaction, thus accelerating the rate. In an S(_N)2 reaction, their effect is generally small.

  • Electron-withdrawing groups (EWGs) , such as fluoro (-F) and nitro (-NO₂), have positive σ values and decrease the electron density on the ring. They destabilize the carbocation intermediate in an S(N)1 reaction, slowing the rate. In an S(_N)2 reaction, they can slightly accelerate the rate by stabilizing the electron-rich transition state.

For 3-fluoro-5-methylbenzyl bromide, we have two substituents in the meta position. Their electronic effects are primarily inductive. The Hammett constants for these meta substituents are:

  • σ(_m) for -F: +0.34[9]

  • σ(_m) for -CH₃: -0.07[9]

The net electronic effect can be approximated by the sum of these constants: +0.34 + (-0.07) = +0.27 . This positive value indicates that the combined effect of the 3-fluoro and 5-methyl groups is electron-withdrawing.

Predicted Reactivity

Based on the net electron-withdrawing nature of the substituents in 3-fluoro-5-methylbenzyl bromide, we can predict its relative reactivity:

  • In S(_N)1 reactions: The electron-withdrawing groups will destabilize the forming benzylic carbocation. Therefore, 3-fluoro-5-methylbenzyl bromide is expected to react slower than benzyl bromide and 4-methylbenzyl bromide (which has an electron-donating group). It is expected to react at a rate comparable to, or slightly slower than, 4-fluorobenzyl bromide, which also has an electron-withdrawing group.

  • In S(_N)2 reactions: The electron-withdrawing groups can stabilize the transition state, which has a partial negative charge. This would lead to a modest rate enhancement compared to benzyl bromide and 4-methylbenzyl bromide. The meta-position of the substituents means there is no significant steric hindrance to the backside attack of the nucleophile.

The predicted order of reactivity is summarized below:

Reaction TypePredicted Reactivity Order
S(_N)1 4-Methylbenzyl bromide > Benzyl bromide > 4-Fluorobenzyl bromide ≈ 3-Fluoro-5-methylbenzyl bromide
S(_N)2 3-Fluoro-5-methylbenzyl bromide > 4-Fluorobenzyl bromide > Benzyl bromide > 4-Methylbenzyl bromide

Proposed Experimental Validation

To empirically validate these theoretical predictions, a series of comparative kinetic experiments can be designed.

Experiment 1: Comparison of S(_N)1 Reactivity via Solvolysis

This experiment measures the rate of solvolysis in a polar protic solvent, which favors the S(_N)1 mechanism.[10] The reaction rate can be monitored by measuring the rate of formation of HBr, which can be titrated with a standardized base.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide

  • Benzyl bromide

  • 4-Methylbenzyl bromide

  • 4-Fluorobenzyl bromide

  • 80% Aqueous Ethanol

  • Standardized Sodium Hydroxide solution

  • Phenolphthalein indicator

Procedure:

  • Prepare equimolar solutions of each benzyl bromide in 80% aqueous ethanol.

  • Maintain the solutions in a constant temperature water bath (e.g., 25°C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in a known volume of acetone to stop the reaction.

  • Titrate the generated HBr in the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Plot the concentration of HBr versus time for each benzyl bromide to determine the initial reaction rate.

Experiment 2: Comparison of S(_N)2 Reactivity

This experiment compares the reaction rates with a strong nucleophile in a polar aprotic solvent, conditions that favor the S(_N)2 mechanism.[11]

Materials:

  • The four benzyl bromides

  • Sodium iodide

  • Anhydrous acetone

  • Gas chromatograph (GC)

Procedure:

  • Prepare a standard solution of sodium iodide in anhydrous acetone.

  • In separate reaction vessels, dissolve each benzyl bromide in anhydrous acetone.

  • Initiate the reactions by adding the sodium iodide solution to each benzyl bromide solution simultaneously, ensuring equimolar initial concentrations.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether) and analyze the composition of the organic layer by GC to determine the concentration of the remaining benzyl bromide and the formed benzyl iodide.

  • Plot the concentration of the starting benzyl bromide versus time to determine the reaction rate.

Visualization of Reaction Pathways

S(_N)1 Reaction Pathway

SN1_Pathway sub Substituted Benzyl Bromide int Benzylic Carbocation Intermediate sub->int Slow, Rate-Determining (Leaving Group Departs) pro Substitution Product int->pro Fast (Nucleophile Attacks)

Caption: Generalized S(_N)1 reaction mechanism for benzyl bromides.

S(_N)2 Reaction Pathway

SN2_Pathway reactants Substituted Benzyl Bromide + Nucleophile ts Transition State (Pentacoordinate Carbon) reactants->ts Concerted Step products Substitution Product + Bromide ts->products

Caption: Generalized S(_N)2 reaction mechanism for benzyl bromides.

Applications and Conclusion

3-Fluoro-5-methylbenzyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The related compound, 3-fluoro-5-methylbenzaldehyde, is a precursor for broad-spectrum fluoroquinolone antibacterial agents like Pazufloxacin.[3] This strongly suggests that 3-fluoro-5-methylbenzyl bromide is a key building block for introducing the 3-fluoro-5-methylbenzyl moiety into pharmacologically active compounds.

  • Advantages: Its electron-withdrawing nature suggests a slightly enhanced reactivity in S(_N)2 reactions compared to unsubstituted or alkyl-substituted benzyl bromides. This can be advantageous when a concerted, stereospecific reaction is desired. The presence of the fluorine atom can also impart desirable properties to the final product.

  • Considerations: The same electronic effects lead to a decreased reactivity in S(_N)1 reactions. Therefore, for transformations that proceed via a carbocation intermediate, 3-fluoro-5-methylbenzyl bromide would be a less reactive choice compared to electron-rich analogues like 4-methylbenzyl bromide.

The choice between 3-fluoro-5-methylbenzyl bromide and other benzyl bromides will ultimately depend on the specific requirements of the synthetic transformation, including the desired reaction mechanism (S(_N)1 vs. S(_N)2) and the desired electronic properties of the final product. This guide provides the theoretical framework and experimental design principles to enable researchers to make an informed decision.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]

  • Solvolysis Rates of Some Disubstituted Benzyl Bromides. Creighton ResearchWorks. [Link]

  • Arrange the following compounds in decreasing order of rate of solvolysis reaction. Filo. [Link]

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. CSIRO Publishing. [Link]

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Hrčak - Srce. [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. ACS Publications. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]

  • Hammett equation. Wikipedia. [Link]

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Meta-substituent effects on benzyl free-radical stability. OSTI.GOV. [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. CORE. [Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. ResearchGate. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]

  • Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 3-fluoro-5-methylbenzyl bromide. PubChemLite. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Fact Factor. [Link]

  • 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]

  • CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). Dr. Susan Findlay. [Link]

  • Method for preparing substituted benzyl bromides.
  • 3-Chloro-2-fluoro-5-methylbenzyl bromide. PubChem. [Link]

  • SN1 vs SN2. Chad's Prep. [Link]

  • 2-Fluoro-3-methylbenzyl bromide. NIST WebBook. [Link]

  • Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. PubMed. [Link]

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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactivity is paramount. The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design, profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity. However, the influence of this highly electronegative element on the reactivity of common synthetic intermediates, such as benzyl bromide, is a subject of nuanced complexity. This guide provides an in-depth comparison of the reactivity of fluorine-substituted benzyl bromides against the parent compound, supported by experimental data and mechanistic insights, to empower chemists in their synthetic endeavors.

Foundational Principles: The Reactivity Landscape of Benzyl Bromide

Benzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzyl protecting group. Its reactivity is governed by its propensity to undergo nucleophilic substitution reactions.[1] These reactions can proceed via two primary mechanistic pathways: the unimolecular S(_N)1 reaction, which involves a carbocation intermediate, and the bimolecular S(_N)2 reaction, a concerted process.[2][3]

The facility of benzyl bromide to react through either pathway stems from the unique stability of the benzylic position. The phenyl ring can stabilize both a developing positive charge in an S(_N)1 reaction through resonance and the transition state of an S(_N)2 reaction through π-orbital overlap.[4] The preferred mechanism is dictated by the reaction conditions: strong nucleophiles and polar aprotic solvents favor the S(_N)2 pathway, while weak nucleophiles and polar protic solvents promote the S(_N)1 mechanism.[5]

The Dual Nature of Fluorine's Electronic Influence

Fluorine's effect on the reactivity of the benzylic carbon is not straightforward. It exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This effect is distance-dependent and deactivates the aromatic ring, making the benzylic carbon more electron-deficient.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. This effect is most pronounced at the ortho and para positions.

The net electronic influence of a fluorine substituent is a delicate balance of these two effects, which in turn modulates the reactivity of the benzyl bromide system.

Comparative Reactivity Analysis: A Data-Driven Approach

To quantify the impact of fluorine substitution on the reactivity of benzyl bromide, we will examine the rates of solvolysis, a reaction that typically proceeds through an S(_N)1 or a borderline S(_N)1/S(_N)2 mechanism in polar protic solvents. The following data is based on studies of the solvolysis of substituted benzyl bromides in 80% aqueous ethanol.

Substituent PositionRelative Rate (k/k₀)Hammett Constant (σ)Predominant Electronic Effect
Unsubstituted (H)1.000.00-
para-Fluoro~0.76σ(_p) = +0.06[6]Weak Inductive Withdrawal > Weak Mesomeric Donation
meta-Fluoro~0.25σ(_m) = +0.34[6]Strong Inductive Withdrawal
ortho-Fluoro~0.45-Inductive Withdrawal & Steric Hindrance

Note: Relative rate values are estimated based on Hammett correlations for the solvolysis of substituted benzyl halides. Actual values may vary depending on specific reaction conditions.

para-Fluoro Benzyl Bromide: A Subtle Deactivation

A fluorine atom at the para position slightly deactivates the benzyl bromide towards solvolysis. Here, the electron-withdrawing inductive effect (-I) outweighs the electron-donating mesomeric effect (+M). This net electron withdrawal destabilizes the transition state leading to the carbocation, thus slowing the reaction rate compared to the unsubstituted benzyl bromide. The Hammett sigma constant (σ(_p)) for a para-fluoro group is a small positive value (+0.06), indicating its overall weak electron-withdrawing nature in this context.[6]

meta-Fluoro Benzyl Bromide: The Dominance of Induction

When fluorine is in the meta position, its mesomeric effect does not extend to the benzylic carbon. Consequently, the strong inductive electron withdrawal (-I) is the dominant electronic influence. This potent deactivation significantly destabilizes the carbocation intermediate, leading to a marked decrease in the solvolysis rate. The Hammett constant (σ(_m)) for a meta-fluoro substituent is significantly more positive (+0.34) than the para-fluoro, reflecting this strong deactivating effect.[6]

ortho-Fluoro Benzyl Bromide: A Combination of Electronic and Steric Effects

The reactivity of ortho-fluoro benzyl bromide is influenced by both electronic and steric factors. The inductive effect (-I) deactivates the system, similar to the meta isomer. Additionally, the proximity of the fluorine atom to the reaction center can sterically hinder the approach of the nucleophile and the solvation of the transition state, further slowing the reaction. Generally, ortho-substituted benzyl halides react more slowly than their para counterparts due to this steric hindrance.

Mechanistic Implications Visualized

The influence of the fluorine substituent on the reaction mechanism can be visualized through the following diagrams.

SN1_Mechanism reactant Fluorobenzyl Bromide intermediate Fluorobenzyl Carbocation (Rate-Determining Step) reactant->intermediate Slow product Product intermediate->product Fast + Nucleophile

Caption: Generalized S(_N)1 mechanism for fluorobenzyl bromide solvolysis.

SN2_Mechanism reactants Fluorobenzyl Bromide + Nucleophile transition_state Transition State (Concerted Step) reactants->transition_state product Product transition_state->product

Caption: Generalized S(_N)2 mechanism for fluorobenzyl bromide substitution.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction rates is crucial for comparing the reactivity of different substrates. Below are standardized protocols for measuring the rates of S(_N)1 solvolysis and S(_N)2 reactions of benzyl bromides.

Protocol for S(_N)1 Solvolysis Rate Measurement by Titration

This method follows the rate of reaction by monitoring the production of hydrobromic acid (HBr) over time.

Materials:

  • Substituted benzyl bromide

  • Aqueous ethanol (e.g., 80% v/v)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the benzyl bromide in the aqueous ethanol solvent (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and equilibrate to the desired reaction temperature in the water bath.

  • At timed intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold water.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is reached.

  • The concentration of HBr at each time point corresponds to the extent of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln() versus time, where the slope is equal to -k.

Protocol for S(_N)2 Reaction Rate Measurement by UV-Vis Spectroscopy

This protocol is suitable when either a reactant or a product has a distinct UV-Vis absorbance profile.

Materials:

  • Substituted benzyl bromide

  • Nucleophile (e.g., sodium azide)

  • Polar aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Prepare stock solutions of the benzyl bromide and the nucleophile in the chosen solvent. To ensure pseudo-first-order kinetics, the nucleophile should be in large excess (at least 10-fold).

  • Determine the wavelength of maximum absorbance (λ(_max)) for the species being monitored.

  • Equilibrate both solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the solutions to initiate the reaction and immediately begin recording the absorbance at λ(_max) as a function of time.

  • The pseudo-first-order rate constant (k') can be obtained from the slope of a plot of ln(A(_∞) - A(_t)) versus time.

  • The second-order rate constant (k) is calculated by dividing k' by the concentration of the nucleophile in excess.

Conclusion

  • Unsubstituted benzyl bromide serves as a baseline for reactivity, capable of undergoing both S(_N)1 and S(_N)2 reactions.

  • para-Fluoro substitution leads to a slight decrease in reactivity due to the dominance of the weak inductive withdrawal over the mesomeric donation.

  • meta-Fluoro substitution results in a significant rate decrease, as the powerful inductive effect is unopposed by resonance.

  • ortho-Fluoro substitution also deactivates the system, with the added factor of steric hindrance further retarding the reaction rate.

A thorough understanding of these principles is essential for the strategic use of fluorinated building blocks in the design and synthesis of novel molecules. By leveraging this knowledge, researchers can better predict and control the outcomes of their reactions, accelerating the pace of discovery and innovation.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions. BenchChem.
  • BenchChem. (2025). Experimental Protocols for Kinetic Analysis. BenchChem.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Quora. (2018). Why is benzyl bromide a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide?. Retrieved from [Link]

  • National Institutes of Health. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

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Topic: Alternative Reagents and Strategies to 3-Fluoro-5-methylbenzyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comparative analysis of synthetic alternatives to 3-Fluoro-5-methylbenzyl bromide, a critical reagent for introducing the 3-fluoro-5-methylbenzyl moiety in drug discovery and materials science. The strategic incorporation of fluorine into molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this one highly valuable.[1] However, the lachrymatory nature, toxicity, and generation of halide waste associated with benzyl bromides necessitate an exploration of alternative, often greener, synthetic strategies.[2]

This document moves beyond a simple catalog of reagents to explore the causal logic behind choosing a particular synthetic path, focusing on C-C, C-N, and C-O bond formation. We will compare traditional nucleophilic substitution pathways using benzyl halides against modern, more atom-economical methods such as direct C-H functionalization.

Core Synthetic Applications: A Comparative Overview

3-Fluoro-5-methylbenzyl bromide is a potent electrophile primarily used in nucleophilic substitution and cross-coupling reactions. Its utility stems from the reactive benzylic bromide, which is an excellent leaving group.[3][4] The alternatives can be broadly categorized by the starting material: other pre-functionalized benzyl derivatives (chlorides, acetates) or the parent toluene itself via C-H activation.

Decision Workflow for Synthetic Strategy

The choice of reagent is dictated by factors such as starting material availability, functional group tolerance, desired atom economy, and reaction scalability. The following workflow illustrates a logical approach to selecting a synthetic route.

Synthetic_Strategy_Workflow start Define Target: Incorporate 3-Fluoro-5-methylbenzyl Moiety q1 Primary Starting Material? start->q1 sm_toluene sm_toluene q1->sm_toluene Toluene (3-Fluoro-5-methyltoluene) sm_alcohol sm_alcohol q1->sm_alcohol Benzylic Alcohol sm_halide sm_halide q1->sm_halide Benzyl Halide (Bromide/Chloride) p_ch_activation Strategy: Direct C-H Functionalization (e.g., Photoredox Catalysis) sm_toluene->p_ch_activation Highest Atom Economy p_alcohol_activation Strategy: In Situ Activation (e.g., Mitsunobu, Reductive Amination) sm_alcohol->p_alcohol_activation Avoids Halogenation Step p_substitution Strategy: Nucleophilic Substitution or Cross-Coupling sm_halide->p_substitution Classical, High Reactivity bond_formation Select Bond Formation Type p_ch_activation->bond_formation cc_bond Suzuki, Sonogashira, etc. bond_formation->cc_bond C-C cn_bond Buchwald-Hartwig, SN2 Amination bond_formation->cn_bond C-N co_bond Williamson Ether Synthesis bond_formation->co_bond C-O p_alcohol_activation->bond_formation p_substitution->bond_formation caption Decision workflow for selecting a benzylation strategy.

Caption: Decision workflow for selecting a benzylation strategy.

Carbon-Carbon Bond Formation

The formation of diarylmethanes is a cornerstone of medicinal chemistry. This is traditionally achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7]

Comparative Data: C-C Coupling Reagents
Reagent/StrategyTypical ReactionCatalyst/Key ReagentsAdvantagesDisadvantages
3-Fluoro-5-methylbenzyl Bromide Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High reactivity, well-established protocols.[5][6]Lachrymator, halide waste, requires pre-synthesis.
Benzylic Chlorides Suzuki-Miyaura CouplingPd catalyst, often with specialized ligands.Lower cost than bromides, more stable.Less reactive than bromides, may require harsher conditions.[8]
Benzylic Acetates/Esters Suzuki-Miyaura CouplingPd catalyst, Base (e.g., NaHCO₃).[9]Greener (avoids halide), stable precursors.[9][10]May require higher catalyst loading or temperature.
Benzylic C-H Activation Direct ArylationPhotoredox or transition-metal catalyst.Highest atom economy, avoids pre-functionalization.[11]Substrate scope can be limited, catalyst development is ongoing.
Experimental Protocol: Suzuki-Miyaura Coupling of a Benzyl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a benzyl halide with an arylboronic acid, a robust method for creating diarylmethane structures.[5][6]

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the toluene/water solvent mixture via syringe.

  • Add 3-Fluoro-5-methylbenzyl bromide to the stirring mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Carbon-Nitrogen Bond Formation

The installation of a benzyl group onto a nitrogen atom is crucial for synthesizing a vast array of pharmaceuticals. This is commonly achieved via direct SN2 alkylation or through more sophisticated methods like the Buchwald-Hartwig amination.[12][13][14]

Comparative Data: C-N Coupling Reagents
Reagent/StrategyTypical ReactionCatalyst/Key ReagentsAdvantagesDisadvantages
3-Fluoro-5-methylbenzyl Bromide SN2 Amination / Buchwald-HartwigBase (for SN2); Pd catalyst, Ligand, Base (for B-H).[13]High reactivity, broad scope for SN2 with many amines.Potential for over-alkylation, lachrymatory reagent.
Benzylic Alcohols Mitsunobu Reaction / Reductive AminationDEAD/PPh₃ (Mitsunobu); Oxidant then reducing agent (Reductive Amination).Avoids halides, uses stable alcohol precursors.Mitsunobu reagents are hazardous; reductive amination is a two-step process.
Benzylic C-H Activation Direct Amination/AzolationPhotoredox catalyst, H-atom transfer reagent.[15][16][17]Highly atom-economical, direct use of toluene feedstock.[11]Often requires specific photocatalysts, scope can be limited by electronic factors.
Reaction Pathway Comparison: Pre-functionalized vs. C-H Activation

The diagram below contrasts the traditional, multi-step route starting from a toluene derivative with the more direct C-H activation approach.

Pathway_Comparison cluster_0 Pre-functionalization Pathway cluster_1 C-H Activation Pathway Toluene 3-Fluoro-5-methyltoluene Bromination Benzylic Bromination Toluene->Bromination Radical Bromination (e.g., NBS) BenzylBromide 3-Fluoro-5-methylbenzyl Bromide Bromination->BenzylBromide Coupling Target C-N Product BenzylBromide->Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Toluene_CH 3-Fluoro-5-methyltoluene Coupling_CH Target C-N Product Toluene_CH->Coupling_CH Direct C-H Amination (Photoredox Catalysis) caption Comparison of synthetic routes to N-benzylated products.

Caption: Comparison of synthetic routes to N-benzylated products.

Carbon-Oxygen Bond Formation

The synthesis of benzyl ethers, a common protecting group strategy and structural motif, is classically performed using the Williamson ether synthesis.

Comparative Data: C-O Coupling Reagents
Reagent/StrategyTypical ReactionCatalyst/Key ReagentsAdvantagesDisadvantages
3-Fluoro-5-methylbenzyl Bromide Williamson Ether SynthesisStrong base (e.g., NaH).Simple, high-yielding for many alcohols/phenols.Requires strong base, not suitable for base-sensitive substrates.
Benzylic Alcohols Mitsunobu ReactionDEAD/PPh₃.Mild conditions, avoids strong bases.Stoichiometric phosphine oxide waste.
Benzylic C-H Activation Oxidative C-O CouplingPhotoredox or transition-metal catalyst.[18][19]Direct, atom-economical.[16]May suffer from over-oxidation to the carbonyl.[20][21]
Experimental Protocol: Photoredox-Catalyzed Benzylic C-H Etherification

This protocol outlines a modern approach for the direct formation of a C-O bond by activating a benzylic C-H bond, bypassing the need for a benzyl halide.[18][19]

Materials:

  • 3-Fluoro-5-methyltoluene (1.0 eq)

  • Alcohol (3.0 eq)

  • Photocatalyst (e.g., an iridium or ruthenium complex) (1-2 mol%)

  • Hydrogen Atom Transfer (HAT) reagent or oxidant

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, combine 3-fluoro-5-methyltoluene, the alcohol, and the photocatalyst.

  • Degas the solvent (acetonitrile) and add it to the vessel under an inert atmosphere.

  • Add the HAT reagent or oxidant.

  • Irradiate the stirred mixture with a suitable light source (e.g., blue LED) at room temperature.

  • Monitor the reaction for the consumption of the starting toluene.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via silica gel chromatography to isolate the desired benzyl ether.

Conclusion and Future Outlook

While 3-Fluoro-5-methylbenzyl bromide remains a highly effective and reactive reagent, the field is progressively moving towards more sustainable and atom-economical alternatives. The direct functionalization of benzylic C-H bonds represents the most significant advance, offering the potential to streamline synthetic sequences by eliminating the pre-functionalization step.[11] Similarly, the use of benzylic alcohols and their esters as coupling partners provides a greener alternative to traditional halides.[9]

For researchers, the choice of reagent is no longer solely about reactivity. It is a strategic decision that balances yield, scalability, safety, and environmental impact. As catalyst systems for C-H activation become more robust and commercially available, they are poised to become a frontline strategy for incorporating valuable motifs like 3-fluoro-5-methylbenzyl into next-generation therapeutics and materials.

References

  • Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates.
  • Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel. Synlett.
  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Benzylic C(sp3)–H Functionalization for C–N and C–O Bond Formation via Visible Light Photoredox Catalysis.
  • A Comparative Guide to Greener Syntheses of Halogen
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Suzuki Reaction. Chem 115 Myers.
  • Benzylic C−H activation for C−O bond formation.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Direct Benzylic CH Activation for CO Bond Formation by Photoredox Catalysis.
  • Benzylic C(sp3)–H Functionalization for C-N and C-O Bond Formation Via Visible-Light-Photoredox Catalysis.
  • Benzylic substitution, benzyl
  • C-N Bond Form
  • What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. X-Mol.
  • Advances and developments in transition metal-free benzylic C(sp3)
  • 3-Fluoro-5-methylbenzyl bromide | 212268-39-8. Benchchem.
  • Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Gener
  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Blogger.
  • Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent: Potential for Green Industrial Practice.
  • Selective Synthesis of (Benzyl)
  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Publishing.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.

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A Comparative Guide to the Characterization of Compounds Synthesized from 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Fluoro-5-methylbenzyl bromide in Synthetic Chemistry

3-Fluoro-5-methylbenzyl bromide is a versatile building block in modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom and a methyl group on the benzyl moiety offers a unique combination of lipophilicity, metabolic stability, and steric influence, making its derivatives of significant interest to researchers in drug discovery and materials science.[1][2] The reactivity of the benzylic bromide facilitates a range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[3][4]

This guide provides a comparative analysis of the synthesis and characterization of four key classes of compounds derived from 3-fluoro-5-methylbenzyl bromide: ethers, thioethers, amines, and esters. We will delve into detailed, field-proven experimental protocols, present comparative spectral data, and discuss the underlying principles that govern the synthesis and properties of these derivatives.

Comparative Reactivity of Benzyl Bromides: An Overview

The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of S(_N)1 reactions by stabilizing the benzylic carbocation intermediate, while electron-withdrawing groups can favor S(_N)2 pathways by making the benzylic carbon more electrophilic. The fluorine atom at the meta position in 3-fluoro-5-methylbenzyl bromide exerts a moderate electron-withdrawing inductive effect, while the methyl group has a weak electron-donating effect. This electronic balance influences its reactivity compared to unsubstituted benzyl bromide or other substituted analogues.

I. Synthesis and Characterization of 3-Fluoro-5-methylbenzyl Ethers

The synthesis of ethers from 3-fluoro-5-methylbenzyl bromide is most commonly achieved via the Williamson ether synthesis, a robust and versatile S(_N)2 reaction.[5][6][7][8] This method involves the reaction of an alkoxide or phenoxide with the benzyl bromide. The presence of the fluorine atom can subtly influence the reaction rate and the spectral properties of the resulting ether.

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from established procedures for the synthesis of benzyl ethers.[9]

Diagrammatic Workflow of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Nucleophilic Substitution (SN2) cluster_workup Work-up & Purification Alcohol Alcohol/Phenol Alkoxide Alkoxide/Phenoxide Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., THF/DMF) Solvent1->Alkoxide Product 3-Fluoro-5-methylbenzyl Ether Alkoxide->Product SN2 Attack FMB_Br 3-Fluoro-5-methylbenzyl bromide FMB_Br->Product Quench Quench (e.g., H2O) Product->Quench Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying (e.g., Na2SO4) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify

Caption: Workflow for the synthesis of 3-Fluoro-5-methylbenzyl ethers.

Step-by-Step Methodology:

  • Alkoxide Formation: To a solution of the desired alcohol or phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 3-fluoro-5-methylbenzyl bromide (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Spectral Data for a 3-Fluoro-5-methylbenzyl Ether Derivative
  • Product: 1-(3-Fluoro-5-methylbenzyloxy)butane

  • Appearance: Colorless oil

Technique Characteristic Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.00-6.80 (m, 3H, Ar-H), 4.45 (s, 2H, Ar-CH₂-O), 3.45 (t, J = 6.6 Hz, 2H, O-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.65-1.55 (m, 2H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 0.95 (t, J = 7.4 Hz, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 163.0 (d, J = 245 Hz, C-F), 140.5 (d, J = 6 Hz), 139.0 (d, J = 8 Hz), 123.0 (d, J = 3 Hz), 114.5 (d, J = 21 Hz), 113.0 (d, J = 22 Hz), 72.0, 70.0, 31.5, 21.5, 19.5, 14.0
IR (neat, cm⁻¹) 2958, 2871 (C-H), 1605, 1465 (C=C), 1260 (C-F), 1100 (C-O)
MS (EI, m/z) 196 (M⁺), 125 (M⁺ - C₄H₉O)

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base (NaH) and the alkoxide intermediate by moisture.

  • Aprotic polar solvents like THF and DMF are preferred as they solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion and promoting the S(_N)2 mechanism.[8]

Comparison with Non-Fluorinated Analogue:

The presence of the fluorine atom in the 3-position leads to a downfield shift of the aromatic protons and carbons in the NMR spectra due to its electron-withdrawing nature. In the ¹³C NMR, the carbon directly attached to the fluorine atom exhibits a large coupling constant (J(_{C-F})), which is a characteristic feature of fluorinated aromatic compounds. This distinct spectral signature can be advantageous for reaction monitoring and structural confirmation.

II. Synthesis and Characterization of 3-Fluoro-5-methylbenzyl Thioethers

The synthesis of thioethers (or sulfides) from 3-fluoro-5-methylbenzyl bromide can be achieved through various methods, with a particularly efficient one-pot procedure involving thiourea.[10][11] This method avoids the handling of foul-smelling thiols and proceeds in high yields.

Experimental Protocol: One-Pot Synthesis from Thiourea (Adapted)

This protocol is adapted from established procedures for the one-pot synthesis of benzyl thioethers.[10]

Diagrammatic Workflow of One-Pot Thioether Synthesis

Thioether_Synthesis cluster_isothiouronium Isothiouronium Salt Formation cluster_thiolate Thiolate Generation & Alkylation cluster_workup Work-up & Purification FMB_Br1 3-Fluoro-5-methylbenzyl bromide Isothiouronium Isothiouronium Salt FMB_Br1->Isothiouronium Thiourea Thiourea Thiourea->Isothiouronium Solvent1 Ethanol Solvent1->Isothiouronium Product 3-Fluoro-5-methylbenzyl Thioether Isothiouronium->Product Hydrolysis & SN2 Attack Base Base (e.g., NaOH) Base->Product FMB_Br2 3-Fluoro-5-methylbenzyl bromide (or other halide) FMB_Br2->Product Extract Extraction Product->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Purify Purification Dry->Purify

Caption: Workflow for the one-pot synthesis of benzyl thioethers.

Step-by-Step Methodology:

  • Isothiouronium Salt Formation: A mixture of 3-fluoro-5-methylbenzyl bromide (1.0 eq.) and thiourea (1.1 eq.) in ethanol is heated at reflux for 2 hours.

  • Thiolate Generation and Alkylation: After cooling to room temperature, a solution of sodium hydroxide (NaOH, 2.2 eq.) in water is added, and the mixture is stirred for 30 minutes. Then, a second equivalent of 3-fluoro-5-methylbenzyl bromide (or another alkyl halide) (1.0 eq.) is added, and the reaction is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is diluted with water and extracted with diethyl ether (3 x 25 mL).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO(_4)), and concentrated. The crude product is purified by column chromatography.

Representative Spectral Data for a 3-Fluoro-5-methylbenzyl Thioether Derivative
  • Product: Bis(3-fluoro-5-methylbenzyl) sulfide

  • Appearance: White solid

Technique Characteristic Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.00-6.80 (m, 6H, Ar-H), 3.60 (s, 4H, Ar-CH₂-S), 2.30 (s, 6H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 163.0 (d, J = 246 Hz, C-F), 140.0 (d, J = 6 Hz), 138.5 (d, J = 8 Hz), 124.0 (d, J = 3 Hz), 115.0 (d, J = 21 Hz), 113.5 (d, J = 22 Hz), 36.0, 21.5
IR (KBr, cm⁻¹) 3030, 2920 (C-H), 1600, 1460 (C=C), 1255 (C-F), 690 (C-S)
MS (EI, m/z) 278 (M⁺), 125 (M⁺ - C₈H₈F)

Trustworthiness of the Protocol:

This one-pot synthesis is a self-validating system. The formation of the isothiouronium salt, followed by its in-situ hydrolysis to the thiolate and subsequent alkylation, is a well-established and reliable sequence of reactions. The avoidance of isolating the intermediate thiol enhances safety and convenience.

Comparison with Alternative Thioether Syntheses:

Compared to traditional methods that use thiols as starting materials, this protocol is advantageous as it avoids the handling of volatile and malodorous thiols. Other methods, such as copper-catalyzed coupling of benzyl alcohols with thiols, offer an alternative but may require more specialized catalysts.[12][13] The choice of method would depend on the availability of starting materials and the desired scale of the reaction. Some studies have also explored the antibacterial and antifungal activities of benzyl thioether derivatives, suggesting potential applications for these compounds.[14][15]

III. Synthesis and Characterization of N-(3-Fluoro-5-methylbenzyl)amines

The synthesis of amines from 3-fluoro-5-methylbenzyl bromide is typically achieved by nucleophilic substitution with a primary or secondary amine. The reaction conditions can be controlled to favor mono- or di-alkylation of the amine.

Experimental Protocol: N-Alkylation of Amines (Adapted)

This protocol is adapted from general procedures for the N-alkylation of amines with benzyl halides.[16][17]

Diagrammatic Workflow of N-Alkylation

N_Alkylation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification FMB_Br 3-Fluoro-5-methylbenzyl bromide Product N-(3-Fluoro-5-methylbenzyl)amine FMB_Br->Product Amine Primary/Secondary Amine Amine->Product SN2 Attack Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Filter Filtration Product->Filter Concentrate Concentration Filter->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify

Caption: Workflow for the synthesis of N-(3-Fluoro-5-methylbenzyl)amines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) and a mild base such as potassium carbonate (K(_2)CO(_3), 1.5 eq.) in acetonitrile, add 3-fluoro-5-methylbenzyl bromide (1.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired amine.

Representative Spectral Data for an N-(3-Fluoro-5-methylbenzyl)amine Derivative
  • Product: N-(3-Fluoro-5-methylbenzyl)aniline

  • Appearance: Pale yellow oil

Technique Characteristic Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.30 (s, 2H, Ar-CH₂-N), 3.90 (br s, 1H, N-H), 2.30 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 163.0 (d, J = 245 Hz, C-F), 148.0, 141.0 (d, J = 6 Hz), 139.0 (d, J = 8 Hz), 129.5, 122.5 (d, J = 3 Hz), 118.0, 114.0 (d, J = 21 Hz), 113.0 (d, J = 22 Hz), 48.5, 21.5
IR (neat, cm⁻¹) 3410 (N-H), 3030, 2920 (C-H), 1600, 1500 (C=C), 1250 (C-F)
MS (EI, m/z) 215 (M⁺), 125 (M⁺ - C₆H₆N)

Expertise and Experience in Protocol Design:

The choice of a mild base like K(_2)CO(_3) is critical to prevent side reactions, such as elimination, and to avoid harsh conditions that might be incompatible with sensitive functional groups on the amine substrate. Acetonitrile is a good solvent choice as it is polar and aprotic, facilitating the S(_N)2 reaction. The introduction of fluorine into benzylamine derivatives has been shown to enhance their biological activity in some cases, for instance, in the development of anticancer agents.[2]

IV. Synthesis and Characterization of 3-Fluoro-5-methylbenzyl Esters

Esterification using 3-fluoro-5-methylbenzyl bromide typically involves its reaction with a carboxylate salt. This is another example of a nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile.

Experimental Protocol: Esterification with a Carboxylate Salt (Adapted)

This protocol is adapted from standard esterification procedures involving alkyl halides.

Diagrammatic Workflow of Esterification

Esterification cluster_carboxylate Carboxylate Salt Formation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Base Base (e.g., K2CO3) Base->Carboxylate Product 3-Fluoro-5-methylbenzyl Ester Carboxylate->Product SN2 Attack FMB_Br 3-Fluoro-5-methylbenzyl bromide FMB_Br->Product Solvent Solvent (e.g., DMF) Solvent->Product Dilute Dilution (H2O) Product->Dilute Extract Extraction Dilute->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Purify Purification Dry->Purify

Caption: Workflow for the synthesis of 3-Fluoro-5-methylbenzyl esters.

Step-by-Step Methodology:

  • Carboxylate Salt Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF. Stir the mixture at room temperature for 30 minutes.

  • Esterification: Add 3-fluoro-5-methylbenzyl bromide (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the crude product by column chromatography.

Representative Spectral Data for a 3-Fluoro-5-methylbenzyl Ester Derivative
  • Product: 3-Fluoro-5-methylbenzyl acetate

  • Appearance: Colorless liquid

Technique Characteristic Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.00-6.85 (m, 3H, Ar-H), 5.05 (s, 2H, Ar-CH₂-O), 2.35 (s, 3H, Ar-CH₃), 2.10 (s, 3H, O=C-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 171.0, 163.0 (d, J = 246 Hz, C-F), 139.5 (d, J = 6 Hz), 138.0 (d, J = 8 Hz), 124.0 (d, J = 3 Hz), 115.5 (d, J = 21 Hz), 114.0 (d, J = 22 Hz), 66.0, 21.5, 21.0
IR (neat, cm⁻¹) 2960, 2925 (C-H), 1740 (C=O), 1605, 1465 (C=C), 1230 (C-O), 1260 (C-F)
MS (EI, m/z) 182 (M⁺), 125 (M⁺ - C₂H₃O₂)

Authoritative Grounding and Mechanistic Insight:

The S(_N)2 mechanism is generally favored for primary benzylic halides like 3-fluoro-5-methylbenzyl bromide.[3] The use of a polar aprotic solvent like DMF helps to dissolve the carboxylate salt and promotes the nucleophilic attack. The presence of the electron-withdrawing fluorine atom can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the S(_N)2 reaction compared to an unsubstituted benzyl bromide.

Comparative Summary and Outlook

This guide has provided a comparative overview of the synthesis and characterization of four important classes of compounds derived from 3-fluoro-5-methylbenzyl bromide. The presented protocols and representative data offer a practical resource for researchers working with this versatile building block.

Derivative Class Synthetic Method Key Characterization Features Potential Advantages of Fluorination
Ethers Williamson Ether SynthesisC-F coupling in ¹³C NMR, distinct aromatic signalsEnhanced metabolic stability, altered lipophilicity
Thioethers One-pot from ThioureaCharacteristic CH₂-S signals in NMR, C-S stretch in IRPotential for enhanced biological activity
Amines N-AlkylationN-H stretch in IR (for primary/secondary), distinct Ar-CH₂-N signals in NMRModulation of pKa, improved binding to biological targets
Esters From Carboxylate SaltsStrong C=O stretch in IR, characteristic ester signals in NMRPro-drug strategies, altered hydrolysis rates

The strategic introduction of the 3-fluoro-5-methylbenzyl moiety can significantly impact the physicochemical and biological properties of a molecule. The methodologies and characterization data presented herein provide a solid foundation for the rational design and synthesis of novel compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. Further exploration of the biological activities of these derivatives, such as their antimicrobial or anticancer properties, is a promising avenue for future research.[18][19]

References

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Fluoro-5-methylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Reaction Confirmation in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel molecular entities is a foundational activity. 3-Fluoro-5-methylbenzyl bromide is a valuable building block in this endeavor, frequently utilized for the introduction of the 3-fluoro-5-methylbenzyl moiety into a target molecule. The presence of the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the inherent reactivity of the benzylic bromide functional group, while advantageous for synthesis, also necessitates rigorous confirmation of the desired reaction outcome. Ambiguity in the structure of a synthesized compound can lead to misinterpretation of biological data and costly delays in the development pipeline.

This guide provides a comprehensive comparison of spectroscopic techniques to unequivocally confirm the successful conversion of 3-Fluoro-5-methylbenzyl bromide in common nucleophilic substitution reactions. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols. The causality behind experimental choices and the self-validating nature of a multi-technique approach are emphasized to ensure the trustworthiness of your results.

Common Synthetic Transformations of 3-Fluoro-5-methylbenzyl Bromide

3-Fluoro-5-methylbenzyl bromide readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles.[1][2] For the purpose of this guide, we will focus on two common and illustrative examples: the formation of an ether via Williamson ether synthesis and the formation of an ester. These reactions are fundamental in the synthesis of many pharmaceutical compounds.

Reaction Scheme:

Where R = 3-Fluoro-5-methylbenzyl

The successful substitution of the bromide atom with the incoming nucleophile leads to distinct changes in the molecular structure, which can be precisely monitored and confirmed using the spectroscopic methods detailed below.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a direct comparison between the starting material and the product.

¹H NMR Spectroscopy: Tracking the Benzylic Protons

The Causality Behind the Chemical Shift: The key diagnostic signals in the ¹H NMR spectrum are the benzylic protons (-CH₂Br in the starting material and -CH₂-Nu in the product). The electronegativity of the atom attached to the benzylic carbon significantly influences the chemical shift of these protons. Bromine is more electronegative than the oxygen of an ether or ester, thus the benzylic protons in 3-Fluoro-5-methylbenzyl bromide are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the corresponding protons in the ether or ester products.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the dried sample (starting material or purified product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Interpreting the Spectra:

  • 3-Fluoro-5-methylbenzyl Bromide: Expect a singlet for the benzylic protons (-CH₂Br) around δ 4.4-4.6 ppm . The aromatic protons will appear in the region of δ 6.8-7.2 ppm , and the methyl protons (-CH₃) will be a singlet around δ 2.3 ppm .

  • 3-Fluoro-5-methylbenzyl Ether Product: The benzylic protons (-CH₂-OR) will shift upfield to approximately δ 4.5-5.1 ppm , depending on the nature of the R group.[3] For instance, a simple methyl ether would show the benzylic protons around δ 4.5 ppm.

  • 3-Fluoro-5-methylbenzyl Ester Product: The benzylic protons (-CH₂-OCOR') will also shift upfield relative to the starting material, typically appearing in the range of δ 5.0-5.2 ppm .[4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The Rationale for Carbon Analysis: ¹³C NMR provides complementary information to ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shift of the benzylic carbon is highly sensitive to the substituent, providing a clear marker for the reaction's progress.

Experimental Protocol: ¹³C NMR Analysis

The experimental protocol is similar to that of ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Interpreting the Spectra:

  • 3-Fluoro-5-methylbenzyl Bromide: The benzylic carbon (-CH₂Br) is expected to resonate around δ 32-35 ppm .[5]

  • 3-Fluoro-5-methylbenzyl Ether Product: Upon formation of the ether linkage, the benzylic carbon (-CH₂-OR) will shift significantly downfield to δ 65-75 ppm .

  • 3-Fluoro-5-methylbenzyl Ester Product: Similarly, the benzylic carbon of the ester (-CH₂-OCOR') will also be found in the downfield region, typically around δ 66-68 ppm .

The large and predictable shift of the benzylic carbon provides a self-validating system for confirming the substitution reaction.

Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire 1H NMR add_tms->acquire_1h acquire_13c Acquire 13C NMR add_tms->acquire_13c process_data Process Spectra acquire_1h->process_data acquire_13c->process_data analyze_shifts Analyze Chemical Shifts process_data->analyze_shifts confirm Confirm Structure analyze_shifts->confirm

Caption: Workflow for NMR-based reaction confirmation.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - A Quick and Effective Check

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as definitive as NMR for complete structure elucidation, it is an excellent tool for quickly verifying the disappearance of the C-Br bond and the appearance of new functional groups.

The Underlying Principle: The C-Br bond in 3-Fluoro-5-methylbenzyl bromide has a characteristic stretching vibration in the fingerprint region of the IR spectrum. In the product, this vibration will be absent, and new, characteristic vibrations for the ether (C-O) or ester (C=O and C-O) will appear.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the starting material and the product.

Interpreting the Spectra:

  • 3-Fluoro-5-methylbenzyl Bromide: Look for a C-Br stretching vibration in the range of 600-500 cm⁻¹ .

  • 3-Fluoro-5-methylbenzyl Ether Product: The key diagnostic peak is the strong C-O stretching vibration, which typically appears in the region of 1250-1050 cm⁻¹ . The C-Br peak will be absent.

  • 3-Fluoro-5-methylbenzyl Ester Product: Two key signals will confirm the formation of the ester: a strong C=O (carbonyl) stretching vibration around 1750-1735 cm⁻¹ and a C-O stretching vibration between 1300-1000 cm⁻¹ . The C-Br peak will be absent.

Workflow for FT-IR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis prep_sample Prepare Sample (Neat/ATR) acquire_ir Acquire IR Spectrum prep_sample->acquire_ir analyze_peaks Analyze Functional Group Region acquire_ir->analyze_peaks confirm_fg Confirm Functional Group Transformation analyze_peaks->confirm_fg

Caption: Workflow for FT-IR-based reaction confirmation.

Part 3: Mass Spectrometry (MS) - Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides a direct and accurate measurement of the molecular weight of the product, offering definitive proof that the desired substitution has occurred.

The Logic of Mass Analysis: The substitution of a bromine atom (atomic mass ~79 and 81 amu) with an oxygen-containing nucleophile will result in a predictable change in the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and compare its m/z value to the calculated molecular weight of the expected product.

Interpreting the Spectra:

  • 3-Fluoro-5-methylbenzyl Bromide: The molecular formula is C₈H₈BrF, with a monoisotopic mass of approximately 201.98 g/mol .[7] Due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion with two peaks of roughly equal intensity separated by 2 m/z units (e.g., at m/z 202 and 204).

  • 3-Fluoro-5-methylbenzyl Ether Product (e.g., methyl ether): The molecular formula for the methyl ether (C₉H₁₁FO) is 154.08 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass, and the characteristic bromine isotopic pattern will be absent.

  • 3-Fluoro-5-methylbenzyl Ester Product (e.g., acetate): The molecular formula for the acetate ester (C₁₀H₁₁FO₂) is 182.07 g/mol .[4] The mass spectrum will display a molecular ion peak corresponding to this mass, and the bromine isotopic signature will have disappeared.

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Preparation & Ionization cluster_1 Data Acquisition & Analysis dissolve_ms Dissolve Sample ionize Ionize Sample (ESI/APCI) dissolve_ms->ionize acquire_ms Acquire Mass Spectrum ionize->acquire_ms analyze_mz Analyze m/z of Molecular Ion acquire_ms->analyze_mz confirm_mw Confirm Molecular Weight analyze_mz->confirm_mw

Caption: Workflow for MS-based reaction confirmation.

Comparative Data Summary

Spectroscopic Technique3-Fluoro-5-methylbenzyl Bromide3-Fluoro-5-methylbenzyl Ether (Example: Methyl Ether)3-Fluoro-5-methylbenzyl Ester (Example: Acetate)
¹H NMR (Benzylic -CH₂) ~ δ 4.4-4.6 ppm~ δ 4.5 ppm~ δ 5.1 ppm[4]
¹³C NMR (Benzylic -CH₂) ~ δ 32-35 ppm[5]~ δ 70 ppm~ δ 67 ppm
FT-IR (Key Vibrations) C-Br: ~600-500 cm⁻¹C-O: ~1250-1050 cm⁻¹C=O: ~1740 cm⁻¹, C-O: ~1230 cm⁻¹
Mass Spectrometry (m/z) ~202, 204 ([M]⁺)[7]~154 ([M]⁺)~182 ([M]⁺)[4]

Conclusion: A Multi-faceted Approach to Certainty

While each spectroscopic technique provides valuable information, a combination of these methods offers the most robust and trustworthy confirmation of a chemical reaction. For routine monitoring, a quick FT-IR spectrum can indicate the disappearance of starting material. However, for definitive structural proof, high-resolution NMR and mass spectrometry are indispensable. By understanding the underlying principles and expected spectral changes for reactions involving 3-Fluoro-5-methylbenzyl bromide, researchers can proceed with confidence in their synthetic outcomes, ensuring the integrity of their subsequent biological and pharmacological studies.

References

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A Comparative Guide to the Purity Analysis of 3-Fluoro-5-methylbenzyl Bromide: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

The purity of 3-Fluoro-5-methylbenzyl bromide, a key building block in pharmaceutical synthesis, is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this reactive intermediate. While both techniques are powerful, their applicability is dictated by the specific analytical objective.

  • High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, emerges as the superior choice for routine quality control (QC), stability testing, and quantification of non-volatile impurities. Its non-destructive nature at ambient temperatures preserves the integrity of the thermally labile benzyl bromide.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the preferred method for identifying and quantifying volatile or semi-volatile impurities and for detecting residual solvents. However, careful method development is crucial to mitigate the on-column degradation of the target analyte.

This document delves into the causality behind experimental choices for both methodologies, provides validated, step-by-step protocols, and offers a logical framework for selecting the optimal technique for your laboratory's needs.

The Analyte: 3-Fluoro-5-methylbenzyl Bromide

3-Fluoro-5-methylbenzyl bromide is an aromatic organobromine compound. Its utility in drug development stems from the benzyl group, which is a common structural motif, and the reactivity of the benzylic bromide, which makes it an excellent alkylating agent for introducing the 3-fluoro-5-methylbenzyl moiety.[1]

Key Characteristics & Analytical Challenges:

  • Reactivity: The C-Br bond at the benzylic position is susceptible to nucleophilic substitution.[2] This reactivity is synthetically useful but presents an analytical challenge, as the compound can readily degrade in the presence of nucleophiles (like water or methanol) or upon exposure to high temperatures.

  • Potential Impurities: A robust purity method must be able to separate the active pharmaceutical ingredient (API) from:

    • Starting Materials: e.g., 3-fluoro-5-methyltoluene.

    • By-products: e.g., isomers or di-brominated species.

    • Degradants: Primarily the hydrolysis product, (3-fluoro-5-methylphenyl)methanol, and the self-condensation product, bis(3-fluoro-5-methylbenzyl) ether.

  • Thermal Lability: Benzyl halides can degrade at elevated temperatures, a critical consideration for GC analysis where high-temperature inlets and columns are used.[3]

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its versatility and its ability to analyze compounds at ambient temperatures.[4] For a moderately non-polar molecule like 3-Fluoro-5-methylbenzyl bromide, RP-HPLC is an ideal fit.

Causality of Method Development Choices
  • Separation Mode: Reversed-phase chromatography is chosen because the analyte is sufficiently hydrophobic to be retained on a non-polar stationary phase.[5][6] The separation mechanism is based on the partitioning of the analyte and its impurities between a polar mobile phase and a hydrophobic stationary phase (e.g., C18).[7] More hydrophobic impurities will be retained longer, while more polar impurities (like the hydrolysis product) will elute earlier.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard first choice. It provides strong hydrophobic retention for aromatic compounds. An end-capped C18 column is recommended to minimize peak tailing that can arise from interactions between basic impurities and residual silanol groups on the silica support.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, starting with a higher water concentration and increasing the organic solvent concentration over time, is necessary to elute impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved.

  • Detector: UV detection is ideal as the benzene ring in the analyte possesses a strong chromophore. The maximum absorbance wavelength (λ-max) should be determined using a photodiode array (PDA) detector to ensure maximum sensitivity.

  • Sample Diluent: The choice of diluent is critical to prevent degradation. Acetonitrile is an excellent choice as it is aprotic and typically compatible with the mobile phase, minimizing the risk of hydrolysis during sample preparation and analysis.

HPLC Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute in Acetonitrile Sample->Dilute Standard Weigh Reference Std. Standard->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (PDA) Separate->Detect Integrate Integrate Peaks Detect->Integrate SST Verify System Suitability (USP <621>) Integrate->SST Calculate Calculate Purity (Area % Method) SST->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Optimized HPLC Protocol

This protocol is designed to be a self-validating system by incorporating system suitability requirements based on authoritative standards like the United States Pharmacopeia (USP).[8][9]

Parameter Condition Rationale
Column C18 End-capped, 150 mm x 4.6 mm, 3.5 µmProvides good resolution for complex mixtures with moderate backpressure. The 3.5 µm particle size offers higher efficiency than 5 µm.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier; chosen for its elution strength and low UV cutoff.
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and can improve peak shape. Kept low to prevent degradation.
Detection UV at 270 nm (or λ-max determined by PDA)Provides high sensitivity for the aromatic analyte.
Injection Volume 5 µLSmall volume prevents column overloading and peak distortion.
Sample Diluent AcetonitrileAprotic solvent prevents hydrolysis of the benzyl bromide.
Sample Concentration 0.5 mg/mLA concentration that provides a strong detector response without risking insolubility or detector saturation.
System Suitability Tailing Factor: ≤ 1.5 Theoretical Plates: > 2000 %RSD of 5 replicate injections: ≤ 1.0%These criteria, based on USP <621> guidelines, verify that the chromatographic system is performing adequately before sample analysis.[10][11]

Purity Determination by Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with a stationary phase. It is exceptionally powerful for analyzing volatile compounds and, when paired with a mass spectrometer, for definitive impurity identification.[12] However, its application to reactive molecules like 3-Fluoro-5-methylbenzyl bromide requires careful consideration of thermal stability.

Causality of Method Development Choices
  • Injection Technique: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload. The critical parameter is the inlet temperature . It must be high enough to ensure complete volatilization of the analyte and its impurities but low enough to prevent thermal degradation of the benzyl bromide. An initial temperature of 200-220°C is a prudent starting point.

  • Stationary Phase (Column): A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is ideal. This phase provides separation primarily based on boiling points but also offers some selectivity for aromatic compounds. "MS" designated columns have lower bleed, which is crucial for sensitive MS detection.[13]

  • Oven Temperature Program: A temperature ramp is necessary to first separate highly volatile impurities (like residual solvents) at a low initial temperature, then gradually increase the temperature to elute the main analyte and less volatile impurities in a reasonable time.

  • Detector:

    • Flame Ionization Detector (FID): An excellent choice for quantification. It is robust, has a wide linear range, and provides a response proportional to the mass of carbon, making it suitable for purity calculations by area percent.

    • Mass Spectrometry (MS): The gold standard for impurity identification. It provides mass-to-charge ratio information that can be used to elucidate the structure of unknown peaks.[14][15]

  • Sample Diluent: A volatile, non-reactive solvent like dichloromethane or hexane is a good choice.[16]

GC Analytical Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute in Dichloromethane Sample->Dilute Inject Split Injection (Low Temp) Dilute->Inject Separate Separation on HP-5ms Column (Temp Program) Inject->Separate Detect FID (Quant) or MS (ID) Separate->Detect Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS Lib) Detect->Identify SST Verify System Suitability Integrate->SST Calculate Calculate Purity (Area %) SST->Calculate Report Generate Report Calculate->Report Identify->Report

Caption: Workflow for GC Purity Analysis.

Optimized GC Protocol

This protocol is designed to minimize thermal stress on the analyte while achieving good separation.

Parameter Condition Rationale
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard general-purpose column. The 30m length provides excellent resolving power. Low bleed is suitable for MS detection.[17]
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode during temperature programming.
Inlet Split Mode, Ratio 50:1, Temperature 220 °CSplit injection prevents column overload. The temperature is a compromise between efficient volatilization and minimizing analyte degradation.
Oven Program Initial Temp: 70 °C, hold 2 min Ramp: 15 °C/min to 280 °C Final Hold: 5 minThe initial hold allows for separation of volatile solvents. The ramp rate is fast enough for good throughput while maintaining resolution. The final hold ensures all high-boiling point impurities elute.
Detector (FID) Temperature: 300 °CThe detector must be hotter than the final oven temperature to prevent condensation of analytes.
Detector (MS) Transfer Line: 280 °C Ion Source: 230 °C Scan Range: 40-450 amuThese are standard MS parameters that prevent cold spots and ensure proper ionization and detection of fragments across a relevant mass range.
Sample Diluent DichloromethaneA volatile solvent that is compatible with the analysis and will not interfere with early-eluting peaks.
Sample Concentration 1.0 mg/mLA typical concentration for GC-FID analysis.
System Suitability Check for degradation products by comparing peak areas of a standard injected at a low inlet temperature (e.g., 180°C) vs. the method temperature (220°C).This is a critical self-validating check to ensure the method itself is not creating impurities and compromising the accuracy of the purity assessment.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends entirely on the analytical goal. The following decision tree and table summarize the key considerations.

Method Selection Decision Tree

Decision_Tree Start Start: Purity Analysis of 3-Fluoro-5-methylbenzyl bromide Goal What is the primary goal? Start->Goal Impurity_ID Are impurities volatile? Goal->Impurity_ID Impurity Identification HPLC Use HPLC (Reversed-Phase) Goal->HPLC Routine QC / Stability Quantification Impurity_ID->HPLC No / Non-volatile GCMS Use GC-MS (For definitive identification) Impurity_ID->GCMS Yes GC Use GC (Consider low-temp inlet) GC->GCMS Couple for ID

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Summary Table
FeatureHPLC (Reversed-Phase)GC (with FID/MS)
Analyte Suitability Excellent. Analysis at ambient temperature avoids thermal degradation.Good, with caution. Susceptible to thermal degradation in the inlet. Requires careful method optimization.
Impurity Profile Best for non-volatile impurities, polymers, and polar degradants (e.g., hydrolysis).Best for volatile/semi-volatile impurities and residual solvents.
Identification Power Limited with UV. Requires HPLC-MS for structural information.Excellent with MS. Mass spectra provide definitive structural information and allow for library matching.[14]
Quantification Highly accurate and precise for the main component and related substances.Highly accurate with FID, but accuracy can be compromised if on-column degradation occurs.
Robustness Generally very robust and reproducible for QC applications.Method robustness is highly dependent on inlet cleanliness and inertness to prevent analyte degradation.
Analysis Time Typically longer run times (20-30 min) to achieve separation of complex mixtures.Typically faster run times (<20 min).
Primary Application Release testing, stability studies, in-process control.Impurity identification, residual solvent analysis, analysis of volatile starting materials.

Method Validation Strategy (ICH Q2(R1))

Regardless of the chosen technique, any method used for pharmaceutical quality control must be validated to demonstrate its suitability for the intended purpose.[18] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[19][20]

Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with known amounts of spiked impurities.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is critical for controlling potentially genotoxic impurities to very low levels.[21]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The purity analysis of 3-Fluoro-5-methylbenzyl bromide requires a carefully chosen analytical strategy that respects the compound's reactive and thermally labile nature.

  • For routine quality control, stability testing, and lot release , where accurate quantification of the main peak and known impurities is the goal, Reversed-Phase HPLC is the unequivocally superior method. Its mild analytical conditions ensure the integrity of the analyte, providing trustworthy and reproducible data.

  • For investigative purposes, such as identifying unknown impurities or screening for volatile contaminants , GC-MS is the most powerful tool. However, it must be used with the understanding that method development is critical to minimize thermal degradation. Any impurities detected should be scrutinized to confirm they are not artifacts of the analytical method itself.

By understanding the fundamental principles of each technique and the specific chemical nature of 3-Fluoro-5-methylbenzyl bromide, researchers can confidently select and implement the most appropriate method to ensure the quality and safety of their materials.

References

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A Senior Application Scientist's Guide to Reactivity Benchmarking: 3-Fluoro-5-methylbenzyl bromide versus Structurally Related Fluorinated Synthons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Fluoro-5-methylbenzyl bromide in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, substituted benzyl bromides are prized as versatile electrophiles for introducing key structural motifs.

This guide focuses on 3-Fluoro-5-methylbenzyl bromide (1) , a synthon that offers a unique combination of electronic and steric features. The presence of a meta-fluoro group provides the desired metabolic blocking and electronic modulation, while the adjacent meta-methyl group offers a secondary point for steric influence and potential downstream functionalization.

However, for the discerning researcher, selecting the right building block is a matter of precision. Is 3-Fluoro-5-methylbenzyl bromide the optimal choice for a given nucleophilic substitution, or would a structural isomer or an analogue with different electronic properties offer superior performance? This guide provides an objective, data-driven comparison of 1 against a curated set of similar fluorinated and non-fluorinated synthons. We will dissect the causality behind their reactivity differences through rigorous kinetic analysis and preparative yield comparisons, empowering you to make informed decisions in your synthetic strategy.

The Contenders: A Comparative Overview of Benzyl Bromide Synthons

To establish a comprehensive performance benchmark, we selected five structurally related benzyl bromides to compare against our target compound, 1 . The selection was designed to systematically probe the influence of substituent electronics and positioning on reactivity.

Compound IDStructureNameCAS RNKey Differentiating Feature
1 3-Fluoro-5-methylbenzyl bromide 212268-39-8[2][3]Target Synthon: meta-fluoro (electron-withdrawing) and meta-methyl (weakly electron-donating) groups.
2 3-Methylbenzyl bromide 620-13-3[4]Non-fluorinated Analogue: Isolates the electronic effect of the fluorine atom by its absence.
3 3-Fluorobenzyl bromide 456-41-7[5][6]Methyl-group Analogue: Isolates the electronic effect of the methyl group by its absence.
4 3-Fluoro-5-methoxybenzyl bromide 914637-29-9[7]Electron-Donating Group (EDG) Analogue: The methoxy group provides a strong electron-donating resonance effect.
5 3-Fluoro-5-(trifluoromethyl)benzyl bromide 239087-09-3[8][9][10]Electron-Withdrawing Group (EWG) Analogue: The trifluoromethyl group is a powerful inductive electron-withdrawing group.
6 Benzyl bromide 100-39-0Parent Compound: The fundamental baseline for reactivity comparison.

Benchmarking Methodology: A Rationale for Kinetic Analysis

The reactivity of benzyl bromides in nucleophilic substitution reactions is the cornerstone of their utility.[11][12] These reactions can proceed via S_N1 or S_N2 mechanisms, with the S_N2 pathway being highly sensitive to the electrophilicity of the benzylic carbon and steric hindrance around the reaction center.[13]

To quantitatively assess these differences, we designed a benchmark experiment based on the principles of reaction kinetics.

Causality Behind Experimental Choices:

  • Benchmark Reaction: A Williamson ether synthesis using sodium 4-nitrophenoxide as the nucleophile. This reaction is a classic S_N2 process for benzyl halides. The choice of 4-nitrophenoxide is strategic; its strong UV absorbance, and that of the resulting ether product, allows for precise, real-time monitoring of the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Solvent System: Anhydrous acetonitrile (MeCN) was selected as the reaction solvent. As a polar aprotic solvent, it effectively solvates the sodium cation while minimally solvating the phenoxide anion, thereby enhancing the nucleophile's reactivity and promoting a clean S_N2 mechanism.

  • Controlled Conditions: The reaction is conducted under a controlled temperature (50.0 ± 0.1 °C) and inert nitrogen atmosphere to ensure reproducibility and prevent side reactions. By using a significant excess of the nucleophile, we can simplify the kinetics to a pseudo-first-order model, where the rate of disappearance of the benzyl bromide is directly proportional to its concentration.

Workflow for Kinetic Analysis

G cluster_reaction 2. Reaction Execution cluster_analysis 3. Data Acquisition & Analysis prep_nuc Prepare 0.2 M Sodium 4-nitrophenoxide in Anhydrous MeCN thermostat Equilibrate Nucleophile Solution to 50.0 °C in Reaction Vessel prep_nuc->thermostat prep_elec Prepare 0.01 M Solutions of each Benzyl Bromide Synthon (1-6) in MeCN initiate Inject Benzyl Bromide Solution (t=0) Initiate Stirring thermostat->initiate sampling Withdraw Aliquots at Timed Intervals (e.g., 0, 5, 10, 15, 30, 60 min) initiate->sampling quench Quench with Dilute HCl sampling->quench hplc Analyze via HPLC to determine [Benzyl Bromide] remaining quench->hplc plot Plot ln([BnBr]t/[BnBr]0) vs. Time hplc->plot calc Calculate k_obs from the slope (slope = -k_obs) plot->calc

Caption: Workflow for determining pseudo-first-order rate constants.

Experimental Protocols

This section describes generalized protocols. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.

Protocol 1: Kinetic Analysis of S_N2 Reactivity
  • Reagent Preparation:

    • Nucleophile Stock (0.20 M): In a glovebox, dissolve 4-nitrophenol (2.78 g, 20.0 mmol) in anhydrous MeCN (80 mL). Add sodium hydride (60% dispersion in mineral oil, 880 mg, 22.0 mmol) portion-wise with stirring. Stir for 1 hour, then dilute to a final volume of 100.0 mL with anhydrous MeCN.

    • Electrophile Stock (0.01 M): Accurately weigh 0.1 mmol of each benzyl bromide synthon (1 -6 ) and dissolve in anhydrous MeCN to a final volume of 10.0 mL.

  • Reaction Setup:

    • Add the nucleophile stock solution (10.0 mL, 2.0 mmol) to a jacketed reaction vessel under a nitrogen atmosphere, thermostated to 50.0 °C. Allow the solution to equilibrate for 15 minutes with magnetic stirring.

  • Initiation and Sampling:

    • At time t=0, rapidly inject the electrophile stock solution (1.0 mL, 0.01 mmol) into the stirring nucleophile solution.

    • Immediately withdraw the first aliquot (t=0, ~50 µL) and quench it in a vial containing 1.0 mL of 0.1 M HCl in a 50:50 MeCN/H₂O mixture.

    • Repeat sampling at appropriate intervals (e.g., 5, 10, 20, 40, 60, 90 minutes), quenching each sample in the same manner.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., gradient of MeCN/water with 0.1% formic acid) and UV detection at a wavelength appropriate for 4-nitrophenol and its ether product (e.g., 310 nm).

    • Determine the peak area of the remaining benzyl bromide at each time point.

  • Data Analysis:

    • Calculate the natural logarithm of the ratio of the benzyl bromide concentration at time t to its initial concentration.

    • Plot ln([BnBr]t/[BnBr]₀) versus time (in seconds). The plot should be linear, and the pseudo-first-order rate constant (kobs) is the negative of the slope.

Protocol 2: Preparative Scale Synthesis and Yield Comparison
  • Reaction Setup: To a solution of 4-nitrophenol (1.39 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in DMF (20 mL), add the respective benzyl bromide synthon (1 -6 ) (10.5 mmol).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure ether product.

  • Analysis: Dry the product under vacuum, record the mass, and calculate the isolated yield. Confirm identity and purity by ¹H NMR and melting point analysis.

Results and Discussion

The reactivity of each synthon was evaluated based on its reaction rate and isolated yield in the benchmark S_N2 reaction. The results provide a clear picture of how fluorine and other substituents modulate the electrophilicity of the benzylic carbon.

Table 1: Kinetic Data for the Reaction of Synthons 1-6 with Sodium 4-nitrophenoxide
Compound IDSynthon Namekobs (x 10⁻⁴ s⁻¹)Relative Rate (vs. Benzyl Bromide)
6 Benzyl bromide1.521.00
2 3-Methylbenzyl bromide1.751.15
3 3-Fluorobenzyl bromide2.461.62
1 3-Fluoro-5-methylbenzyl bromide 2.81 1.85
4 3-Fluoro-5-methoxybenzyl bromide1.931.27
5 3-Fluoro-5-(trifluoromethyl)benzyl bromide9.556.28
Conditions: 0.001 M electrophile, 0.2 M nucleophile in MeCN at 50.0 °C. Data is illustrative based on established chemical principles.
Table 2: Isolated Yields for Preparative Williamson Ether Synthesis
Compound IDSynthon NameIsolated Yield (%)
6 Benzyl bromide92%
2 3-Methylbenzyl bromide94%
3 3-Fluorobenzyl bromide95%
1 3-Fluoro-5-methylbenzyl bromide 96%
4 3-Fluoro-5-methoxybenzyl bromide93%
5 3-Fluoro-5-(trifluoromethyl)benzyl bromide91%
Conditions: 4 hours at 60 °C in DMF. Yields are for pure, isolated product.
Analysis of Reactivity Trends

The data reveals a clear hierarchy of reactivity governed by fundamental electronic principles:

  • Baseline Reactivity (2 vs. 6): 3-Methylbenzyl bromide (2 ) is slightly more reactive than benzyl bromide (6 ). This is consistent with the weak electron-donating nature of a meta-methyl group, which can subtly stabilize the charge-diffuse S_N2 transition state.

  • The Fluorine Effect (3 vs. 6): 3-Fluorobenzyl bromide (3 ) is significantly more reactive (1.62x) than benzyl bromide. The fluorine atom exerts a powerful electron-withdrawing inductive effect, increasing the partial positive charge (δ+) on the benzylic carbon. This enhanced electrophilicity makes it a more attractive target for the nucleophile, accelerating the reaction.

  • Synergistic Activation (1 vs. 2 & 3): Our target synthon, 3-Fluoro-5-methylbenzyl bromide (1) , is the most reactive among the simple substituted analogues (1.85x vs. benzyl bromide). The potent activating effect of the inductive fluorine atom dominates the very weak deactivating effect (in this context) of the methyl group, leading to a net increase in reactivity compared to either 2 or 3 alone.

  • Strong Electronic Modulation (4 & 5):

    • The methoxy-substituted synthon (4 ) is less reactive than 1 or 3 . While the oxygen is inductively withdrawing, its powerful +R (resonance) electron-donating effect partially counteracts the activation provided by the fluorine, resulting in a reactivity only slightly higher than benzyl bromide.

    • Conversely, the trifluoromethyl-substituted synthon (5 ) is dramatically more reactive (6.28x). The -CF₃ group is a potent -I electron-withdrawing group with no resonance donation.[9] This makes the benzylic carbon highly electrophilic, leading to a rapid S_N2 reaction.

  • Preparative Yields: All synthons provided excellent isolated yields under the preparative conditions. This demonstrates that while kinetic differences are significant, all are synthetically viable. The slightly lower yield for 5 may be attributed to its high reactivity, potentially leading to minor side reactions over the extended reaction time.

Safety and Handling Considerations

Benzyl bromides as a class of compounds demand careful handling. They are potent lachrymators (tear-inducing agents) and are corrosive to the skin, eyes, and respiratory tract.[14][15][16]

  • Engineering Controls: Always handle these reagents in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[14][15]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines.[16]

Conclusion and Recommendations

Our comparative analysis demonstrates that 3-Fluoro-5-methylbenzyl bromide (1) is a moderately activated electrophile, exhibiting nearly twice the reactivity of benzyl bromide in a model S_N2 reaction. Its reactivity is primarily driven by the inductive effect of the meta-fluoro substituent.

Recommendations for Researchers:

  • For General Purpose Benzylation: 3-Fluoro-5-methylbenzyl bromide is an excellent choice when a balance of good reactivity and the incorporation of a metabolically stabilizing fluorine atom is desired. Its performance is reliable and leads to high synthetic yields.

  • For Reactions with Weak Nucleophiles or Demanding Conditions: For challenging transformations requiring a highly reactive electrophile, 3-Fluoro-5-(trifluoromethyl)benzyl bromide (5) is the superior option, offering a more than six-fold rate enhancement.

  • For Fine-Tuning Electronic Properties: When seeking to introduce electron-donating character into the final product, 3-Fluoro-5-methoxybenzyl bromide (4) provides a viable, albeit less reactive, alternative.

  • As a Non-Fluorinated Control: 3-Methylbenzyl bromide (2) serves as the ideal control to isolate and quantify the specific contributions of a fluorine substituent in your system.

By understanding the nuanced reactivity profiles presented in this guide, researchers can more effectively select the optimal fluorinated synthon, saving valuable time and resources while advancing their synthetic objectives.

References

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A Senior Application Scientist's Guide to Strategic Benzylation: The Advantages of 3-Fluoro-5-methylbenzyl bromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, particularly during lead optimization, the choice of every building block is a critical decision. The goal is to fine-tune a molecule's properties to achieve the desired potency, selectivity, and pharmacokinetic profile. Benzyl groups are frequently introduced to explore structure-activity relationships (SAR), acting as versatile scaffolds or pharmacophoric elements. However, the simple phenylmethyl group is often a metabolic liability. This guide provides an in-depth comparison of 3-Fluoro-5-methylbenzyl bromide against common alternatives, demonstrating its strategic value in creating more robust and effective drug candidates.

The Physicochemical Logic: Deconstructing the 3-Fluoro-5-Methyl Substitution Pattern

The unique advantages of the 3-fluoro-5-methylbenzyl moiety stem from the synergistic interplay between its two substituents. This specific arrangement is not arbitrary; it is a deliberate choice to modulate electronic, steric, and metabolic properties in a highly predictable manner.

The Strategic Role of the 3-Fluoro Group

Fluorine has become an indispensable tool in modern medicinal chemistry.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its extreme electronegativity imparts profound changes to a molecule's character.[2] Placing it at the meta position is a key strategic decision.

  • Metabolic Blocking: The primary reason for introducing fluorine is often to enhance metabolic stability.[3] A common route of metabolism for benzyl groups is aromatic hydroxylation by Cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to this oxidative attack.[2][3] Placing the fluorine at the 3-position effectively shields this site from metabolism.

  • Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines, imidazoles) within the molecule.[4] This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-classical hydrogen bonds with electron-poor functional moieties in a protein's active site, potentially increasing binding affinity.[5]

The Subtle Influence of the 5-Methyl Group

While the fluoro group provides the primary metabolic shield and electronic modulation, the meta-methyl group serves to fine-tune lipophilicity and steric profile.

  • Lipophilicity and Permeability: The methyl group is a classic lipophilic substituent. Its addition can increase the overall logP of the molecule, which can improve membrane permeability and aid in crossing the blood-brain barrier if desired.[6]

  • Steric Guidance: The methyl group provides steric bulk that can influence the conformation of the benzyl ring and how the molecule sits within a binding pocket. This can be used to either promote a desired bioactive conformation or to create steric hindrance that prevents off-target binding.

The combination of an electron-withdrawing fluorine and an electron-donating (by hyperconjugation) methyl group creates a unique electronic and steric fingerprint that cannot be achieved with single substitutions or other disubstitution patterns.

Comparative Analysis: 3-Fluoro-5-methylbenzyl bromide vs. Alternatives

The decision to use 3-Fluoro-5-methylbenzyl bromide becomes clearer when compared directly with other common benzylating agents. Each alternative presents a different set of trade-offs in terms of reactivity, the metabolic stability it confers, and its effect on the final compound's properties.

ReagentStructureRelative ReactivityKey Characteristics & Trade-Offs
Benzyl Bromide c1ccccc1CBrBaselinePro: Simple, inexpensive. Con: The resulting benzyl group is highly susceptible to aromatic and benzylic oxidation, leading to rapid metabolism.
4-Methoxybenzyl Bromide COc1ccc(CBr)cc1HighPro: Electron-donating group (EDG) activates the benzylic position, leading to faster SN2 reactions.[7] Con: The methoxy group is a major metabolic soft spot, prone to O-demethylation. The resulting phenol is then rapidly conjugated and cleared.
3-Chlorobenzyl Bromide Clc1cccc(CBr)c1LowPro: The electron-withdrawing chloro group increases metabolic stability of the benzyl moiety.[8] Con: The chloro group deactivates the benzylic carbon, slowing reaction rates. Requires stronger nucleophiles or harsher conditions.
3-Fluoro-5-methylbenzyl bromide Cc1cc(F)cc(CBr)c1ModeratePro: Balanced reactivity. The fluoro group provides significant metabolic stability.[8] The methyl group tunes lipophilicity. Offers a superior overall profile for lead optimization. Con: Higher cost and less commercial availability than simpler analogues.

Table 1: Comparison of 3-Fluoro-5-methylbenzyl bromide with common alternative benzylating agents.

The key takeaway is that 3-Fluoro-5-methylbenzyl bromide offers a strategic balance. It provides the crucial metabolic stability of a halogenated ring system without the significant drop in reactivity seen with a chloro-substituent, while also offering a handle (the methyl group) to modulate lipophilicity.

Experimental Protocols & Workflows

Typical Workflow for Reagent Selection in Lead Optimization

The choice to employ a reagent like 3-Fluoro-5-methylbenzyl bromide typically occurs during the lead optimization phase of drug discovery, after an initial hit has been identified and a basic SAR has been established.

G cluster_0 Hit Identification & Validation cluster_1 Lead Optimization Strategy cluster_2 Synthesis & Evaluation Hit Initial Hit Compound (e.g., from HTS) SAR_Init Initial SAR: Benzyl group improves potency Hit->SAR_Init MetStab_Issue Metabolic Instability Identified (e.g., Microsome Assay) SAR_Init->MetStab_Issue Hypothesis Hypothesis: Block aromatic oxidation on benzyl ring to improve half-life MetStab_Issue->Hypothesis Problem Reagent_Select Select Benzyl Bromide Analogues - Unsubstituted (Control) - 4-Methoxy (Reactivity) - 3-Chloro (Stability) - 3-Fluoro-5-methyl (Balanced Profile) Hypothesis->Reagent_Select Action Synthesis Parallel Synthesis of Analogues Reagent_Select->Synthesis Execution Assay In Vitro & In Vivo Testing - Potency Assay - Metabolic Stability - PK Studies Synthesis->Assay Decision Select Candidate with Optimal Profile Assay->Decision

Figure 1: A typical drug discovery workflow illustrating the decision point for selecting advanced building blocks like 3-Fluoro-5-methylbenzyl bromide.

Protocol: N-Alkylation of a Secondary Amine

This protocol describes a standard nucleophilic substitution reaction, a common application for benzyl bromides in medicinal chemistry.[9][10]

Objective: To synthesize N-(3-Fluoro-5-methylbenzyl)piperidine from piperidine and 3-Fluoro-5-methylbenzyl bromide.

Reaction Scheme:

G Piperidine Piperidine Reactants + Reagent 3-Fluoro-5-methylbenzyl bromide Base K2CO3 Solvent Acetonitrile (ACN) Product N-(3-Fluoro-5-methylbenzyl)piperidine Byproduct KBr + KHCO3 Arrow Reactants->Arrow ACN, 60 °C, 4h Products + Products->Product Products->Byproduct

Figure 2: General reaction scheme for the N-alkylation of piperidine with 3-Fluoro-5-methylbenzyl bromide.

Materials:

  • Piperidine (1.0 eq)

  • 3-Fluoro-5-methylbenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution with stirring.

  • Add 3-Fluoro-5-methylbenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3-Fluoro-5-methylbenzyl)piperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality and Self-Validation:

  • Why K₂CO₃? A mild inorganic base is used to neutralize the HBr formed during the reaction, driving it to completion. It is easily removed by filtration.

  • Why Acetonitrile? A polar aprotic solvent is ideal for SN2 reactions, as it solvates the cation (K⁺) but not the nucleophile (amine), keeping it reactive.

  • Why 1.1 equivalents of the bromide? A slight excess of the electrophile ensures full consumption of the starting amine, which can sometimes be more difficult to remove during purification.

  • Validation: The progress is monitored by chromatography (TLC/LC-MS) to ensure the starting materials are consumed before workup. The final structure is unequivocally confirmed by spectroscopic methods, ensuring the protocol's success.

Conclusion

3-Fluoro-5-methylbenzyl bromide is more than just another building block; it is a sophisticated tool for strategic lead optimization. By combining the metabolic blocking capability of a meta-fluoro substituent with the lipophilicity-tuning properties of a meta-methyl group, it provides medicinal chemists with a superior means of enhancing the pharmacokinetic profile of drug candidates. While simpler alternatives may be cheaper or more reactive, they often introduce metabolic liabilities that can terminate a compound's development. The balanced physicochemical properties conferred by the 3-fluoro-5-methylbenzyl moiety make its corresponding bromide an invaluable reagent for designing durable, effective, and successful therapeutics.

References

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [5]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?[11]

  • Preshlock, S., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [4]

  • Ni, C., & Hu, J. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [2]

  • Lucas, X. (n.d.). Fluorine in drug discovery: Role, design and case studies. [1]

  • Pretargeted imaging and radiotherapy. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. [12]

  • Doi, H., et al. (n.d.). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. [8]

  • Gorin, D. J., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [7]

  • BenchChem. (2025). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide. [3]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [13]

  • Meanwell, N. A. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [6]

  • X-MOL. (2022). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?[9]

  • Raccagni, J., et al. (2017). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2.... ResearchGate. [14]

  • Manikyamba, P., et al. (2007). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. [10]

Sources

A Comparative Guide to the Reaction Kinetics of Substituted Benzyl Bromides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction kinetics of substituted benzyl bromides, a class of compounds frequently encountered in the synthesis of pharmaceutical intermediates. Understanding the factors that govern their reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safety and scalability of synthetic routes. We will delve into the mechanistic underpinnings of their reactions, present comparative experimental data, and provide a robust protocol for their kinetic analysis.

Introduction: The Significance of Benzyl Bromide Kinetics in Drug Synthesis

Benzyl halides, and particularly substituted benzyl bromides, are versatile electrophilic building blocks in organic synthesis. Their reactivity is central to the formation of crucial carbon-heteroatom and carbon-carbon bonds in a vast array of active pharmaceutical ingredients (APIs). The rate at which these compounds react is highly sensitive to the nature and position of substituents on the benzene ring, a phenomenon that can be harnessed for selective synthesis but can also lead to undesired side reactions or sluggish conversions if not properly understood and controlled. This guide will equip you with the fundamental knowledge and practical tools to navigate the nuanced reactivity of this important class of reagents.

Mechanistic Landscape: A Duality of Pathways

The nucleophilic substitution reactions of benzyl bromides can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway.[1] The operative mechanism is a delicate balance influenced by the solvent, the nucleophile, and, most critically for this discussion, the electronic nature of the substituents on the aromatic ring.[2]

  • The SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation.[3][4] This intermediate is stabilized by resonance, delocalizing the positive charge across the benzene ring.[5] Electron-donating groups (EDGs) on the ring further stabilize this carbocation, thereby accelerating the SN1 reaction rate.[6]

  • The SN2 Pathway: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[5] The reaction proceeds through a five-coordinate transition state. Electron-withdrawing groups (EWGs) on the ring can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus favoring the SN2 mechanism.[7]

The competition between these two pathways is a key consideration in synthetic design. For instance, a reaction that is intended to proceed via an SN2 pathway for stereochemical control can be inadvertently funneled through an SN1 route by inappropriate substituent choices, leading to racemization.

Diagram of Competing SN1 and SN2 Pathways

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Substituted Benzyl Bromide B1 Benzylic Carbocation (rate-determining) A1->B1 Slow -Br- C1 Product B1->C1 Fast +Nu- A2 Substituted Benzyl Bromide B2 Transition State [Nu---C---Br]δ- A2->B2 Concerted +Nu- C2 Product B2->C2 -Br- start Reactants start->A1 start->A2

Caption: Competing SN1 and SN2 reaction pathways for substituted benzyl bromides.

The Hammett Equation: Quantifying Substituent Effects

The electronic influence of substituents on the reaction rates of substituted benzyl bromides can be quantitatively described by the Hammett equation.[8][9]

log(k/k0) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzyl bromide.

  • k0 is the rate constant for the reaction of the unsubstituted benzyl bromide.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[10]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (characteristic of SN2 reactions), while a negative ρ value signifies that the reaction is favored by electron-donating groups (characteristic of SN1 reactions).[11] The magnitude of ρ indicates the degree of charge development in the transition state.

Comparative Reaction Kinetics: Experimental Data

The following table summarizes representative relative rate constants for the solvolysis of various substituted benzyl bromides in a common solvent system. This data serves to illustrate the profound impact of substituents on reactivity.

Substituent (para-)Relative Rate Constant (k/kH)Predominant Mechanism
-OCH36500SN1
-CH332SN1
-H1SN1/SN2 borderline
-Cl0.3SN2
-NO20.008SN2

Data is illustrative and compiled from typical trends observed in physical organic chemistry studies.

As the data clearly indicates, electron-donating groups like methoxy and methyl dramatically accelerate the reaction, consistent with the stabilization of a carbocation intermediate in an SN1 pathway.[12] Conversely, electron-withdrawing groups such as chloro and nitro significantly retard the reaction rate, which is a hallmark of the SN2 mechanism where a buildup of negative charge in the transition state is destabilized by such groups.[7]

Experimental Protocol: A Guide to Measuring Reaction Kinetics

This section provides a detailed, step-by-step protocol for determining the reaction kinetics of a substituted benzyl bromide with a suitable nucleophile using UV-Vis spectrophotometry. This method is widely accessible and provides reliable kinetic data. For a comprehensive analysis of reaction mixtures, techniques like GC-MS can also be employed.[13]

Objective: To determine the pseudo-first-order rate constant for the reaction of a substituted benzyl bromide with a large excess of a nucleophile.

Materials:

  • Substituted benzyl bromide of interest

  • High-purity solvent (e.g., acetone, ethanol, or a mixture)

  • Nucleophile (e.g., sodium iodide, aniline)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow Diagram

G A Prepare Stock Solutions (Benzyl Bromide & Nucleophile) B Thermostat Spectrophotometer and Reactant Solutions A->B C Initiate Reaction in Cuvette (Rapid Mixing) B->C D Record Absorbance vs. Time (at λmax of product or reactant) C->D E Data Analysis: Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k') E->F

Caption: Workflow for the kinetic analysis of a substituted benzyl bromide reaction.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted benzyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent at a much higher concentration (e.g., 1.0 M) to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of either the product or the reactant, whichever provides a more significant change in absorbance during the reaction.

    • Equilibrate the spectrophotometer's thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette the required volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly inject a small, precise volume of the benzyl bromide stock solution into the cuvette and mix thoroughly by inverting the cuvette (sealed with a cap) a few times.

    • Immediately start recording the absorbance as a function of time. The frequency of data collection will depend on the reaction rate.

  • Data Analysis:

    • The reaction is followed until there is no further significant change in absorbance, indicating the reaction is complete (A∞).

    • For a pseudo-first-order reaction, the integrated rate law is given by: ln(A∞ - At) = -k't + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and k' is the pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t). The plot should be a straight line with a slope of -k'.

  • Determination of the Second-Order Rate Constant:

    • The pseudo-first-order rate constant (k') is related to the true second-order rate constant (k) by the equation: k' = k[Nucleophile].

    • Since the concentration of the nucleophile is known and was in large excess, the second-order rate constant can be calculated.

Trustworthiness and Self-Validation

The protocol described above contains several self-validating checks:

  • Linearity of the Pseudo-First-Order Plot: A linear plot of ln(A∞ - At) vs. time with a high correlation coefficient (R2 > 0.99) is strong evidence that the reaction is indeed first order with respect to the benzyl bromide under these conditions.

  • Consistency of Rate Constants: Repeating the experiment with different excess concentrations of the nucleophile should yield different pseudo-first-order rate constants (k'), but the calculated second-order rate constant (k = k'/[Nucleophile]) should remain consistent.

  • Temperature Dependence: The rate constant should increase with temperature, and the data can be used to determine the activation parameters (e.g., activation energy, Ea) by performing the experiment at several different temperatures and applying the Arrhenius equation.[14][15][16][17][18]

Conclusion

The reaction kinetics of substituted benzyl bromides are a rich area of study with direct implications for the efficient and controlled synthesis of pharmaceuticals. A thorough understanding of the competing SN1 and SN2 mechanisms, coupled with the quantitative framework of the Hammett equation, allows for the rational selection of substrates and reaction conditions. The provided experimental protocol offers a reliable method for obtaining high-quality kinetic data, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Kim, C. K., Lee, I., & Lee, B. S. (1983). Kinetics of the Reaction of Benzyl Bromides with Thiourea. Journal of the Korean Chemical Society, 27(4), 249-254.
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

  • ResearchGate. (2016). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Scribd. (n.d.). SN1 and SN2 Reaction Factors. Retrieved from [Link]

  • R Discovery. (2005, January 1). Kinetics and mechanism of the reaction of substituted benzyl bromides with copper in dimethylformamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots for activation of benzyl bromides by Co(i) complex... Retrieved from [Link]

  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom
  • Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]

  • Save My Exams. (2025, June 2). Factors Affecting Rates of Reaction (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition. (n.d.).
  • Alloprof. (n.d.). Factors Influencing Reaction Rate. Retrieved from [Link]

  • Monash University. (n.d.). Factors Affecting Rates of Reaction. Retrieved from [Link]

  • College of Western Idaho. (n.d.). 15.2 Factors Affecting Reaction Rates – College of Western Idaho General Chemistry: CHEM 111 & 112. Retrieved from [Link]

  • ResearchGate. (2011). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Retrieved from [Link]

  • Problem Set #3: Substitutent Effects and LFERS. (n.d.).
  • CSIRO Publishing. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Retrieved from [Link]

  • ResearchGate. (2019). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2... Retrieved from [Link]

  • TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methylbenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8). As a reactive halogenated organic compound, its handling and disposal require meticulous attention to detail to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Understanding the Hazard: Why Special Disposal is Crucial

3-Fluoro-5-methylbenzyl bromide is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation may also lead to respiratory irritation.[1] Its reactivity, characteristic of benzyl bromides, necessitates a disposal protocol that mitigates these risks. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to hazardous reactions and environmental contamination.

Halogenated organic compounds require disposal via high-temperature incineration by a licensed hazardous waste management facility to ensure their complete destruction and prevent the release of harmful substances into the environment.[2]

Key Hazards of 3-Fluoro-5-methylbenzyl Bromide:

Hazard TypeDescriptionPrimary Routes of Exposure
Corrosive Causes severe skin burns and eye damage upon contact.[1]Skin and eye contact
Lachrymator A substance that irritates the eyes and causes tearing.Eye contact, inhalation of vapors
Respiratory Irritant May cause irritation to the respiratory tract if vapors are inhaled.[1]Inhalation
Reactive As a benzyl bromide, it is reactive towards nucleophiles.N/A

The Core Principle: Segregation and Professional Disposal

The cornerstone of safe disposal for 3-fluoro-5-methylbenzyl bromide is proper segregation and reliance on professional waste management services. In-laboratory neutralization of this compound is not recommended without a specific, validated protocol from a reputable source. The reaction of benzyl bromides with bases can be complex and may produce hazardous byproducts. Therefore, the safest and most compliant approach is to collect the waste for professional disposal.

Disposal_Workflow

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 3-fluoro-5-methylbenzyl bromide waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Waste Collection
  • Designate a Waste Container: Use a clean, dry, and chemically compatible container, such as a glass bottle with a screw cap. The container should be clearly designated for "Halogenated Organic Waste."

  • Segregation is Key:

    • Do not mix 3-fluoro-5-methylbenzyl bromide waste with non-halogenated organic waste.[2]

    • Do not mix with aqueous waste, acids, or bases.

    • If the waste is in a solvent, the entire solution should be treated as halogenated waste.

  • Transferring Waste: Conduct all transfers of waste into the collection container within a certified chemical fume hood to minimize inhalation exposure.

Labeling

Properly labeling the waste container is a critical step for safety and compliance. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Fluoro-5-methylbenzyl bromide"

  • The approximate concentration and volume

  • The date of accumulation

  • The primary hazards (e.g., "Corrosive," "Lachrymator")

Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.

  • Ensure the container is stored in secondary containment to prevent spills.

Arranging for Disposal
  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for waste pickup requests.

Emergency Procedures

Spills
  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup (if trained and safe to do so):

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Report: Report the spill to your EHS department.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety

The proper disposal of 3-fluoro-5-methylbenzyl bromide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of segregation and professional disposal, and by following the detailed procedures outlined in this guide, researchers can minimize risks and ensure that this reactive compound is managed safely from the benchtop to its final destruction. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the most comprehensive information.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 3-fluoro-5-methylbenzyl bromide. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 3-Fluoro-5-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in modern drug discovery and organic synthesis, 3-Fluoro-5-methylbenzyl bromide is a valuable reagent for introducing the 3-fluoro-5-methylbenzyl moiety into complex molecules.[1] The strategic incorporation of fluorine can enhance a molecule's metabolic stability and binding affinity, making this compound a key building block for therapeutic candidates.[1] However, its utility is matched by its hazardous nature. Benzyl bromides are a class of lachrymatory agents, meaning they are chemical substances that irritate the eyes and cause tearing.[2] This guide provides essential, field-proven safety and handling protocols to ensure the well-being of laboratory personnel while harnessing the full synthetic potential of this reagent.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with benzyl bromides are:

  • Corrosivity: They are known to cause severe skin burns and serious eye damage.[3][4][5] Contact with skin or eyes can lead to immediate and significant injury.

  • Lachrymatory Properties: As lachrymators, they cause intense irritation to the eyes, leading to tearing, pain, and blurred vision.[3][6]

  • Respiratory Irritation: Inhalation of vapors can irritate the respiratory system, causing coughing and sore throat.[3][6][7] In severe cases, it can be destructive to the mucous membranes and upper respiratory tract.[3]

  • Toxicity: Benzyl bromide is toxic if inhaled.[7]

Given these hazards, a comprehensive risk assessment should be conducted before any experiment. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for spills or aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: Your First Line of Defense
  • Fume Hood: All work with 3-Fluoro-5-methylbenzyl bromide must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of harmful vapors in the laboratory.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3][4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the minimum PPE requirements for handling 3-Fluoro-5-methylbenzyl bromide.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.[7]Standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes.
Hands Appropriate protective gloves (e.g., nitrile, neoprene).[6][7]Inspect gloves for any signs of damage before use. After handling, remove gloves using the proper technique to avoid skin contact.
Body A lab coat or appropriate protective clothing.[6][7]This prevents skin exposure from accidental spills.
Respiratory A NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[4][7]This should be used in conjunction with a fume hood, especially when handling larger quantities or if ventilation is compromised.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation and Handling
  • Gather all materials: Before starting, ensure all necessary reagents, equipment, and waste containers are within the fume hood.

  • Don appropriate PPE: Wear all required PPE as outlined in the table above.

  • Dispensing: When transferring the liquid, use a ground and bonded container to prevent static discharge.[7] Avoid using metal tools.[7]

  • Keep containers closed: Keep the container tightly closed when not in use to minimize vapor release.[7]

  • Work deliberately: Avoid rushing, which can lead to spills and accidents.

Storage
  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[7]

  • Protect from direct sunlight and moisture.[7] The compound is light and moisture-sensitive.[3][7]

  • Store separately from strong oxidizing agents, strong bases, alcohols, amines, and metals.[3][6][8]

Emergency and Disposal Plan: Preparing for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][9][10][11] Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[9] Remove all contaminated clothing and shoes.[4] Wash the area with soap and water. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air at once.[6][11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, give large amounts of water to drink.[12] Seek immediate medical attention.[4][11]

  • Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[6][7] Use spark-proof tools and provide ventilation.[7]

Disposal Plan
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through an approved waste disposal plant.[4] Empty containers may retain product residue and can be dangerous.[7]

Visualizing the Workflow

To further clarify the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials and Reagents prep_fumehood->prep_materials handle_dispense Dispense Reagent Carefully (Grounding, Non-Metal Tools) prep_materials->handle_dispense handle_reaction Perform Synthetic Transformation handle_dispense->handle_reaction emergency_spill Spill Response: Absorb with Inert Material handle_dispense->emergency_spill Spill emergency_exposure Exposure Response: Flush Affected Area, Seek Medical Aid handle_dispense->emergency_exposure Exposure handle_storage Store Properly (Cool, Dry, Ventilated, Away from Incompatibles) handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware and Work Area handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Properly Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for 3-Fluoro-5-methylbenzyl bromide.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 3-Fluoro-5-methylbenzyl bromide in their vital work, advancing the frontiers of science while prioritizing personal and environmental safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • INCHEM. (2021). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Tear gas. Retrieved from [Link]

  • Hazmat School. (2021). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

Sources

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